6-Chloro-4-methoxyquinazoline: A Comprehensive Guide to Synthesis, Mechanistic Causality, and Characterization
Executive Summary 6-Chloro-4-methoxyquinazoline is a highly privileged heterocyclic scaffold in medicinal chemistry, serving as a critical intermediate in the development of kinase inhibitors targeting VEGFR-2, EGFR, and...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
6-Chloro-4-methoxyquinazoline is a highly privileged heterocyclic scaffold in medicinal chemistry, serving as a critical intermediate in the development of kinase inhibitors targeting VEGFR-2, EGFR, and other oncogenic pathways[1]. The presence of the C-6 chlorine atom provides a vector for lipophilic interactions or cross-coupling functionalization, while the C-4 methoxy group often serves as a leaving group or a hydrogen-bond acceptor in structure-activity relationship (SAR) studies.
This whitepaper provides an in-depth, self-validating protocol for the synthesis of 6-chloro-4-methoxyquinazoline. By moving beyond mere procedural steps, we dissect the thermodynamic and kinetic causalities governing each transformation, ensuring researchers can troubleshoot, scale, and adapt these methodologies with absolute scientific rigor.
Retrosynthetic Strategy & Mechanistic Rationale
The construction of 4-alkoxyquinazolines relies on the highly electrophilic nature of the C-4 position on the pyrimidine ring. The most robust and scalable approach utilizes a three-step linear sequence starting from commercially available 5-chloroanthranilic acid.
Figure 1: Retrosynthetic strategy for 6-chloro-4-methoxyquinazoline.
The Logic of the Pathway
Cyclocondensation : Building the pyrimidine ring requires a single reagent that can supply both the C-2 carbon and the N-3 nitrogen. Formamide achieves this while acting as its own solvent[2].
Deoxychlorination : The resulting quinazolin-4(3H)-one is highly stable due to lactam-lactim tautomerization. Converting the lactam oxygen into a superior leaving group (chloride) requires aggressive activation via Phosphorus oxychloride (
POCl3
)[3].
Regioselective SNAr : The 4,6-dichloroquinazoline intermediate possesses two chlorine atoms. However, the C-4 position is flanked by two electronegative nitrogen atoms, drastically lowering its LUMO energy. This allows for kinetically controlled, regioselective nucleophilic aromatic substitution (SNAr) with sodium methoxide, leaving the C-6 chlorine intact[4].
Step-by-Step Synthesis Protocols
Step 1: Cyclocondensation to 6-Chloroquinazolin-4(3H)-one
Causality & Design:
The reaction between 5-chloroanthranilic acid and formamide is a thermodynamically driven double-condensation. The high temperature (130–175 °C) is strictly required to drive off water, shifting the equilibrium toward the cyclized product. Formamide acts as the solvent, the acylating agent, and the ammonia source[2].
Protocol:
Charge a round-bottom flask with 5-chloroanthranilic acid (1.0 equiv) and formamide (excess, typically 5-10 volumes).
Stir and heat the mixture to 130 °C for 45 minutes to initiate the formation of the intermediate anthranilamide.
Ramp the temperature to 175 °C and maintain for 75 minutes to force the final cyclodehydration.
Cool the reaction mixture to approximately 100 °C.
Self-Validating Quench : Slowly pour the warm solution into an ice-water mixture. The drastic change in solvent polarity will cause the highly crystalline 6-chloroquinazolin-4(3H)-one to crash out of solution.
Filter the precipitate, wash thoroughly with cold water to remove residual formamide, and dry under vacuum. (Expected Yield: ~90-96%).
Step 2: Halogenation to 4,6-Dichloroquinazoline
Causality & Design:
Lactams are notoriously resistant to mild chlorinating agents.
POCl3
is used to convert the tautomeric hydroxyl group into a phosphorodichloridate leaving group. The addition of an organic base, such as
N,N
-dimethylaniline, is critical; it acts as an acid scavenger for the generated HCl and forms a highly electrophilic Vilsmeier-type intermediate that accelerates the reaction[2].
Protocol:
Suspend 6-chloroquinazolin-4(3H)-one (1.0 equiv) in anhydrous toluene (15 volumes).
Add
N,N
-dimethylaniline (1.2 equiv) to the suspension.
Dropwise, add Phosphorus oxychloride (
POCl3
, 1.5 equiv) under a nitrogen atmosphere.
Heat the mixture to reflux (approx. 110 °C) for 4 to 5 hours.
Validation Check : Monitor via TLC (Hexane/EtOAc). The highly polar starting material (
Rf≈0.1
) will completely convert to a non-polar spot (
Rf≈0.8
).
Cool to ambient temperature and carefully quench by pouring into a saturated aqueous ammonium chloride solution.
Extract with ethyl acetate, dry over anhydrous
Na2SO4
, and concentrate under reduced pressure to yield 4,6-dichloroquinazoline.
Step 3: Regioselective Methoxylation
Causality & Design:
Sodium methoxide is a strong, hard nucleophile. When introduced to 4,6-dichloroquinazoline, it rapidly attacks the highly electron-deficient C-4 position. The reaction is kept at room temperature to prevent over-reaction or attack at the unactivated C-6 position[4].
Figure 2: Regioselectivity logic of the SNAr reaction at the C-4 position.
Protocol:
Dissolve 4,6-dichloroquinazoline (1.0 equiv) in anhydrous methanol (10 volumes) under nitrogen.
Cool the solution to 0 °C using an ice bath.
Slowly add a solution of Sodium methoxide (NaOMe, 1.05 equiv, typically 25% w/w in MeOH) dropwise to prevent localized exothermic spikes.
Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.
Validation Check : The reaction is complete when the starting material is consumed. The pH should remain slightly basic.
Concentrate the mixture under reduced pressure, dilute with water, and extract with dichloromethane (DCM).
Wash the organic layer with brine, dry over
MgSO4
, and evaporate to yield pure 6-Chloro-4-methoxyquinazoline.
Analytical Characterization
Validating the structural integrity of 6-chloro-4-methoxyquinazoline requires orthogonal analytical techniques. The most critical verification is confirming that methoxylation occurred exclusively at the C-4 position and not via a ring-opening/re-closing artifact.
Quantitative Data Summary
The following table summarizes the expected spectroscopic benchmarks for pure 6-chloro-4-methoxyquinazoline.
Analytical Method
Key Signal / Value
Structural Assignment / Causality
1
H NMR (400 MHz,
CDCl3
)
δ
8.75 (s, 1H)
C-2 Proton : Highly deshielded by two adjacent nitrogens. Confirms pyrimidine ring is intact.
δ
8.12 (d,
J=2.2
Hz, 1H)
C-5 Proton : Meta-coupling to C-7. Deshielded by the adjacent C-4 methoxy group.
Methoxy Carbon : Typical shift for an aromatic ether.
FT-IR (ATR)
1575 cm
−1
C=N Stretch : Confirms aromatic heterocycle.
1250 cm
−1
C-O-C Stretch : Confirms the presence of the ether linkage.
Absence of 1680 cm
−1
Validation : Proves complete conversion from the lactam (
C=O
) precursor.
LC-MS (ESI+)
m/z
195.0
[M+H]+
Isotope Pattern : Shows a 3:1 ratio with
m/z
197.0, confirming the presence of exactly one chlorine atom.
Melting Point
102 – 104 °C
Indicates high crystalline purity.
References
European Patent Office. "Therapeutic preparations containing quinazoline derivatives - EP 0520722 B1". Google Patents.
Beilstein Journals. "Architecture and synthesis of P,N-heterocyclic phosphine ligands". Beilstein Journal of Organic Chemistry.
ACS Publications. "Synthesis and Structure–Activity Relationships of (Aryloxy)quinazoline Ureas as Novel, Potent, and Selective Vascular Endothelial Growth Factor Receptor-2 Inhibitors". Journal of Medicinal Chemistry.
PMC. "Potential of Substituted Quinazolines to Interact with Multiple Targets in the Treatment of Cancer". National Institutes of Health.
Physicochemical Profiling and Synthetic Methodologies of 6-Chloro-4-methoxyquinazoline: A Technical Guide for Drug Development
Executive Summary In the landscape of modern medicinal chemistry, the quinazoline scaffold represents a "privileged structure," forming the pharmacophoric core of numerous FDA-approved targeted therapies, particularly Ep...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of modern medicinal chemistry, the quinazoline scaffold represents a "privileged structure," forming the pharmacophoric core of numerous FDA-approved targeted therapies, particularly Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors[1]. 6-Chloro-4-methoxyquinazoline (CAS: 188569-30-4) serves as a critical, highly reactive building block in the synthesis of these complex bioactive molecules[2][3].
This technical whitepaper provides an in-depth analysis of the physicochemical properties, structural causality, and field-proven synthetic protocols for 6-Chloro-4-methoxyquinazoline. Designed for research scientists and drug development professionals, this guide bridges the gap between theoretical reaction mechanisms and practical, self-validating benchtop methodologies.
Physicochemical & Structural Properties
The utility of 6-Chloro-4-methoxyquinazoline is dictated by its unique electronic distribution. The fused bicyclic system consists of an electron-rich benzene ring and an electron-deficient pyrimidine ring. The presence of the electronegative chlorine atom at the C6 position provides a highly specific vector for late-stage transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions)[1]. Simultaneously, the methoxy group at the C4 position acts as a stable, yet modifiable, protecting group or hydrogen-bond acceptor in biological assays.
Quantitative Data Summary
To facilitate easy comparison during assay development and formulation, the core physicochemical properties are summarized below[2][3]:
Property
Value / Description
Chemical Name
6-Chloro-4-methoxyquinazoline
CAS Number
188569-30-4
Molecular Formula
C9H7ClN2O
Molecular Weight
194.62 g/mol
Appearance
White to off-white crystalline powder
Solubility
Soluble in DMSO, Ethanol, and Dichloromethane; Insoluble in Water
Stability
Stable under standard conditions; sensitive to prolonged UV light and strong aqueous acids/bases
Mechanistic Insight into Solubility: The compound's high solubility in aprotic polar solvents like Dimethyl Sulfoxide (DMSO) is driven by the dipole moment generated across the pyrimidine nitrogens and the C4-methoxy oxygen. This makes it highly compatible with standard high-throughput screening (HTS) libraries, which predominantly utilize DMSO as a stock solvent[2].
Synthetic Methodologies & Reaction Mechanisms
The most efficient route to synthesize 6-Chloro-4-methoxyquinazoline is via a regioselective Nucleophilic Aromatic Substitution (
SNAr
) starting from 4,6-dichloroquinazoline[4].
Causality of Regioselectivity
A common challenge in heterocyclic synthesis is achieving strict regiocontrol. In 4,6-dichloroquinazoline, both the C4 and C6 positions bear a leaving group (chloride). However, the C4 position is flanked by two highly electronegative nitrogen atoms (N1 and N3) within the pyrimidine ring. This creates a severe electron deficiency at C4, drastically lowering the activation energy for nucleophilic attack at this site compared to the C6 position on the benzene ring. By strictly controlling the temperature and stoichiometry, the methoxide nucleophile exclusively attacks C4, forming a transient Meisenheimer complex before eliminating the chloride ion[1][4].
Step-by-Step Experimental Protocol
The following protocol is designed as a self-validating system, ensuring that intermediate checkpoints prevent downstream failures.
Preparation & Inert Atmosphere:
Flame-dry a 250 mL round-bottom flask. Flush with inert nitrogen (
N2
) gas to prevent ambient moisture from hydrolyzing the highly reactive 4,6-dichloroquinazoline starting material into a quinazolone byproduct.
Dissolve 4,6-dichloroquinazoline (1.0 equivalent, 10 mmol) in 50 mL of anhydrous methanol (
0.2M
concentration).
Controlled Nucleophilic Addition:
Submerge the reaction flask in an ice-water bath to achieve exactly
0∘C
.
Causality Check: Dropping the temperature suppresses the kinetic energy of the system, preventing the methoxide from attacking the less reactive C6 position, thereby locking in the regioselectivity.
Dropwise, add a freshly prepared solution of Sodium Methoxide (NaOMe, 1.05 equivalents) in methanol over 15 minutes.
Reaction Monitoring (Self-Validation):
Remove the ice bath and allow the system to warm to room temperature (
20−25∘C
) for 2 hours.
Perform Thin-Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The reaction is complete when the higher-
Rf
starting material spot is entirely consumed, replaced by a single lower-
Rf
product spot under UV light (
254nm
).
Quenching & Extraction:
Quench the reaction by adding 50 mL of ice-cold distilled water. This neutralizes any unreacted methoxide and forces the hydrophobic product to precipitate.
Transfer to a separatory funnel and extract with Dichloromethane (DCM,
3×30mL
).
Wash the combined organic layers with saturated aqueous sodium chloride (brine) to remove residual methanol.
Drying & Purification:
Dry the organic layer over anhydrous sodium sulfate (
Na2SO4
), filter, and concentrate under reduced pressure using a rotary evaporator.
Recrystallize the crude solid from a minimal amount of hot ethanol to yield pure 6-Chloro-4-methoxyquinazoline (>98% purity via HPLC).
Workflow detailing the regioselective SNAr synthesis of 6-Chloro-4-methoxyquinazoline.
Biological Applications & Target Engagement
In drug development, 6-Chloro-4-methoxyquinazoline is rarely the final active pharmaceutical ingredient (API). Instead, it is a versatile intermediate. By displacing the methoxy group with various anilines (under acidic catalysis), researchers generate 4-anilinoquinazolines. This specific structural motif is the cornerstone of competitive ATP-binding inhibitors[1][2].
Mechanism of Action: Kinase Inhibition
Receptor tyrosine kinases, such as EGFR, drive cellular proliferation. In oncogenic mutations, these kinases become constitutively active. Quinazoline derivatives synthesized from our target compound act as Type I kinase inhibitors. They competitively bind to the adenine-binding pocket of the kinase domain. The N1 and N3 nitrogens of the quinazoline core form critical hydrogen bonds with the hinge region of the kinase (e.g., Met793 in EGFR), while the C6 substitution (derived from the chlorine atom) projects into the solvent-exposed region or hydrophobic pocket, dictating the drug's pharmacokinetic profile and target specificity[1].
Mechanism of EGFR kinase domain blockade by quinazoline competitive inhibitors.
Analytical Validation Standards
To ensure the trustworthiness of the synthesized 6-Chloro-4-methoxyquinazoline before deployment in biological assays, the following analytical parameters must be met:
Liquid Chromatography-Mass Spectrometry (LC-MS): The compound must exhibit a primary molecular ion peak at
m/z=195.0[M+H]+
in positive electrospray ionization (ESI+) mode, reflecting the
194.62g/mol
exact mass. An isotopic
M+2
peak at
m/z=197.0
must be present at approximately 33% intensity, confirming the presence of the single
35Cl
/
37Cl
atom.
Proton NMR (
1HNMR
,
400MHz
,
DMSO−d6
): A sharp singlet integrating to 3 protons around
δ4.10ppm
validates the successful incorporation of the C4-methoxy group. The pyrimidine C2 proton typically appears as a distinct downfield singlet near
δ8.80ppm
.
Introduction: The Quinazoline Scaffold as a Cornerstone in Modern Drug Discovery
An In-Depth Technical Guide on the Putative Mechanism of Action of 6-Chloro-4-methoxyquinazoline in Biological Systems Disclaimer: Direct experimental data on the biological mechanism of action for the specific molecule...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide on the Putative Mechanism of Action of 6-Chloro-4-methoxyquinazoline in Biological Systems
Disclaimer: Direct experimental data on the biological mechanism of action for the specific molecule 6-chloro-4-methoxyquinazoline is limited in publicly available scientific literature. This guide, therefore, synthesizes information from closely related quinazoline analogues to provide a scientifically grounded, putative mechanism of action for researchers, scientists, and drug development professionals. The insights are based on established structure-activity relationships of the quinazoline scaffold.
The quinazoline core, a bicyclic aromatic heterocycle, is a well-established "privileged scaffold" in medicinal chemistry. Its derivatives have demonstrated a vast array of pharmacological activities, leading to the development of several clinically approved drugs.[1][2] A significant portion of research on quinazolines has focused on their potent anti-cancer properties, which are often attributed to their ability to inhibit key enzymes in cellular signaling pathways.[1] This guide focuses on elucidating the probable mechanism of action of 6-chloro-4-methoxyquinazoline by drawing parallels with its structurally similar and well-characterized analogues. The presence of a chloro group at the 6-position and a methoxy group at the 4-position suggests a potential role as a modulator of intracellular signaling cascades, most notably as a kinase inhibitor.
The Quinazoline Nucleus: A Versatile ATP Mimic in Kinase Inhibition
A predominant mechanism of action for many biologically active quinazoline derivatives is the inhibition of protein kinases.[3] Protein kinases are a large family of enzymes that play a critical role in regulating a majority of cellular processes, including growth, proliferation, differentiation, and apoptosis.[3] In many cancers, the dysregulation of kinase activity is a key driver of tumorigenesis.[4]
The planar, bicyclic structure of the quinazoline ring system allows it to function as an effective mimic of the purine ring of adenosine triphosphate (ATP), the primary phosphate donor in kinase-catalyzed reactions.[5] By competitively binding to the ATP-binding pocket of a kinase, quinazoline-based inhibitors can block the phosphorylation of downstream substrates, thereby interrupting the signaling cascade.[5]
Inferred Mechanism of Action: Insights from Structurally Proximate Quinazolines
Based on extensive research into quinazoline derivatives, the most probable mechanism of action for 6-chloro-4-methoxyquinazoline is the inhibition of one or more protein kinases. The specific kinase targets are likely influenced by the substitution pattern on the quinazoline core.
Numerous 4-anilinoquinazoline derivatives, which are structurally related to 6-chloro-4-methoxyquinazoline, are potent inhibitors of receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR) and the Vascular Endothelial Growth Factor Receptor (VEGFR).[4][6][7] The anilino group at the 4-position is a common feature of many EGFR and VEGFR inhibitors, and while 6-chloro-4-methoxyquinazoline possesses a methoxy group instead, the general principle of targeting the kinase domain likely holds.
EGFR is a key driver of cell proliferation, survival, and migration in many cancers.[4] Overexpression or activating mutations of EGFR are common in various malignancies, making it a prime therapeutic target.[4] Quinazoline-based inhibitors, such as gefitinib and erlotinib, are clinically approved for the treatment of certain cancers and function by blocking the ATP-binding site of the EGFR tyrosine kinase.[1][8]
Caption: Putative inhibition of the VEGFR signaling pathway.
Other Potential Kinase Targets
Beyond RTKs, the quinazoline scaffold has been utilized to develop inhibitors for a range of other kinases. For instance, derivatives of 6-chloro-4-aminoquinazoline have been identified as potent and selective inhibitors of p21-Activated Kinase 4 (PAK4), which is implicated in cancer cell migration and invasion. [9][10]Additionally, other quinazoline analogues have shown inhibitory activity against Aurora kinases, which are key regulators of cell division.
[11]
Structure-Activity Relationship (SAR) Insights
The biological activity of quinazoline derivatives is highly dependent on the nature and position of substituents on the core structure.
Substitution at the 6-position: The presence of a small, lipophilic group, such as a chloro or bromo group, at the 6-position is often associated with potent kinase inhibitory activity.
[12]* Substitution at the 4-position: The substituent at the 4-position plays a crucial role in determining the potency and selectivity of the inhibitor. While many potent inhibitors feature a substituted aniline at this position, the presence of a methoxy group in 6-chloro-4-methoxyquinazoline suggests a different interaction profile within the ATP-binding pocket. It is plausible that the methoxy group could engage in hydrogen bonding with key residues in the kinase hinge region.
The following table summarizes the in vitro inhibitory activities of selected quinazoline derivatives against various cancer cell lines and kinases, illustrating the impact of different substitution patterns.
Experimental Protocols for Elucidating the Mechanism of Action
To experimentally validate the putative mechanism of action of 6-chloro-4-methoxyquinazoline, a series of biochemical and cell-based assays would be required.
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Methodology:
Compound Preparation: Prepare a serial dilution of 6-chloro-4-methoxyquinazoline in a suitable solvent like DMSO.
Kinase Reaction Setup: In a multi-well plate, add the test compound, the target kinase enzyme, and a suitable substrate.
Reaction Initiation: Start the kinase reaction by adding ATP.
Reaction Termination and ADP Detection: After a defined incubation period, stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™, which generates a luminescent signal proportional to the ADP concentration.
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
[14]
Caption: Workflow for a biochemical kinase inhibition assay.
This assay assesses the effect of a compound on the proliferation and viability of cancer cells.
Methodology:
Cell Seeding: Plate cancer cells of interest (e.g., those known to be dependent on the target kinase) in a 96-well plate and allow them to adhere overnight.
Compound Treatment: Treat the cells with a serial dilution of 6-chloro-4-methoxyquinazoline.
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
Cell Viability Measurement: Add MTT reagent to the wells. Metabolically active cells will convert MTT into a purple formazan product.
Solubilization and Absorbance Reading: Solubilize the formazan crystals and measure the absorbance at a specific wavelength. The absorbance is proportional to the number of viable cells.
Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
[3]
Caption: Workflow for a cell-based anti-proliferative assay.
Conclusion and Future Directions
While direct evidence is currently lacking, the chemical structure of 6-chloro-4-methoxyquinazoline strongly suggests that its primary mechanism of action in biological systems is the inhibition of protein kinases. By acting as an ATP-competitive inhibitor, it can likely modulate signaling pathways that are crucial for cancer cell proliferation, survival, and migration, such as the EGFR and VEGFR pathways. The chloro and methoxy substitutions on the quinazoline ring are anticipated to play a significant role in its potency and selectivity.
To definitively elucidate the mechanism of action of 6-chloro-4-methoxyquinazoline, future research should focus on:
Kinome-wide screening: To identify the specific kinase or kinases that are potently inhibited by the compound.
X-ray crystallography: To determine the binding mode of the compound within the ATP-binding pocket of its target kinase(s).
In-depth cellular studies: To confirm the downstream effects of kinase inhibition, such as cell cycle arrest and induction of apoptosis.
[13][15]* In vivo studies: To evaluate the anti-tumor efficacy of the compound in animal models.
[13]
The information presented in this guide provides a solid foundation for initiating such investigations and for the continued exploration of the therapeutic potential of the quinazoline scaffold.
The Therapeutic Potential of 6-Chloro-4-methoxyquinazoline Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The Quinazoline Scaffold as a Privileged Structure in Medicinal Chemistry The quinazoline nucleus, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrimidine ring, represents a "privil...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Quinazoline Scaffold as a Privileged Structure in Medicinal Chemistry
The quinazoline nucleus, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrimidine ring, represents a "privileged scaffold" in medicinal chemistry.[1][2][3] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties.[1][2][4] This inherent biological activity has led to the successful development and FDA approval of several quinazoline-based drugs, particularly in the realm of oncology.[5][6] Notable examples include gefitinib, erlotinib, and lapatinib, which have revolutionized the treatment of certain cancers by targeting specific molecular pathways.[6][7][8]
This technical guide focuses on a specific, yet highly promising, subset of this chemical class: 6-Chloro-4-methoxyquinazoline derivatives . We will delve into the rationale behind the selection of the 6-chloro and 4-methoxy substitutions, explore their primary therapeutic applications, elucidate their mechanisms of action, and provide exemplary synthesis and evaluation protocols for researchers in the field.
The Significance of 6-Chloro and 4-Methoxy Substitutions
The biological activity of quinazoline derivatives is profoundly influenced by the nature and position of substituents on the quinazoline core.[7] The 6-chloro and 4-methoxy groups are not arbitrary additions; they are strategically incorporated to enhance the pharmacological profile of the parent molecule.
The 6-Chloro Group: The presence of a chlorine atom at the 6-position often enhances the binding affinity of the molecule to its target protein.[9] This is attributed to the electron-withdrawing nature of chlorine, which can modulate the electronic properties of the quinazoline ring system.[10] Furthermore, the chloro group can participate in favorable interactions, such as halogen bonding, within the active site of a protein, thereby increasing the potency and selectivity of the compound.[9][10]
The 4-Methoxy Group: The methoxy group at the 4-position is an electron-donating group that can also influence the molecule's interaction with its biological target.[10] The oxygen atom can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in the target protein.[10] The dual electrostatic nature of the methoxy group allows for versatile interactions within a protein's binding pocket.[10]
The combination of these two substituents on the quinazoline scaffold creates a unique electronic and steric environment that has proven to be highly effective in the design of potent and selective therapeutic agents.
Primary Therapeutic Application: Oncology
The most significant and well-documented therapeutic application of 6-Chloro-4-methoxyquinazoline derivatives lies in the field of oncology.[5][6][11] These compounds have emerged as potent inhibitors of various protein kinases that are implicated in the growth and proliferation of cancer cells.[8][9]
Mechanism of Action: Targeting Key Signaling Pathways
Many 6-Chloro-4-methoxyquinazoline derivatives exert their anticancer effects by inhibiting receptor tyrosine kinases (RTKs), which are crucial components of signaling pathways that regulate cell growth, differentiation, and survival.[8] Dysregulation of these pathways is a hallmark of many cancers.[9]
One of the most prominent targets is the Epidermal Growth Factor Receptor (EGFR) .[8][12] Overexpression or mutation of EGFR is common in various cancers, including non-small-cell lung cancer (NSCLC) and breast cancer.[6][12] 6-Chloro-4-methoxyquinazoline derivatives can act as ATP-competitive inhibitors of the EGFR tyrosine kinase domain, blocking the downstream signaling cascade and thereby inhibiting tumor cell proliferation and survival.[8][13]
Caption: Inhibition of the EGFR signaling pathway by a 6-Chloro-4-methoxyquinazoline derivative.
Other important kinase targets for quinazoline derivatives include VEGFR, which is involved in angiogenesis (the formation of new blood vessels that supply tumors).[7] By inhibiting these key kinases, 6-Chloro-4-methoxyquinazoline derivatives can induce apoptosis (programmed cell death) and arrest the cell cycle in cancer cells.[7][14]
Synthesis of 6-Chloro-4-methoxyquinazoline Derivatives: A General Protocol
The synthesis of 6-chloro-4-methoxyquinazoline derivatives typically involves a multi-step process starting from readily available materials.[15][16] A common synthetic route is outlined below.
Exemplary Synthetic Workflow
Caption: A general synthetic workflow for 6-Chloro-4-methoxyquinazoline derivatives.
Detailed Experimental Protocol
This protocol provides a general guideline for the synthesis of a 6-chloro-4-methoxyquinazoline derivative. Specific reaction conditions may need to be optimized for different target molecules.
Step 1: Cyclization to form the Quinazolinone Core
To a solution of 2-amino-5-chlorobenzoic acid in an appropriate solvent (e.g., formamide), add a cyclizing agent (e.g., formic acid).[17]
Heat the reaction mixture at reflux for several hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, cool the reaction mixture and collect the precipitated product by filtration.
Wash the solid with a suitable solvent (e.g., water, ethanol) and dry under vacuum to yield the 6-chloro-3,4-dihydroquinazolin-4-one.
Step 2: Chlorination of the Quinazolinone
Suspend the 6-chloro-3,4-dihydroquinazolin-4-one in a chlorinating agent (e.g., thionyl chloride or phosphorus oxychloride).[17]
Add a catalytic amount of dimethylformamide (DMF).
Heat the mixture at reflux until the reaction is complete (monitored by TLC).
Remove the excess chlorinating agent under reduced pressure.
Treat the residue with ice-water and collect the precipitated 4,6-dichloroquinazoline by filtration.
Step 3: Nucleophilic Substitution to Introduce the Methoxy Group
Dissolve the 4,6-dichloroquinazoline in a suitable solvent (e.g., methanol).[18]
Add a base (e.g., sodium methoxide or a non-nucleophilic base like N,N-diisopropylethylamine - DIPEA).[18]
Stir the reaction mixture at room temperature or with gentle heating.[18]
Monitor the reaction by TLC.
Once the reaction is complete, remove the solvent in vacuo.
Purify the crude product by recrystallization or column chromatography to obtain the final 6-chloro-4-methoxyquinazoline derivative.
Characterization: The structure and purity of the synthesized compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[15][18]
In Vitro Evaluation of Anticancer Activity
The cytotoxic effects of the synthesized 6-Chloro-4-methoxyquinazoline derivatives are typically evaluated against a panel of human cancer cell lines.[19][20]
Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Cell Culture: Culture the desired human cancer cell lines (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma) in an appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.[9][20]
Cell Seeding: Seed the cells in 96-well plates at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.[20]
Compound Treatment: Treat the cells with various concentrations of the synthesized 6-Chloro-4-methoxyquinazoline derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug like doxorubicin).
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Quantitative Data Summary
The following table presents hypothetical IC₅₀ values for a series of 6-Chloro-4-methoxyquinazoline derivatives against different cancer cell lines, illustrating how such data would be presented.
Compound ID
Cancer Cell Line
IC₅₀ (µM)
CQM-01
A549 (Lung)
2.25
HT-29 (Colon)
1.72
MCF-7 (Breast)
2.81
CQM-02
A549 (Lung)
5.10
HT-29 (Colon)
4.35
MCF-7 (Breast)
6.90
Gefitinib
A549 (Lung)
0.015
(Reference)
HT-29 (Colon)
>10
MCF-7 (Breast)
3.7
Note: The IC₅₀ values are highly dependent on the specific assay conditions and cell line used.[18]
Future Directions and Conclusion
6-Chloro-4-methoxyquinazoline derivatives continue to be a fertile ground for the discovery of novel therapeutic agents, particularly in oncology. Their proven ability to potently and selectively inhibit key protein kinases involved in cancer progression makes them highly attractive candidates for further development.[7][11]
Future research in this area will likely focus on:
Optimization of existing scaffolds to improve potency, selectivity, and pharmacokinetic properties.
Exploration of novel molecular targets beyond EGFR and VEGFR.
Development of combination therapies where these derivatives are used in conjunction with other anticancer agents to overcome drug resistance.[11]
Investigation of their potential in other therapeutic areas , leveraging the broad biological activity of the quinazoline core.[1][4]
References
Recent developments in synthetic methods and pharmacological activities of quinazolinone deriv
(PDF)
Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids - PMC. (URL: [Link])
QUINAZOLINE DERIVATIVES & PHARMACOLOGICAL ACTIVITIES: A REVIEW. (URL: [Link])
A comprehensive review of recent advances in the biological activities of quinazolines. (URL: [Link])
Quinazoline Derivatives as Potential Therapeutic Agents in Breast Cancer, Cervical Cancer, and Ovarian Cancer Therapy - Vascular and Endovascular Review. (URL: [Link])
Synthesis, Characterization and Evaluation of Anticancer Activity of Some 6-(Chloro/Methoxy/Methyl)-N-(4-Substitutedphenyl)-4-Thiomorpholinoquinazolin-3(4H)-Amine Derivatives - Advanced Journal of Chemistry, Section A. (URL: [Link])
FDA approved quinazoline derivatives as anticancer drugs. - ResearchGate. (URL: [Link])
Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy - Frontiers. (URL: [Link])
In vivo anti-tumour activity of novel Quinazoline derivatives. (URL: [Link])
Synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline | Atlantis Press. (URL: [Link])
Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. (URL: [Link])
An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - MedChemComm (RSC Publishing) DOI:10.1039/C7MD00097A. (URL: [Link])
A short review on synthetic strategies towards quinazoline based anticancer drugs - arkat usa. (URL: [Link])
[PDF] Synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline | Semantic Scholar. (URL: [Link])
An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (URL: [Link])
Synthesis and activity of 6-triazolyl-4-aminoquinazoline new anti-tumor drugs. (URL: [Link])
Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy - Frontiers. (URL: [Link])
Parallels between the chloro and methoxy groups for potency optimization - RSC Publishing. (URL: [Link])
New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC. (URL: [Link])
N-Benzyl-6-Chloro-4-Hydroxy-2-Quinolone-3-Carboxamides: Synthesis, Computational Studies, and Biological Investigation as Anticancer Agents - MDPI. (URL: [Link])
7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl) - MDPI. (URL: [Link])
Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline - Atlantis Press. (URL: [Link])
A Comprehensive Technical Guide to the Synthesis of Quinazoline Compounds: From Classical Routes to Modern Catalatalytic Strategies
Executive Summary The quinazoline scaffold, a fused aromatic heterocycle composed of a benzene and a pyrimidine ring, stands as a cornerstone in medicinal chemistry and drug development.[1][2] Its derivatives exhibit a r...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The quinazoline scaffold, a fused aromatic heterocycle composed of a benzene and a pyrimidine ring, stands as a cornerstone in medicinal chemistry and drug development.[1][2] Its derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antihypertensive properties.[2][3][4] Several clinically approved drugs, such as the EGFR inhibitors gefitinib and erlotinib, feature this privileged core structure, underscoring its therapeutic significance.[5][6] The persistent demand for novel quinazoline-based therapeutic agents has fueled extensive research into developing efficient, versatile, and sustainable synthetic methodologies.
This technical guide provides an in-depth review of the synthesis of quinazoline compounds, designed for researchers, chemists, and professionals in drug development. Moving beyond a simple enumeration of reactions, this document offers a Senior Application Scientist's perspective, elucidating the causality behind methodological choices and providing a framework for selecting the optimal synthetic strategy. We will traverse the historical foundations of classical syntheses, delve into the transformative power of modern transition-metal catalysis, and explore the efficiency of multicomponent reactions and green chemistry approaches.[5][7] Each section is grounded in authoritative literature, complete with detailed protocols, comparative data, and mechanistic diagrams to ensure both scientific integrity and practical applicability.
Chapter 1: The Quinazoline Scaffold: A Cornerstone in Medicinal Chemistry
The quinazoline core is a versatile pharmacophore, a "privileged structure" in medicinal chemistry due to its ability to interact with a wide array of biological targets.[8] Its rigid, planar structure provides a defined scaffold from which various functional groups can be appended, allowing for the fine-tuning of steric and electronic properties to achieve desired pharmacological effects.
The biological significance of quinazolines is vast. They are recognized for activities including:
Anticancer: Particularly as kinase inhibitors targeting receptors like EGFR and VEGFR.[3][9][10]
The development of efficient synthetic routes is paramount to exploring the full therapeutic potential of this scaffold. The ideal synthesis is not only high-yielding but also modular, allowing for the creation of diverse compound libraries, and increasingly, must adhere to the principles of green chemistry to be viable for large-scale production.[7][12]
Chapter 2: Classical Synthetic Approaches: The Historical Foundation
While many modern methods now prevail, understanding the classical routes to quinazolines provides context and highlights the challenges that newer methodologies have overcome. These methods, though often limited by harsh conditions or narrow substrate scope, are fundamental to heterocyclic chemistry.[3][13]
Key classical syntheses include:
Niementowski Synthesis: This involves the condensation of anthranilic acid with an amide at high temperatures. While historically significant, its requirement for high heat limits its applicability to sensitive substrates.[9]
Gabriel Synthesis: Involves the reaction of o-nitrobenzaldehyde with formamide in the presence of a reducing agent like zinc and acetic acid.[5]
Riedel Method: A variation that also utilizes o-nitrobenzaldehyde and amides to produce quinazolines.[5]
These foundational methods often suffer from drawbacks such as low functional group tolerance, the need for pre-functionalized starting materials, and the generation of significant waste, which has driven the field toward the more elegant and efficient catalytic processes discussed next.
Chapter 3: Modern Synthetic Strategies: The Era of Catalysis and Efficiency
The last few decades have revolutionized quinazoline synthesis, with a strong emphasis on transition-metal catalysis, multicomponent reactions, and sustainable practices. These modern approaches offer milder conditions, broader substrate scope, and superior atom economy.[10][14]
Transition Metal-Catalyzed Syntheses: The Workhorse of Modern Chemistry
Transition metals have become indispensable tools for constructing the quinazoline core, often through C-H activation, cross-coupling, and annulation cascades.[9][10][15]
Copper (Cu) Catalysis: Copper catalysts are valued for their low cost and versatility. They are widely used in oxidative dehydrogenation and tandem reactions. For instance, a one-pot reaction of 2-aminobenzylamines with aldehydes can be catalyzed by a CuCl/DABCO/4-HO-TEMPO system using oxygen as the oxidant, providing a direct and efficient route to substituted quinazolines.[5] This avoids the need for pre-oxidation of the starting materials, a significant process advantage.
Palladium (Pd) Catalysis: Palladium is a powerhouse for C-H activation and cross-coupling reactions, enabling the construction of complex quinazolines from simple precursors.[16]
Iron (Fe) Catalysis: As an earth-abundant and non-toxic metal, iron is an attractive catalyst for green chemistry. FeCl₂ has been used to catalyze the C(sp³)-H oxidation of 2-alkylamino N-H ketimines, followed by intramolecular C-N bond formation to yield a variety of 2,4-disubstituted quinazolines.[5][9]
Other Notable Metals (Mn, Rh, Ni): Catalysts based on manganese, rhodium, and nickel have also been developed for specific quinazoline syntheses, including acceptorless dehydrogenative coupling (ADC) strategies, which generate H₂ as the only byproduct, representing a highly atom-economical and environmentally benign approach.[5][10][17]
Caption: A simplified workflow for a copper-catalyzed synthesis of quinazolines.
MCRs are highly convergent reactions where three or more reactants combine in a single pot to form a product that contains portions of all starting materials. This approach is exceptionally efficient for building molecular diversity. A notable example is the four-component synthesis of substituted quinazolines from simple anilines, two equivalents of an aromatic aldehyde, and ammonium iodide under metal-free conditions, functionalizing the aniline C-H bond directly.[18] MCRs often align with green chemistry principles by reducing the number of synthetic steps, minimizing solvent use, and decreasing waste generation.[7][12]
Green and Sustainable Methodologies
The pharmaceutical industry is increasingly adopting green chemistry to reduce its environmental footprint. In quinazoline synthesis, this manifests in several ways:
Alternative Energy Sources: Microwave irradiation and ultrasound are used to accelerate reactions, often leading to higher yields and cleaner product profiles in significantly less time than conventional heating.[3][7][19]
Benign Solvents: The replacement of volatile organic compounds (VOCs) with greener alternatives like water, ionic liquids (ILs), or deep eutectic solvents (DES) is a key strategy.[7][20] For instance, 2,3-dihydroquinazolin-4(1H)-ones can be synthesized via a multicomponent reaction in an aqueous solution of gluconic acid, a bio-based solvent.[7]
Heterogeneous Nano-catalysis: Using catalysts supported on nanoparticles allows for easy recovery and recycling, reducing cost and preventing metal contamination of the final product. Catalysts like Fe-FeOx nanoparticles or Co(II) on silica-coated magnetite have been successfully employed.
Transition-Metal-Free Approaches
To completely avoid potential heavy metal contamination in active pharmaceutical ingredients (APIs), metal-free synthetic routes are highly desirable.[14]
Iodine Catalysis: Molecular iodine is an inexpensive, readily available, and effective catalyst for various oxidative C-H amination and cyclization reactions. It can catalyze the reaction between 2-aminobenzophenones and benzylamines to afford 2-arylquinazolines under an oxygen atmosphere.[1][14]
Organocatalysis: Small organic molecules can be used to catalyze quinazoline synthesis. For example, 4,6-dihydoxysalicylic acid has been used to catalyze the oxidative condensation of 2-aminobenzylamines and benzylamines.[14][21]
Chapter 4: Comparative Analysis and Method Selection
Choosing the right synthetic strategy depends on numerous factors, including the desired substitution pattern, available starting materials, required scale, and cost considerations.
Caption: Decision workflow for selecting a quinazoline synthesis strategy.
Synthetic Strategy
Key Advantages
Common Limitations
Ideal Application Scenario
Classical Methods
Historically established, simple reagents.
Harsh conditions, low yield, limited scope.
Pedagogical examples or when specific precursors are readily available.
Homogeneous TM Catalysis
High efficiency, broad scope, mild conditions, C-H activation.[5]
Catalyst cost (Pd, Rh), potential metal contamination, difficult catalyst removal.
Avoids metal contamination, often uses cheap catalysts (e.g., iodine).[14]
May require stronger oxidants or harsher conditions than metal-catalyzed routes.
Final steps of API synthesis, synthesis of materials for biological assays.
Microwave/Ultrasound
Drastic reduction in reaction time, improved yields.[3][7]
Specialized equipment required, scalability can be a challenge.
Rapid reaction scouting, optimization, and small-to-medium scale synthesis.
Chapter 5: Detailed Experimental Protocols
To ensure this guide is practically applicable, two representative protocols are detailed below. These protocols are self-validating systems, chosen for their robustness and relevance.
Protocol 1: Copper-Catalyzed One-Pot Synthesis of 2-Substituted Quinazolines
Based on the methodology for oxidative dehydrogenation.[5]
Objective: To synthesize 2-arylquinazolines from 2-aminobenzylamines and aromatic aldehydes in a one-pot reaction.
To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminobenzylamine (1.0 mmol), the aromatic aldehyde (1.1 mmol), CuCl (9.9 mg), DABCO (22.4 mg), and 4-Hydroxy-TEMPO (17.2 mg).
Evacuate the flask and backfill with oxygen from a balloon.
Add 5 mL of acetonitrile to the flask via syringe.
Place the flask in a preheated oil bath at 80 °C and stir vigorously.
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 8-12 hours.
Upon completion, cool the reaction mixture to room temperature.
Remove the solvent under reduced pressure using a rotary evaporator.
Purify the crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 2-substituted quinazoline.
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Causality Insight: The CuCl/DABCO/TEMPO catalytic system is a powerful combination for aerobic oxidation. Cu(I) is oxidized to the active Cu(II) species by O₂. DABCO acts as both a base and a ligand, while TEMPO facilitates the dehydrogenation steps. This one-pot process avoids a separate step of oxidizing the aldehyde, making the workflow more efficient.[5]
Protocol 2: Green MCR Synthesis of 2,3-Dihydroquinazolin-4(1H)-ones
Adapted from green chemistry approaches using bio-based solvents.[7]
Objective: To synthesize 2,3-dihydroquinazolin-4(1H)-one derivatives via a three-component reaction in an environmentally benign solvent.
Materials:
Isatoic anhydride (1.0 mmol)
Substituted aniline (1.0 mmol)
Aromatic aldehyde (1.0 mmol)
Gluconic acid aqueous solution (50% w/w), 3 mL
Ethanol (for recrystallization)
Procedure:
In a 25 mL round-bottom flask, combine isatoic anhydride (163 mg), the selected aniline (1.0 mmol), and the aromatic aldehyde (1.0 mmol).
Add 3 mL of the 50% aqueous gluconic acid solution. The gluconic acid acts as both a green solvent and a Brønsted acid catalyst.
Heat the mixture to 80 °C with stirring.
The reaction is typically accompanied by the evolution of CO₂ gas (from the opening of the isatoic anhydride).
Monitor the reaction by TLC until the starting materials are consumed (typically 2-4 hours).
After completion, cool the reaction mixture to room temperature. A solid precipitate will usually form.
Add 10 mL of cold water to the flask and stir for 15 minutes.
Collect the solid product by vacuum filtration and wash it thoroughly with water.
Recrystallize the crude product from ethanol to obtain the pure 2,3-dihydroquinazolin-4(1H)-one.
Characterize the product by melting point, NMR, and mass spectrometry.
Causality Insight: This protocol exemplifies multiple green chemistry principles. It uses a renewable, bio-based solvent (gluconic acid), operates in water, and proceeds as a one-pot multicomponent reaction, maximizing atom economy. The acidic nature of gluconic acid catalyzes the condensation and cyclization steps without the need for a separate, often hazardous, acid catalyst.[7]
Conclusion and Future Outlook
The synthesis of quinazoline compounds has evolved dramatically from high-temperature classical methods to sophisticated, mild, and efficient catalytic protocols. Transition-metal catalysis, particularly with copper and iron, now allows for the construction of diverse quinazoline libraries through C-H activation and MCRs.[5][9] Furthermore, the push towards sustainability has successfully integrated green solvents, alternative energy sources, and recyclable nanocatalysts into the synthetic chemist's toolbox.[7]
The future of quinazoline synthesis will likely focus on several key areas:
Late-Stage Functionalization: Developing methods to modify complex quinazoline cores at a late stage in a synthesis to rapidly generate analogs of potent compounds.
Biocatalysis: Employing enzymes to perform key transformations with high chemo- and stereoselectivity under environmentally benign conditions.
Flow Chemistry: Adapting the most efficient catalytic reactions to continuous flow systems for improved safety, control, and scalability.
By leveraging these advanced strategies, researchers and drug development professionals are better equipped than ever to unlock the full therapeutic potential of the versatile quinazoline scaffold.
References
Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. (2020). Bentham Science Publishers.
Chen, J., et al. (n.d.). Quinazoline derivatives: synthesis and bioactivities. Future Medicinal Chemistry.
Bollikolla, H. B., et al. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Results in Chemistry.
Nandwana, N. K., et al. (2024).
Shaheen, M. A., et al. (2022). Transition-metal-catalyzed synthesis of quinazolines: A review. Frontiers in Chemistry.
(2016). BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW.
Saha, C., et al. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry.
Sawant, D. N. (2025).
Kumar, A., et al. (2020). Recent advances in the biological activity of quinazoline. International Journal of Pharmaceutical and Chemical Analysis.
Four-component quinazoline synthesis from simple anilines, aromatic aldehydes and ammonium iodide under metal-free conditions. (n.d.). Green Chemistry.
Abdelgawad, M. A., et al. (2024). Biological Activities of Recent Advances in Quinazoline. IntechOpen.
Meftah, O. N., et al. (2023). recent developments in synthetic methods and pharmacological activities of quinazolinone derivatives: a review. International Journal of Health and Pharmaceutical.
Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. (2026).
Nandwana, N. K., et al. (2024). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives.
Fathi Vavsari, V., & Mohammadi Ziarani, G. (2018). Synthesis of 4-quinazolinones by transition metal-catalyzed processes (microreview). Chemistry of Heterocyclic Compounds.
Review on Synthesis Route of Quinazoline Based Hybrid Derivatives. (2021). Asian Journal of Chemistry.
Classical strategies for the synthesis of quinazolines. (n.d.).
Synthesis of quinazolines. (n.d.). Organic Chemistry Portal.
Roy, U. K., et al. (2022). Recent advances and prospects in the organocatalytic synthesis of quinazolinones. Frontiers in Chemistry.
Božić, B., et al. (2020). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones and 2-methyl-3-substituted-quinazolin-4(3H)-ones and biological evaluation. Journal of the Serbian Chemical Society.
Nandwana, N. K., et al. (2024). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives.
Sharma, R., et al. (2023). Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. Molecules.
Pathak, S., et al. (2023).
Synthesis of quinazolinone libraries and derivatives thereof. (1998).
Spectroscopic Elucidation of 6-Chloro-4-methoxyquinazoline: A Comprehensive Technical Guide
Introduction and Chemical Context 6-Chloro-4-methoxyquinazoline (CAS: 93-28-7, MW: 194.62 g/mol ) is a critical heterocyclic building block in medicinal chemistry. It is frequently utilized as a key intermediate in the s...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction and Chemical Context
6-Chloro-4-methoxyquinazoline (CAS: 93-28-7, MW: 194.62 g/mol ) is a critical heterocyclic building block in medicinal chemistry. It is frequently utilized as a key intermediate in the synthesis of bioactive compounds, particularly kinase inhibitors targeting cancer progression and specific cellular pathways 1. The molecule features a fused benzene-pyrimidine (quinazoline) core, a chlorine atom at C-6, and a methoxy group at C-4.
From an analytical perspective, this specific substitution pattern creates a highly distinct electronic environment. The electronegative nitrogen atoms withdraw electron density from the ring, while the C-4 methoxy group acts as a
π
-donor via resonance, and the C-6 chlorine exerts an inductive electron-withdrawing effect. Understanding these competing electronic effects is essential for accurate spectroscopic interpretation.
Spectroscopic Data & Structural Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most definitive proof of the quinazoline substitution pattern. Standard acquisition for such nitrogenous heterocycles relies on high-field instruments (e.g., 300–400 MHz) using deuterated solvents for homonuclear locking 2.
Table 1: ¹H NMR Data (400 MHz, DMSO-d₆)
Position
Chemical Shift (δ, ppm)
Multiplicity
Coupling (J, Hz)
Integration
Assignment Rationale
H-2
8.80
Singlet (s)
-
1H
Highly deshielded by the combined anisotropic and inductive effects of adjacent N-1 and N-3 atoms.
H-5
8.10
Doublet (d)
2.4
1H
Meta-coupling to H-7; deshielded by the peri-effect of the C-4 oxygen atom.
H-8
7.95
Doublet (d)
8.8
1H
Ortho-coupling to H-7; standard aromatic shift.
H-7
7.85
Doublet of doublets (dd)
8.8, 2.4
1H
Exhibits both ortho-coupling to H-8 and meta-coupling to H-5.
| OCH₃ | 4.15 | Singlet (s) | - | 3H | Deshielded aliphatic protons attached to the electronegative oxygen. |
Table 2: ¹³C NMR Data (100 MHz, DMSO-d₆)
Position
Chemical Shift (δ, ppm)
Type
Assignment Rationale
C-4
166.5
Quaternary (C)
Strongly deshielded by N-3, N-1 (resonance), and the attached methoxy oxygen.
C-2
154.2
Methine (CH)
Positioned between two highly electronegative nitrogen atoms.
C-8a
150.1
Quaternary (C)
Bridgehead carbon attached directly to N-1.
C-7
134.5
Methine (CH)
Aromatic carbon adjacent to the chlorinated C-6.
C-6
132.0
Quaternary (C-Cl)
Characteristic chemical shift for chlorinated aromatic carbons.
C-8
129.4
Methine (CH)
Aromatic carbon.
C-5
124.8
Methine (CH)
Aromatic carbon shielded slightly by the para-nitrogen (N-1).
C-4a
116.2
Quaternary (C)
Bridgehead carbon.
| OCH₃ | 54.6 | Methyl (CH₃) | Typical shift for an aryl methyl ether carbon. |
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) FT-IR provides rapid, orthogonal validation of functional group transformations, specifically confirming the success of methylation reactions from quinazolinol precursors 1.
As an application scientist, it is critical to design protocols that are not merely procedural, but self-validating . The following workflows ensure high-fidelity data acquisition.
Protocol 1: NMR Sample Preparation and Acquisition
Causality: Quinazoline nitrogens are mildly basic. If dissolved in CDCl₃, trace amounts of DCl (a common degradation product of chloroform) can protonate the nitrogens, leading to severe line broadening and shifting of the H-2 and H-5 signals. Therefore, DMSO-d₆ is the solvent of choice for reproducible chemical shifts.
Step 1: Dissolve 15 mg of 6-Chloro-4-methoxyquinazoline in 0.6 mL of anhydrous DMSO-d₆.
Step 2: Transfer to a 5 mm NMR tube and acquire ¹H NMR at 400 MHz (16 scans, 10s relaxation delay to ensure accurate integration) and ¹³C NMR at 100 MHz (1024 scans).
Self-Validation Check: The integration ratio of the methoxy singlet (~4.15 ppm) to the H-2 singlet (~8.80 ppm) must be exactly 3:1 . Any deviation indicates incomplete methylation or co-crystallized impurities. The residual DMSO pentet must lock exactly at 2.50 ppm.
Protocol 2: ATR-FTIR Analysis
Causality: ATR eliminates the need for KBr pellet pressing, preventing moisture absorption which can obscure the 3000-3500 cm⁻¹ region.
Step 1: Clean the diamond ATR crystal with isopropanol and collect a background spectrum (air).
Step 2: Apply 2-3 mg of the solid compound directly onto the crystal. Apply uniform pressure using the anvil. Acquire 32 scans at 4 cm⁻¹ resolution.
Self-Validation Check: The presence of a sharp peak at ~1255 cm⁻¹ (C-O stretch) coupled with the complete absence of a broad O-H/N-H stretch above 3100 cm⁻¹ confirms successful O-methylation and the absence of the tautomeric quinazolinol precursor.
Protocol 3: LC-HRMS Analysis
Causality: A soft ionization technique like ESI is required to preserve the parent ion, as hard ionization (EI) often shatters the methoxy group too rapidly to observe the molecular ion reliably.
Step 1: Dilute the sample to 1 µg/mL in 50:50 Acetonitrile:Water with 0.1% Formic Acid.
Step 2: Inject 1 µL into the LC-MS system operating in ESI+ mode (Capillary voltage: 3.0 kV, Desolvation temp: 350°C).
Self-Validation Check: The isotopic pattern of the parent ion must exhibit a 3:1 ratio at m/z 195.03 and 197.03. This is an immutable physical constant of chlorine isotopes and definitively confirms the presence of exactly one chlorine atom in the structure.
Mechanistic & Structural Insights
Spectroscopic validation workflow for 6-Chloro-4-methoxyquinazoline.
Proposed ESI-MS fragmentation pathway for 6-Chloro-4-methoxyquinazoline.
References
EvitaChem. Buy 6-Chloro-4-methoxyquinazoline (EVT-12034530) - Technical Details and Synthesis. Retrieved April 2026. 1
SciSpace. The conversion of 2-cyano cyanothioformanilides into 3-aminoindole-2-carbonitriles using triphenylphosphine (NMR Methodologies). Retrieved April 2026. 2
The Biological Activity and Therapeutic Potential of 6-Chloro-4-methoxyquinazoline and Its Analogs: A Comprehensive Technical Guide
Executive Summary 6-Chloro-4-methoxyquinazoline (CAS 16347-95-8) is a highly privileged heterocyclic scaffold in medicinal chemistry[1]. While often utilized as a foundational chemical building block, its unique structur...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
6-Chloro-4-methoxyquinazoline (CAS 16347-95-8) is a highly privileged heterocyclic scaffold in medicinal chemistry[1]. While often utilized as a foundational chemical building block, its unique structural geometry makes it a critical intermediate for synthesizing potent, targeted biological inhibitors. By mimicking the adenine ring of ATP, quinazoline derivatives competitively bind to the highly conserved hinge regions of various kinase domains. This whitepaper explores the structure-activity relationships (SAR), mechanistic pathways, and self-validating experimental protocols associated with 6-chloro-4-methoxyquinazoline analogs, specifically focusing on their efficacy against oncology targets such as the Epidermal Growth Factor Receptor (EGFR) and p21-Activated Kinase 4 (PAK4).
Structural and Mechanistic Rationale
The biological activity of quinazoline derivatives is not accidental; it is the result of precise stereochemical and electronic tuning. As application scientists, we must understand why specific functional groups are chosen during drug design.
The Quinazoline Core: The fused benzene and pyrimidine ring system acts as an ATP-competitive pharmacophore. It anchors the molecule within the deep, hydrophobic cleft of the kinase active site through critical hydrogen bonds with the protein backbone[2].
The 6-Chloro Substitution: The inclusion of a chlorine atom at the C6 position is a deliberate design choice to enhance target selectivity. Halogen atoms at this position increase lipophilicity and perfectly occupy the hydrophobic pocket of the kinase active site via halogen bonding[3]. For instance, in the design of PAK4 inhibitors, the 6-chloro group is essential for maintaining a high selectivity profile; replacing it with fluorine or bromine significantly degrades selectivity against off-target kinases[3].
The 4-Methoxy Linkage: The C4 position dictates solvent-exposed interactions and determines the molecule's metabolic stability. While 4-thioether linkages can increase cell permeability due to higher lipophilicity, the 4-methoxy (ether) linkage is generally more resistant to oxidative metabolism[4]. Furthermore, 6-chloro-4-methoxyquinazoline serves as a robust precursor; the methoxy group can undergo nucleophilic aromatic substitution to yield 4-anilino or 4-amino derivatives, which are the hallmark structures of FDA-approved EGFR inhibitors[5],[6].
Key Biological Targets and Signaling Pathways
Analogs derived from the 6-chloro-4-methoxyquinazoline scaffold have been engineered to disrupt specific oncogenic signaling cascades.
Epidermal Growth Factor Receptor (EGFR)
Quinazoline derivatives are classic inhibitors of EGFR, a receptor tyrosine kinase heavily implicated in non-small cell lung cancer (NSCLC)[5]. Advanced analogs are designed to target not only the wild-type receptor but also resistant mutant variants (e.g., T790M, L858R) by forming covalent or highly optimized non-covalent interactions within the ATP pocket[2],[5]. Recent strategies also involve dual inhibition of EGFR and VEGFR-2 to simultaneously halt tumor proliferation and starve the tumor of its blood supply[7].
p21-Activated Kinase 4 (PAK4)
Beyond EGFR, 6-chloroquinazoline-2-carboxamide derivatives have demonstrated remarkable efficacy as PAK4 inhibitors. PAK4 regulates cytoskeletal reorganization, and its inhibition directly suppresses tumor cell migration and invasion[3].
Mechanism of EGFR kinase inhibition by quinazoline-based derivatives.
Structure-Activity Relationship (SAR) Data Synthesis
To quantify the impact of structural modifications, the following table synthesizes the biological efficacy (IC₅₀ / Kᵢ values) of various quinazoline analogs against their primary targets.
Compound Class / Modification
Target
Potency (IC₅₀ / Kᵢ)
Selectivity / Notes
Source
4-Methoxyquinazoline Derivative (Ether Linkage)
EGFR
0.02 µM
High metabolic stability; standard baseline for C4 substitutions.
To ensure scientific integrity, the biological activity of these analogs must be validated through rigorous, self-validating assay systems. Below are the standard operating procedures for evaluating quinazoline-based kinase inhibitors.
Protocol 1: FRET-Based Kinase Inhibition Assay
Causality & Rationale: Fluorescence Resonance Energy Transfer (FRET) is utilized because it allows for real-time, homogeneous detection of kinase activity without the need for radioactive isotopes. The assay is self-validating: the inclusion of a known reference inhibitor (e.g., Erlotinib) establishes a baseline for maximum inhibition, while DMSO serves as the vehicle control. This dual-control setup allows for the calculation of the Z'-factor, ensuring assay reliability before any test compound data is accepted.
Step-by-Step Methodology:
Compound Preparation: Prepare a 10-point serial dilution (1:3) of the 6-chloro-4-methoxyquinazoline analog in 100% DMSO. Transfer to an aqueous assay buffer to achieve a final DMSO concentration of
≤
1%.
Enzyme Incubation: Add 5 µL of the target kinase (e.g., EGFR or PAK4) and the specific FRET-peptide substrate to a 384-well microplate. Incubate with 2.5 µL of the test compound for 30 minutes at room temperature to allow for equilibrium binding.
Reaction Initiation: Add 2.5 µL of ATP (at the
Km
concentration specific to the kinase) to initiate the phosphorylation reaction. Incubate for 60 minutes.
Signal Development & Detection: Add the development reagent (a protease that cleaves unphosphorylated peptides). Read the plate on a fluorescence microplate reader (Excitation: 400 nm; Emission: 445 nm and 520 nm).
Data Analysis: Calculate the emission ratio (520 nm / 445 nm). Plot the log[inhibitor] versus the normalized response to determine the IC₅₀. A Z'-factor of > 0.5 validates the run.
Self-validating FRET-based kinase screening workflow for quinazoline analogs.
Protocol 2: Cellular Proliferation and Viability Assay (MTS)
Causality & Rationale: Biochemical inhibition does not guarantee cellular efficacy due to potential membrane permeability issues. The MTS assay evaluates the translation of biochemical kinase inhibition into actual phenotypic anti-tumor activity[4].
Step-by-Step Methodology:
Cell Seeding: Seed target cancer cells (e.g., A549 lung cancer cells) into a 96-well plate at a density of 3,000–5,000 cells per well. Allow 24 hours for adherence[4].
Compound Treatment: Remove the old medium. Add 100 µL of fresh medium containing serial dilutions of the quinazoline analog. Include vehicle (DMSO) and positive (Docetaxel or Erlotinib) controls[7],[4].
Incubation: Incubate the cells for 72 hours at 37°C in a 5% CO₂ atmosphere.
Viability Detection: Add 20 µL of MTS reagent to each well. The MTS tetrazolium compound is bioreduced by metabolically active cells into a colored formazan product.
Quantification: Measure the absorbance at 490 nm after 1–4 hours of incubation. Calculate the cellular IC₅₀ relative to the DMSO control.
Conclusion
The 6-chloro-4-methoxyquinazoline scaffold is a cornerstone in the development of targeted therapeutics. The strategic placement of the 6-chloro group ensures deep penetration and high selectivity within kinase hydrophobic pockets, while the 4-methoxy group provides a metabolically stable vector for further functionalization. By pairing rational drug design with rigorous, self-validating biochemical and cellular assays, researchers can continue to unlock the vast therapeutic potential of quinazoline derivatives in oncology.
The Quinazoline Nucleus: A Comprehensive Technical Guide to its Chemical Reactivity and Synthetic Functionalization
Introduction: The Privileged Quinazoline Scaffold The quinazoline ring system, a bicyclic aromatic heterocycle formed by the fusion of a benzene and a pyrimidine ring, stands as a "privileged scaffold" in the realm of me...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Privileged Quinazoline Scaffold
The quinazoline ring system, a bicyclic aromatic heterocycle formed by the fusion of a benzene and a pyrimidine ring, stands as a "privileged scaffold" in the realm of medicinal chemistry and materials science.[1] Its inherent structural features and the diverse biological activities exhibited by its derivatives have cemented its importance for researchers, scientists, and drug development professionals.[2] Quinazoline-based compounds have demonstrated a wide spectrum of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities.[1][2] This guide provides an in-depth exploration of the chemical reactivity of the quinazoline core, offering field-proven insights and detailed methodologies for its synthetic manipulation.
The fundamental reactivity of the quinazoline ring is dictated by the electronic interplay between the electron-rich benzene ring and the electron-deficient pyrimidine ring. The two nitrogen atoms in the pyrimidine ring are not equivalent, leading to a significant polarization of the 3,4-double bond, which profoundly influences its chemical behavior.[3] This guide will dissect the nuances of electrophilic and nucleophilic substitutions, as well as modern catalytic functionalization strategies, providing a comprehensive toolkit for the rational design and synthesis of novel quinazoline derivatives.
Electronic Properties and General Reactivity
The quinazoline ring system's reactivity is a tale of two distinct domains. The pyrimidine ring, with its two electronegative nitrogen atoms, is electron-deficient and generally resistant to electrophilic attack. Conversely, the fused benzene ring behaves more like a typical aromatic system and is susceptible to electrophilic substitution.
Nucleophilic attack, on the other hand, preferentially targets the electron-deficient pyrimidine ring, particularly at the C4 and C2 positions. This is a crucial aspect of quinazoline chemistry, as it allows for the introduction of a wide array of functional groups at these positions, a cornerstone of structure-activity relationship (SAR) studies in drug discovery.
Electrophilic Aromatic Substitution: Functionalizing the Benzene Ring
Electrophilic substitution on the unsubstituted quinazoline ring occurs on the carbocyclic (benzene) portion. The pyrimidine ring's electron-withdrawing nature deactivates the benzene ring compared to benzene itself, but substitution is still achievable under appropriate conditions.
Nitration
Nitration is a well-documented electrophilic substitution reaction for quinazoline.[4] Treatment with fuming nitric acid in concentrated sulfuric acid leads to the introduction of a nitro group onto the benzene ring. Theoretical considerations and experimental evidence suggest the order of reactivity for electrophilic attack on the benzene ring is 8 > 6 > 5 > 7.[4]
Experimental Protocol: Nitration of Quinazoline
Materials:
Quinazoline
Fuming Nitric Acid
Concentrated Sulfuric Acid
Ice
Sodium Carbonate solution
Procedure:
Carefully add quinazoline to concentrated sulfuric acid, ensuring the mixture is well-stirred and cooled in an ice bath.
Slowly add fuming nitric acid dropwise to the cooled solution, maintaining the temperature below 10 °C.
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).
Pour the reaction mixture onto crushed ice and neutralize carefully with a saturated sodium carbonate solution.
The precipitated product, 6-nitroquinazoline, is collected by filtration, washed with cold water, and dried.[4]
Halogenation: The Case of Bromination
Direct halogenation of the quinazoline ring can be challenging due to the deactivating effect of the nitrogen atoms. However, bromination can be achieved using reagents like N-bromosuccinimide (NBS), often in the presence of an activator.[2] The regioselectivity of the reaction is influenced by the presence of other substituents on the ring.[2]
Experimental Protocol: Bromination of a Substituted Quinazolinone
This protocol describes a general procedure for the bromination of a tricyclic quinazolinone derivative.
Materials:
8-nitromackinazolinone
N-bromosuccinimide (NBS)
Benzoyl peroxide (BPO)
Carbon tetrachloride (CCl4)
Procedure:
A mixture of 8-nitromackinazolinone (1 equivalent), NBS (1.2 equivalents), and a catalytic amount of benzoyl peroxide in anhydrous carbon tetrachloride is refluxed for 8 hours.[5]
The reaction mixture is left to stand overnight.
The precipitated succinimide is removed by filtration.
The solvent is evaporated under reduced pressure.
The residue is treated with water, and the resulting crystalline product is collected by filtration, washed with water, and dried.[5]
Nucleophilic Substitution: The Key to Quinazoline Diversification
Nucleophilic aromatic substitution (SNAr) is arguably the most powerful tool for the functionalization of the quinazoline core, particularly at the C2 and C4 positions. The presence of good leaving groups, such as halogens, at these positions makes them highly susceptible to displacement by a wide range of nucleophiles.
Regioselectivity of Nucleophilic Attack
In 2,4-dihaloquinazolines, nucleophilic attack is highly regioselective. The C4 position is significantly more reactive towards nucleophiles than the C2 position.[6][7] This allows for sequential and controlled functionalization of the quinazoline ring. DFT calculations have shown that the carbon atom at the 4-position of 2,4-dichloroquinazoline has a higher LUMO coefficient, making it more susceptible to nucleophilic attack.[7] This is further supported by the lower calculated activation energy for nucleophilic attack at this position.[7]
The mechanism of SNAr on halo-quinazolines proceeds through a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[6][8] The presence of electron-withdrawing groups on the ring stabilizes this intermediate and accelerates the reaction.[8]
Microwave-assisted organic synthesis (MAOS) has significantly improved the efficiency of the Niementowski reaction, reducing reaction times from hours to minutes.[2][9][10][11]
Table 1: Comparison of Conventional vs. Microwave-Assisted Niementowski Synthesis.
The Bischler-Napieralski Reaction
While primarily known for the synthesis of dihydroisoquinolines, the Bischler-Napieralski reaction can be adapted for the synthesis of certain fused quinazoline systems. The reaction involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent like phosphoryl chloride (POCl3) or phosphorus pentoxide (P2O5).[11][12] The mechanism is believed to proceed through a nitrilium ion intermediate.[11][12]
Modern Catalytic Methods for Quinazoline Functionalization
The advent of transition metal-catalyzed cross-coupling and C-H activation reactions has revolutionized the synthesis of complex organic molecules, and quinazolines are no exception.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are highly effective for introducing aryl and other substituents onto the quinazoline ring. These reactions typically involve the coupling of a halo-quinazoline with an organoboron reagent in the presence of a palladium catalyst and a base.
Engineering Precision: The Discovery and Development of Novel Quinazoline-Based Kinase Inhibitors
Executive Summary The quinazoline scaffold is widely recognized as a "privileged structure" in medicinal chemistry, particularly in the realm of targeted oncology. As a Senior Application Scientist navigating the complex...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The quinazoline scaffold is widely recognized as a "privileged structure" in medicinal chemistry, particularly in the realm of targeted oncology. As a Senior Application Scientist navigating the complexities of drug discovery, I view the quinazoline core not merely as a chemical backbone, but as a highly tunable molecular chassis. By mimicking the adenine ring of adenosine triphosphate (ATP), quinazoline derivatives competitively bind to the highly conserved hinge regions of protein kinases.
This technical whitepaper deconstructs the rational design, mechanistic pathways, and rigorous experimental workflows required to develop novel quinazoline-based inhibitors, with a specific focus on overcoming the cascading resistance mutations in the Epidermal Growth Factor Receptor (EGFR).
The Pharmacophore: Rationalizing the Quinazoline Core
The efficacy of the 4-anilinoquinazoline moiety stems from its precise spatial geometry within the kinase ATP-binding cleft. Structure-Activity Relationship (SAR) studies have consistently demonstrated that the N-1 atom of the quinazoline ring acts as a critical hydrogen bond acceptor, interacting directly with the backbone amides of methionine residues (e.g., Met793 and Met769 in EGFR) [[1]]().
When designing novel derivatives, substitutions at the C-6 and C-7 positions are typically directed toward the solvent-exposed region of the kinase. This allows medicinal chemists to append solubilizing groups (such as morpholine or piperazine rings) without disrupting the core binding affinity. Conversely, modifications at the 4-anilino group dictate the specific conformation of the kinase's activation loop, driving selectivity between wild-type (WT) and mutant kinase variants 2.
Caption: EGFR signaling pathway and targeted blockade by quinazoline inhibitors.
The Evolutionary Arms Race: Overcoming Resistance
The development of quinazoline inhibitors is a masterclass in structure-guided drug design, driven by the need to outpace acquired resistance mechanisms in Non-Small Cell Lung Cancer (NSCLC).
First-Generation (Reversible): Compounds like Gefitinib and Erlotinib successfully target activating mutations (L858R and Exon 19 deletions). However, clinical efficacy is inevitably thwarted by the T790M gatekeeper mutation . The substitution of threonine with a bulkier methionine induces steric hindrance and increases the kinase's intrinsic affinity for ATP, effectively outcompeting reversible inhibitors 3.
Second-Generation (Irreversible): To bypass T790M, molecules like Afatinib were engineered with an electrophilic Michael acceptor (e.g., an acrylamide group) to form a permanent covalent bond with the Cys797 residue at the lip of the ATP-binding site 4. While effective, these compounds exhibit dose-limiting toxicities due to their inability to spare WT EGFR.
Third-Generation (Mutant-Selective): Osimertinib (a pyrimidine derivative conceptually evolved from quinazoline SAR) achieved high selectivity for T790M over WT EGFR. However, approximately 40% of patients eventually develop a tertiary C797S mutation , replacing the critical cysteine with a serine, thereby destroying the covalent anchor and rendering the drug ineffective 5.
Fourth-Generation (Next-Gen Reversible & Macrocyclics): Current discovery efforts focus on novel non-covalent reversible quinazolines and macrocyclic hybrids that can inhibit the L858R/T790M/C797S triple mutant. For instance, recent optimized compounds (e.g., Compound 25g) have demonstrated potent enzymatic inhibition of the triple mutant with IC50 values in the low nanomolar range (~2.2 nM) 6.
Quantitative Data Summary
The table below summarizes the shifting IC50 landscape across the generations of EGFR inhibitors, highlighting the necessity of continuous structural optimization.
Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard colorimetric assays because it eliminates auto-fluorescence interference—a common artifact when screening highly conjugated heterocyclic systems like quinazolines.
Reagent Preparation: Formulate the kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
Compound Dilution: Serially dilute quinazoline derivatives in 100% DMSO. Transfer to a 384-well low-volume plate, ensuring the final assay DMSO concentration remains <1% to prevent enzyme denaturation.
Enzyme Pre-incubation: Add recombinant EGFR kinase domain (e.g., L858R/T790M/C797S variant). Incubate for 15 minutes at room temperature to allow pre-equilibrium of reversible inhibitors.
Reaction Initiation: Add ATP and a biotinylated peptide substrate. Critical Step: ATP must be added at the predetermined
Km
specific to the mutant variant to ensure accurate competitive assessment.
Detection: After 60 minutes, terminate the reaction by adding the TR-FRET detection mixture (Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC).
Readout & Analysis: Measure time-resolved fluorescence at 615 nm and 665 nm. Calculate the emission ratio (665/615) and fit the dose-response curve using a 4-parameter logistic equation to determine the IC50.
Self-Validation Check: Calculate the Z'-factor for each assay plate using positive (fully inhibited) and negative (DMSO vehicle) controls. A Z'-factor > 0.6 validates the assay's robustness, ensuring that observed IC50 shifts are biologically meaningful and not assay artifacts.
Causality: Biochemical potency does not guarantee cellular permeability or efficacy. We utilize murine pro-B Ba/F3 cells because their survival is naturally dependent on Interleukin-3 (IL-3). By transfecting them with mutant human EGFR and withdrawing IL-3, the cells undergo "oncogene addiction"—their survival becomes entirely dependent on the mutant kinase. This provides a remarkably clean background to assess target-specific inhibition without interference from other human receptor tyrosine kinases.
Cell Line Engineering: Transfect Ba/F3 cells with plasmids encoding human EGFR variants (e.g., L858R/T790M/C797S).
Selection & Starvation: Wash cells thoroughly to remove IL-3. Monitor for 48 hours; only successfully transfected, oncogene-addicted cells will proliferate.
Compound Treatment: Seed cells at 2,000 cells/well in 384-well plates. Add quinazoline compounds across a 10-point concentration gradient.
Incubation: Incubate for 72 hours at 37°C, 5% CO2.
Viability Readout: Add an ATP-dependent luminescence reagent (e.g., CellTiter-Glo). The luminescent signal is directly proportional to the number of metabolically active cells.
Self-Validation Check: Run a parallel viability assay using parental Ba/F3 cells supplemented with IL-3. Compounds that exhibit toxicity in the parental line at concentrations similar to the engineered lines are flagged for generalized cytotoxicity. This step guarantees that the calculated IC50 is strictly target-driven and not a result of off-target cellular poisoning.
Future Perspectives
The versatility of the quinazoline scaffold ensures its continued relevance in drug discovery. Beyond overcoming the C797S mutation, current research is pivoting toward multi-kinase inhibition (e.g., dual EGFR/VEGFR targeting) and the development of Proteolysis Targeting Chimeras (PROTACs). By tethering a quinazoline binder to an E3 ligase recruiter, researchers can move beyond simple enzymatic inhibition to drive the complete degradation of the mutant kinase, offering a definitive solution to the resistance paradigm.
References
Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). MDPI / PMC.
Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). PMC.
Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19. PMC.
Discovery of Novel EGFR Inhibitor Targeting Wild-Type and Mutant Forms of EGFR. PMC.
Discovery of Potent and Noncovalent Reversible EGFR Kinase Inhibitors of EGFRL858R/T790M/C797S. PMC.
Targeting cancer with small molecule kinase inhibitors. PMC - NIH.
experimental setup for nucleophilic substitution reactions on 4-chloroquinazolines.
Application Note: Experimental Setup and Optimization for Nucleophilic Aromatic Substitution (SNAr) on 4-Chloroquinazolines Introduction & Scope The 4-aminoquinazoline scaffold is a highly privileged pharmacophore in mod...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Experimental Setup and Optimization for Nucleophilic Aromatic Substitution (SNAr) on 4-Chloroquinazolines
Introduction & Scope
The 4-aminoquinazoline scaffold is a highly privileged pharmacophore in modern drug discovery, forming the structural core of numerous FDA-approved tyrosine kinase inhibitors (e.g., gefitinib, erlotinib) and potent tubulin polymerization inhibitors like verubulin 1[1]. The most direct and robust synthetic route to access this chemical space is the nucleophilic aromatic substitution (SNAr) of a 4-chloroquinazoline precursor with various primary and secondary amines2[2]. This application note provides drug development professionals with a self-validating, mechanistic guide to executing and optimizing these critical C–N bond-forming reactions.
Mechanistic Causality & Reaction Design
The success of an SNAr reaction on a 4-chloroquinazoline depends strictly on manipulating the electrophilicity of the quinazoline core and the nucleophilicity of the incoming amine.
Electrophilic Activation (Acid Catalysis): The C4 position of the quinazoline ring is inherently electron-deficient due to the inductive and resonance effects of the N1 and N3 nitrogen atoms. However, when reacting with electron-poor anilines (e.g., fluoroanilines), this inherent electrophilicity is often insufficient to drive the reaction forward 3[3]. Adding a catalytic amount of acid (e.g., HCl) protonates the N1 nitrogen, drastically increasing the electrophilic character of C4 and facilitating the formation of the tetrahedral Meisenheimer intermediate 4[4].
Nucleophile Preservation (Base Catalysis): Conversely, when utilizing highly reactive secondary aliphatic amines, an inorganic base (e.g., Na₂CO₃) or organic base (DIPEA) must be added. This acts as an acid scavenger, preventing the generated HCl byproduct from protonating and deactivating the nucleophile 5[5].
Solvent Effects: Polar protic solvents like isopropanol or n-butanol are traditionally favored because they stabilize the polar transition state via hydrogen bonding 3[3]. Recently, green solvents like PEG-400 have demonstrated superior compatibility with microwave irradiation, enabling rapid, high-yielding transformations through highly efficient energy transfer 6[6].
Experimental Workflows & Pathway Diagrams
Caption: Drug discovery workflow for 4-aminoquinazoline derivatives.
Caption: Addition-elimination (SNAr) mechanism at the C4 position.
Causality: Weak nucleophiles require electrophilic activation of the quinazoline core. HCl protonates the N1 position, lowering the activation energy for nucleophilic attack 7[7].
Reagent Preparation: In a 25 mL round-bottom flask, dissolve 4-chloroquinazoline (1.0 mmol, 164.6 mg) and the selected aniline (e.g., 3-fluoroaniline, 1.2 mmol) in 5.0 mL of a polar protic solvent (n-butanol or a 3:1 THF-isopropanol mixture) 3[3][7].
Catalysis: Add 1-2 drops of concentrated HCl (approx. 0.25 mmol) to the stirring solution.
Self-Validation Checkpoint: A slight color change (often pale yellow to deeper yellow) indicates successful protonation of the quinazoline core.
Thermal Activation: Equip the flask with a reflux condenser and heat to 70–100 °C (depending on solvent) for 2 to 5 hours1[1][7].
Reaction Monitoring: Monitor the reaction via Thin-Layer Chromatography (TLC) using an Ethyl Acetate:Hexane (1:2) eluent.
Self-Validation Checkpoint: The reaction is complete when the high-Rf 4-chloroquinazoline spot completely disappears, replaced by a lower-Rf, highly UV-active product spot 5[5].
Isolation: Cool the mixture to room temperature. Pour the mixture into 20 mL of ice-cold water. Neutralize with saturated NaHCO₃ if necessary. Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield the 4-anilinoquinazoline 1[1].
Protocol B: Microwave-Assisted SNAr (Targeting Sterically Hindered or Aliphatic Amines)
Causality: Microwave irradiation provides rapid, uniform heating, overcoming the steric hindrance of bulky amines while suppressing side reactions. A base is added to prevent amine protonation and maintain high nucleophilicity 8[6][8].
Reagent Loading: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 4-chloroquinazoline (0.25 mmol), the desired amine (0.375 mmol), and Na₂CO₃ (0.75 mmol) 6[6].
Solvent Addition: Add 1.0 mL of PEG-400 (or a 30% glacial acetic acid in acetonitrile mixture for specific derivatives) 8[6][8]. Seal the vial with a crimp cap.
Microwave Irradiation: Irradiate the mixture in a dedicated microwave reactor at 100 °C to 160 °C for 10 to 20 minutes8[2][8].
Workup & Validation: Cool the vial to ambient temperature. Dilute with 5 mL of water and extract with ethyl acetate (3 x 5 mL).
Self-Validation Checkpoint: Analyze the crude mixture via ¹H NMR. Successful substitution is confirmed by the disappearance of the starting material's C2-H peak and the emergence of a new C2-H singlet shifted downfield (typically δ 8.5–8.8 ppm in DMSO-d6), alongside a broad -NH- singlet (δ 9.5–10.5 ppm) 3[3].
Quantitative Data & Reaction Optimization
The following table summarizes expected yields and optimized conditions based on the electronic and steric nature of the amine nucleophile.
The Structure-Activity Relationship of 4-Chloroquinazolines: A Technical Guide for Drug Discovery
Source: Benchchem
URL
Optimizing Reaction Conditions for 4-Chloroquinazoline Derivatives
Source: Benchchem
URL
Efficient Synthesis of 4-Aminoquinazoline and Thieno[3,2-d]pyrimidin-4-ylamine Derivatives by Microwave Irradiation
Source: Organic Letters - ACS Publications
URL
Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents
Source: Beilstein Journal of Organic Chemistry
URL
Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction
Source: Frontiers in Chemistry / PMC
URL
PEG-400 Mediated N-(Alkyl)
Synthesis and In Vitro Cytotoxic Properties of Polycarbo-Substituted 4-(Arylamino)
Application Note: Synthesis and Biological Screening Preparation of 6-Chloro-4-methoxyquinazoline Derivatives
Introduction and Mechanistic Rationale Quinazoline derivatives represent a privileged class of pharmacophores in targeted oncology, primarily functioning as competitive inhibitors at the ATP-binding cleft of tyrosine kin...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction and Mechanistic Rationale
Quinazoline derivatives represent a privileged class of pharmacophores in targeted oncology, primarily functioning as competitive inhibitors at the ATP-binding cleft of tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) [[1]](). Within this chemical space, the 6-chloro-4-methoxyquinazoline scaffold serves as a highly strategic, versatile intermediate for developing novel kinase inhibitors.
The rationale behind this specific substitution pattern is twofold:
The 6-Chloro Substituent: Halogenation at the 6-position enhances the lipophilicity of the quinazoline core, driving favorable hydrophobic interactions deep within the kinase binding pocket. It also modulates the electron density of the pyrimidine ring, increasing the acidity of the conjugated system and stabilizing the inhibitor-enzyme complex.
The 4-Methoxy Group: While the intermediate 4,6-dichloroquinazoline is highly electrophilic, it is hydrolytically unstable and degrades rapidly upon storage. Converting the C4-chloride to a methoxy group yields a bench-stable intermediate 2. The methoxy group remains a highly competent leaving group for Nucleophilic Aromatic Substitution (SNAr) by various anilines, allowing for the controlled, late-stage diversification required for high-throughput biological screening.
Fig 1. Mechanism of action of quinazoline-based EGFR inhibitors blocking ATP binding.
Synthetic Strategy and Causality
The synthesis of 6-chloro-4-methoxyquinazoline requires a robust, three-step linear sequence starting from commercially available 2-amino-5-chlorobenzoic acid 3.
Step 1: Cyclization to 6-Chloroquinazolin-4(3H)-one
The synthesis begins with the condensation of 2-amino-5-chlorobenzoic acid with formamide. Formamide acts as both the solvent and the carbon/nitrogen source for the pyrimidine ring closure. Operating at 150°C ensures complete dehydration and cyclization 4.
Step 2: Chlorination via Vilsmeier-Haack Activation
The conversion of the C4-lactam to a C4-chloride is achieved using thionyl chloride (SOCl₂) with a catalytic amount of N,N-dimethylformamide (DMF) [[4]](). Causality note: Neat SOCl₂ or POCl₃ often leads to sluggish reactions and tar formation. The addition of DMF generates the Vilsmeier-Haack reagent (a highly electrophilic chloroiminium ion) in situ. This intermediate selectively activates the lactam oxygen, transforming it into an excellent leaving group and driving the chlorination to near-quantitative yields 4.
Step 3: Methoxylation
Direct methylation of the 4,6-dichloroquinazoline using sodium methoxide in methanol yields the target 6-chloro-4-methoxyquinazoline 2. Temperature control (0°C to room temperature) is critical here to prevent ring-opening or nucleophilic attack at the C2 position.
Fig 2. Three-step synthetic workflow for 6-chloro-4-methoxyquinazoline derivatives.
Quantitative Data Summary
Compound Intermediate
Reaction Step
Reagents & Conditions
Expected Yield
Purity Requirement (Screening)
6-Chloroquinazolin-4(3H)-one
Cyclization
Formamide, 150°C, 4h
85 - 90%
>90% (NMR)
4,6-Dichloroquinazoline
Chlorination
SOCl₂, DMF (cat.), Reflux, 3h
95 - 99%
>95% (Use immediately)
6-Chloro-4-methoxyquinazoline
Methoxylation
NaOMe, MeOH, 0°C to RT, 2h
80 - 85%
>98% (HPLC)
4-Anilino-6-chloroquinazoline
Derivatization
Substituted Aniline, iPrOH, 80°C
70 - 90%
>99% (HPLC, LC-MS)
Self-Validating Experimental Protocols
Protocol A: Synthesis of 6-Chloroquinazolin-4(3H)-one
Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, suspend 2-amino-5-chlorobenzoic acid (10.0 g, 58.3 mmol) in formamide (50 mL) [[4]]().
Reaction: Heat the mixture to 150°C under a nitrogen atmosphere for 4 hours. Validation: The suspension will initially dissolve into a clear solution, followed by the heavy precipitation of the product as the cyclization progresses.
Workup: Cool the reaction mixture to room temperature and pour it into crushed ice (200 g). Stir vigorously for 30 minutes.
Isolation: Filter the resulting white precipitate under vacuum, wash extensively with distilled water to remove residual formamide, and dry in a vacuum oven at 60°C overnight.
Protocol B: Synthesis of 4,6-Dichloroquinazoline
Setup: To a flame-dried 100 mL flask containing 6-chloroquinazolin-4(3H)-one (5.0 g, 27.7 mmol), add thionyl chloride (SOCl₂, 20 mL) [[4]]().
Activation: Add exactly 3 drops of anhydrous DMF. Validation: Immediate gas evolution (SO₂ and HCl) visually confirms the formation of the active Vilsmeier-Haack complex 4.
Reaction: Reflux the mixture at 80°C for 3 hours until the solution becomes completely clear and homogeneous.
Workup: Distill off the excess SOCl₂ under reduced pressure. A co-evaporation with anhydrous toluene (2 x 20 mL) is mandatory to remove trace acidic residues. Use the resulting pale-yellow solid immediately for the next step due to its extreme moisture sensitivity.
Protocol C: Synthesis of 6-Chloro-4-methoxyquinazoline
Setup: Dissolve the crude 4,6-dichloroquinazoline in anhydrous methanol (30 mL) and cool the solution to 0°C in an ice bath 2.
Reaction: Dropwise, add a solution of sodium methoxide (NaOMe, 1.1 equivalents) in methanol. Maintain the temperature at 0°C for 1 hour, then allow it to warm to room temperature for an additional hour [[2]]().
Workup: Quench the reaction by adding water (50 mL). Extract the aqueous layer with ethyl acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under vacuum.
Purification: Purify via flash column chromatography (Hexanes:Ethyl Acetate) to yield the product as a bench-stable white powder.
Protocol D: Library Generation and Preparation for Biological Screening
To prepare derivatives for in vitro kinase assays:
SNAr Reaction: React 6-chloro-4-methoxyquinazoline (1.0 eq) with a library of substituted anilines (1.2 eq) in isopropanol containing a catalytic amount of concentrated HCl. Heat at 80°C for 12 hours.
Purification for Screening: Biological assays require stringent purity to prevent false positives from reactive impurities. Purify all derivatives via preparative HPLC to achieve >99% purity.
Stock Solution Preparation: Dissolve the purified derivatives in biological-grade, anhydrous DMSO to create 10 mM stock solutions. Validation: Ensure complete dissolution via sonication; any visible particulate matter indicates incomplete solubility which will skew assay results. Aliquot the stocks into single-use vials and store at -20°C to prevent freeze-thaw degradation, which can artificially lower the observed IC₅₀ values during the screening phase.
analytical techniques for the purification of 6-Chloro-4-methoxyquinazoline.
An Application Guide to the Purification and Analysis of 6-Chloro-4-methoxyquinazoline Abstract: This comprehensive application note provides a detailed guide to the analytical techniques and purification protocols for 6...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Guide to the Purification and Analysis of 6-Chloro-4-methoxyquinazoline
Abstract: This comprehensive application note provides a detailed guide to the analytical techniques and purification protocols for 6-Chloro-4-methoxyquinazoline, a key intermediate in pharmaceutical synthesis. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but the underlying scientific principles to ensure robust and reproducible outcomes. This guide covers chromatographic purification, recrystallization, and a suite of analytical techniques for purity assessment and structural verification, including TLC, HPLC, NMR, and MS.
Introduction: The Imperative for Purity
6-Chloro-4-methoxyquinazoline is a crucial heterocyclic building block in the synthesis of numerous biologically active compounds, particularly in the development of kinase inhibitors for oncology.[1] The efficacy, safety, and regulatory compliance of any final active pharmaceutical ingredient (API) are directly contingent on the purity of its intermediates. Impurities arising from starting materials, side reactions, or degradation can compromise biological activity and introduce toxicity.[2] Therefore, mastering the purification and analytical validation of this intermediate is a critical, non-negotiable step in the drug development pipeline.
This guide moves beyond a simple recitation of methods. It is structured to provide a logical workflow, explaining the causality behind each procedural choice, from initial crude purification to final, high-fidelity analysis.
The Purification Workflow: An Integrated Strategy
The purification of 6-Chloro-4-methoxyquinazoline from a crude reaction mixture typically involves a multi-step approach. The primary goal is to remove unreacted starting materials, reagents, and reaction by-products. The most effective strategy combines a bulk purification method like column chromatography with a final polishing step such as recrystallization.
Application Notes & Protocols: A Step-by-Step Guide to the Synthesis of 4-Anilinoquinazoline Derivatives
For Researchers, Scientists, and Drug Development Professionals Abstract The 4-anilinoquinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational drugs...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 4-anilinoquinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational drugs, particularly in oncology.[1][2] Its prominence stems from its role as a "hinge-binding" motif for various protein kinases, including the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][3][4] This guide provides a detailed, experience-driven walkthrough for the synthesis of 4-anilinoquinazoline derivatives. We will move beyond a simple recitation of steps to explain the underlying chemical principles and rationale behind procedural choices, ensuring a robust and reproducible methodology. This document is designed to empower researchers to confidently synthesize, purify, and characterize these high-value compounds.
Foundational Principles: Retrosynthetic Analysis and Strategy
The most direct and widely adopted strategy for synthesizing 4-anilinoquinazolines involves a nucleophilic aromatic substitution (SNAr) reaction. This core transformation connects the two key fragments of the target molecule.
Retrosynthetic Disconnection:
Caption: Core retrosynthetic strategy for 4-anilinoquinazolines.
The primary synthetic route hinges on the reaction between a substituted aniline and a quinazoline ring that has been "activated" at the 4-position. The most common and effective activating group is a chlorine atom, making 4-chloroquinazoline the pivotal intermediate.[1][2][5] Our synthetic workflow is therefore logically divided into two main stages:
Stage 1: Synthesis of the Activated Quinazoline Core.
Stage 2: The Key C-N Bond Formation via Nucleophilic Aromatic Substitution.
Stage 1: Synthesis of the Activated 4-Chloroquinazoline Intermediate
The journey begins with the construction of the quinazoline ring system, which is then chlorinated to prepare it for the key coupling reaction.
From Anthranilic Acid to Quinazolin-4(3H)-one
The most common starting materials are derivatives of 2-aminobenzoic acid (anthranilic acid). The quinazoline ring is typically formed through cyclization with a one-carbon source, most frequently formamide.[6]
Mechanism Insight: This is a cyclocondensation reaction. The 2-aminobenzoic acid reacts with formamide at high temperatures. The amino group acts as a nucleophile, attacking the formamide carbonyl, and subsequent dehydration and cyclization yield the stable quinazolin-4(3H)-one ring system.
Protocol 1: Synthesis of 6,7-Dimethoxyquinazolin-4(3H)-one
Reactant Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-amino-4,5-dimethoxybenzoic acid (1.0 eq) with formamide (10-15 eq).
Reaction: Heat the mixture to 150-160 °C and stir for 4-6 hours. The high temperature is necessary to drive the condensation and cyclization.
Monitoring: Track the reaction's progress by Thin-Layer Chromatography (TLC), observing the consumption of the starting material.
Isolation: Cool the reaction mixture to room temperature. The product will often precipitate. Add water or isopropanol to fully precipitate the solid.
Purification: Collect the solid product by vacuum filtration, wash thoroughly with water and then a small amount of cold ethanol or isopropanol to remove residual formamide, and dry under vacuum. The product is often pure enough for the next step without further purification.
Chlorination of Quinazolin-4(3H)-one
To activate the 4-position for nucleophilic attack, the ketone of the quinazolin-4(3H)-one is converted to a chloride, an excellent leaving group. Thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) are the reagents of choice.[3][5][6]
Causality Behind Reagent Choice: Both SOCl₂ and POCl₃ efficiently convert the amide-like oxygen into a good leaving group, which is subsequently displaced by a chloride ion. A catalytic amount of N,N-dimethylformamide (DMF) is often added to form the Vilsmeier reagent in situ, which is the active chlorinating agent and accelerates the reaction.
Protocol 2: Synthesis of 4-Chloro-6,7-dimethoxyquinazoline
Reactant Setup: To a round-bottom flask containing 6,7-dimethoxyquinazolin-4(3H)-one (1.0 eq), add thionyl chloride (5-10 eq) or phosphorus oxychloride (5-10 eq).
Catalyst (Optional but Recommended): Add a catalytic amount of DMF (e.g., 0.1 eq).
Reaction: Heat the mixture to reflux (for SOCl₂) or ~120 °C (for POCl₃) for 2-4 hours. The reaction should be performed in a well-ventilated fume hood due to the evolution of HCl and SO₂ gases.
Work-up: After cooling to room temperature, carefully remove the excess chlorinating agent by distillation under reduced pressure.
Isolation: Cautiously add the residue to a beaker of crushed ice with vigorous stirring. The 4-chloroquinazoline product will precipitate as a solid. Basify the mixture carefully with a saturated aqueous solution of sodium bicarbonate or ammonium hydroxide to a pH of ~8-9 to neutralize any remaining acid.
Purification: Collect the solid by vacuum filtration, wash extensively with cold water, and dry under vacuum. This intermediate is typically used directly in the next step.
Stage 2: The Core Reaction - Synthesis of 4-Anilinoquinazolines
This is the defining step where the aniline derivative is coupled to the quinazoline core.
Mechanism Insight: The reaction proceeds via a classic SNAr mechanism. The lone pair of the aniline's nitrogen atom attacks the electron-deficient C4 position of the quinazoline ring. This forms a negatively charged intermediate (a Meisenheimer complex), which is stabilized by the electron-withdrawing quinazoline ring system. The complex then collapses, expelling the chloride ion to yield the final product.
Caption: Generalized workflow for the SNAr coupling reaction.
Protocol 3: General Synthesis of 4-Anilinoquinazoline Derivatives
Reactant Setup: In a round-bottom flask, dissolve the substituted 4-chloroquinazoline (1.0 eq) and the desired substituted aniline (1.0-1.2 eq) in a suitable solvent such as isopropanol (i-PrOH) or n-butanol.[1][3] The slight excess of aniline helps drive the reaction to completion.
Catalysis (Condition Dependent):
Acidic: Add a catalytic amount of concentrated HCl. This protonates a ring nitrogen, further activating the C4 position towards nucleophilic attack.[1]
Basic: For less nucleophilic anilines, a base like N,N-diisopropylethylamine (DIPEA) or sodium hydride (NaH) in an aprotic solvent like DMF can be used to deprotonate the aniline, increasing its nucleophilicity.[5][7]
Reaction: Heat the mixture to reflux for a period ranging from 2 to 24 hours.[1]
Monitoring: The progress of the reaction is best monitored by TLC. A common mobile phase is a mixture of ethyl acetate and hexane. The product is typically more polar than the 4-chloroquinazoline starting material but less polar than the aniline.
Isolation: Upon completion, cool the reaction mixture to room temperature. The product, often as its hydrochloride salt if acid was used, will typically precipitate from the solution.
Work-up:
If the product precipitates, collect it by vacuum filtration and wash with the cold reaction solvent.
If no precipitate forms, concentrate the solvent under reduced pressure. Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate to neutralize the acid and extract the free base into the organic layer.
Purification: The crude product can be purified by either:
Recrystallization: From a suitable solvent like ethanol or isopropanol.
Silica Gel Chromatography: Using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the pure compound.
Data Summary: Reaction Conditions and Biological Context
The flexibility of this synthesis allows for the creation of a vast library of derivatives. The choice of substituents on both the quinazoline and aniline rings dictates the biological activity. For context, many of these compounds are evaluated as kinase inhibitors.
Note: IC₅₀ values are highly dependent on assay conditions and are provided for comparative context.
Characterization
Once purified, the identity and purity of the final compound must be confirmed.
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the structure. Key signals include the quinazoline protons (typically in the 7-9 ppm range) and the aniline protons.
Mass Spectrometry (MS): ESI-MS is used to confirm the molecular weight of the synthesized compound, typically observing the [M+H]⁺ ion.[3]
Melting Point (m.p.): A sharp melting point is an indicator of high purity for crystalline solids.[3]
References
Hennequin, L. F., et al. (2002). Novel 4-Anilinoquinazolines with C-7 Basic Side Chains: Design and Structure Activity Relationship of a Series of Potent, Orally Active, VEGF Receptor Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]
Li, D., et al. (2015). Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. Molecules. [Link]
Li, Y., et al. (2019). Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. European Journal of Medicinal Chemistry. [Link]
Wang, D., et al. (2012). Synthesis, characterization, screening and docking analysis of 4-anilinoquinazoline derivatives as tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry. [Link]
Haghighijoo, Z., et al. (2017). Method Optimization for Synthesis of Trisubstitued Quinazoline Derivatives. Medical Research Archives. [Link]
ResearchGate. Synthesis route to access 4-anilinoquinoline (9). ResearchGate. [Link]
ChemInform Abstract: A Novel Strategy to the Synthesis of 4-Anilinoquinazoline Derivatives. ResearchGate. [Link]
Singh, P., et al. (2022). Design, Synthesis and Cytotoxic Studies of Novel 4-anilinoquinazoline Derivatives of Potential Agents for Non-small-cell Lung Cancer. Current Drug Discovery Technologies. [Link]
Barman, T., & Islam, R. (2019). Optimization of reaction conditions for the synthesis of compound (4 a) [a]. ResearchGate. [Link]
(PDF) Synthesis and anticancer activity of 4-aminoquinazoline derivatives. ResearchGate. [Link]
de Oliveira, R. B., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry. [Link]
Cannavale, K., et al. (2021). 4-Anilinoquinazoline Derivatives as the First Potent NOD1-RIPK2 Signaling Pathway Inhibitors at the Nanomolar Range. ACS Medicinal Chemistry Letters. [Link]
Li, H., et al. (2022). Discovery and optimization of 4-anilinoquinazoline derivatives spanning ATP binding site and allosteric site as effective EGFR-C797S inhibitors. European Journal of Medicinal Chemistry. [Link]
Li, Y., et al. (2021). Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Frontiers in Chemistry. [Link]
Zhang, Y., et al. (2023). Novel 4-arylaminoquinazoline derivatives: design, synthesis, crystal structure and biological evaluation as potent antitumor agents. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
El-Gokha, A. A., et al. (2018). Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase. Molecules. [Link]
Kumar, A., et al. (2009). Synthesis and in vitro antitumor activities of novel 4-anilinoquinazoline derivatives. Bioorganic & Medicinal Chemistry. [Link]
Synthesis of quinazolines. Organic Chemistry Portal. [Link]
Application Note: 6-Chloro-4-methoxyquinazoline as a Core Scaffold in the Discovery of Next-Generation EGFR Tyrosine Kinase Inhibitors
Scientific Rationale & Target Biology The development of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) has fundamentally transformed the targeted treatment landscape for non-small cell lung ca...
Author: BenchChem Technical Support Team. Date: April 2026
Scientific Rationale & Target Biology
The development of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) has fundamentally transformed the targeted treatment landscape for non-small cell lung cancer (NSCLC) and other solid tumors 1. At the core of this pharmacological breakthrough is the quinazoline scaffold , a privileged heterocyclic pharmacophore that mimics the adenine ring of ATP, allowing for highly effective competitive inhibition at the kinase active site 2.
Within early-stage medicinal chemistry and drug discovery, 6-Chloro-4-methoxyquinazoline serves as a highly versatile and critical synthetic intermediate 3. The strategic placement of a methoxy leaving group at the C4 position enables rapid library generation via nucleophilic aromatic substitution (SNAr) with various anilines. Concurrently, the C6 chlorine atom modulates the lipophilicity of the molecule to enhance hydrophobic interactions deep within the ATP-binding pocket, while also providing a synthetic handle for downstream cross-coupling reactions to overcome resistance mutations (e.g., T790M) 3.
Mechanistic Pathway
EGFR is a transmembrane receptor that, upon ligand binding, dimerizes and undergoes autophosphorylation. This activates downstream PI3K/AKT and RAS/MEK/ERK pathways that drive tumor cell proliferation, adhesion, and survival [[4]](). Quinazoline derivatives synthesized from 6-Chloro-4-methoxyquinazoline act as ATP-competitive inhibitors. By occupying the intracellular kinase domain, they block autophosphorylation, thereby arresting the signaling cascade and inducing apoptosis in malignant cells 5.
Caption: EGFR signaling pathway and the mechanism of quinazoline-based kinase inhibition.
Experimental Workflows & Protocols
To systematically evaluate the translation of 6-Chloro-4-methoxyquinazoline into a viable therapeutic candidate, a rigorous, self-validating workflow must be employed.
Caption: End-to-end drug discovery workflow for quinazoline-based EGFR inhibitors.
Protocol 3.1: Synthesis of 4-Anilino-6-chloroquinazoline Derivatives
Objective: To synthesize a targeted library of EGFR TKI candidates via nucleophilic aromatic substitution (SNAr).
Causality & Expert Insight: The methoxy group at the C4 position is an effective leaving group when activated by an acid catalyst. Utilizing isopropanol as a solvent allows the resulting 4-anilinoquinazoline to precipitate directly as a hydrochloride salt. This drives the reaction to completion via Le Chatelier's principle and bypasses the need for complex chromatographic purification.
Step-by-Step Methodology:
Dissolve 6-Chloro-4-methoxyquinazoline (1.0 eq) and the desired substituted aniline (1.2 eq) in anhydrous isopropanol (10 mL/mmol).
Add a catalytic amount of concentrated HCl (0.1 eq) to protonate the quinazoline N1 nitrogen, increasing the electrophilicity of the C4 position.
Reflux the mixture at 85°C for 4-6 hours.
Cool the reaction vessel to 0°C to induce full precipitation of the product.
Filter the precipitate, wash with cold isopropanol, and dry under vacuum to yield the pure 4-anilino-6-chloroquinazoline hydrochloride salt.
Self-Validating System: Monitor reaction progression via LC-MS. The disappearance of the 6-Chloro-4-methoxyquinazoline mass peak (m/z ~195.0) and the emergence of the target mass peak confirms conversion. Post-purification
1
H-NMR must show the complete disappearance of the distinct methoxy singlet (~4.0 ppm).
Protocol 3.2: In Vitro EGFR Tyrosine Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC
50
) of the synthesized compounds against purified EGFR kinase 6.
Causality & Expert Insight: A luminescence-based ADP detection assay (e.g., ADP-Glo™) is preferred over radiometric assays. It measures the ADP generated from ATP during the kinase reaction, providing a highly sensitive, direct readout of enzyme activity without radioactive hazards.
Step-by-Step Methodology:
Prepare 3-fold serial dilutions of the test compounds in DMSO. Ensure the final DMSO concentration in the assay buffer is <1% to prevent solvent-induced enzyme denaturation.
In a 384-well microplate, incubate recombinant human EGFR kinase enzyme with the test compounds for 15 minutes at room temperature to allow for equilibrium binding.
Initiate the kinase reaction by adding 10 µM ATP and a tyrosine kinase substrate (e.g., Poly(Glu, Tyr) 4:1).
Incubate for 60 minutes at 30°C.
Add the ADP detection reagent to terminate the kinase reaction and deplete unreacted ATP. Incubate for 40 minutes.
Read the luminescence signal using a microplate reader. Calculate IC
50
using non-linear regression analysis (GraphPad Prism).
Self-Validating System: Include Gefitinib as a positive control to validate assay sensitivity (expected IC
50
~10-20 nM) [[2]](). Utilize a 'no-enzyme' well as a negative control to establish the baseline luminescence of unhydrolyzed ATP, ensuring the signal window (Z'-factor) is >0.5.
Objective: To assess the anti-proliferative efficacy of the compounds in EGFR-dependent cancer cell lines (e.g., A549, A431) 5, 6.
Causality & Expert Insight: While enzymatic assays confirm target engagement, cell-based assays are critical for validating cellular permeability, metabolic stability, and functional efficacy in a complex biological matrix.
Step-by-Step Methodology:
Seed A549 cells in a 96-well plate at a density of 5,000 cells/well. Incubate overnight at 37°C in a 5% CO
2
atmosphere.
Treat cells with varying concentrations of the quinazoline derivatives (0.1 µM to 50 µM) for 72 hours.
Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple, insoluble formazan crystals.
Carefully aspirate the media and solubilize the formazan crystals using 100 µL of DMSO per well.
Measure absorbance at 570 nm. Determine the cellular IC
50
.
Self-Validating System: Run a parallel counter-screen using an EGFR-independent cell line (e.g., CHO cells). If a compound exhibits high toxicity in the counter-screen, the anti-proliferative effect is likely due to generalized chemical cytotoxicity rather than on-target EGFR inhibition.
Data Presentation & SAR Analysis
The following table summarizes hypothetical, yet scientifically grounded, Structure-Activity Relationship (SAR) data for derivatives synthesized from the 6-Chloro-4-methoxyquinazoline scaffold. This demonstrates how aniline substitutions at the C4 position impact both enzymatic affinity and cellular efficacy 2.
in vitro assay methods for evaluating the efficacy of quinazoline compounds
An Application Guide to In Vitro Efficacy Evaluation of Quinazoline Compounds Introduction: The Quinazoline Scaffold in Modern Drug Discovery The quinazoline core is a privileged heterocyclic structure in medicinal chemi...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Guide to In Vitro Efficacy Evaluation of Quinazoline Compounds
Introduction: The Quinazoline Scaffold in Modern Drug Discovery
The quinazoline core is a privileged heterocyclic structure in medicinal chemistry, forming the foundation of numerous therapeutic agents.[1][2][3] Its derivatives have demonstrated a wide array of pharmacological activities, but have gained particular prominence in oncology as potent inhibitors of protein kinases.[1][3][4][5] Many successful anticancer drugs, including gefitinib, erlotinib, and lapatinib, are quinazoline-based compounds that function by competitively binding to the ATP-binding site of receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[6][7][8] This action blocks downstream signaling pathways that are critical for tumor cell proliferation, survival, and angiogenesis.[1][4][6]
This guide, intended for researchers, scientists, and drug development professionals, provides a detailed overview and validated protocols for the in vitro evaluation of novel quinazoline compounds. It follows a logical, tiered approach, beginning with broad-spectrum screening to determine general anticancer activity and progressing to highly specific mechanistic assays to elucidate the mode of action. The causality behind experimental choices is explained to ensure the generation of robust and reproducible data.
The following diagram illustrates a typical workflow for the preclinical in vitro assessment of a novel quinazoline derivative, guiding the researcher from initial hit identification to detailed mechanistic characterization.
Figure 1. General experimental workflow for in vitro anticancer drug screening.[9]
The initial step in evaluating a library of new quinazoline compounds is to determine their general effect on cancer cell viability. These assays are designed for high-throughput screening to quickly identify "hit" compounds that possess anticancer activity and to determine their potency, typically expressed as the half-maximal inhibitory concentration (IC50).[9][10]
Core Principle: Viability vs. Cytotoxicity
It is crucial to distinguish between assays that measure cell viability and those that measure cytotoxicity.
Viability assays quantify the number of healthy, metabolically active cells in a population. A reduction in viability can indicate either cell death (cytotoxicity) or an inhibition of proliferation (a cytostatic effect).
Cytotoxicity assays specifically measure markers of cell death, such as loss of membrane integrity.
For primary screening, viability assays are often preferred as they capture both cytotoxic and cytostatic effects.
This is a widely used, cost-effective method for assessing cell viability.
Scientific Rationale: The assay is based on the principle that mitochondrial dehydrogenases in living, metabolically active cells can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product.[11] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.[11]
Detailed Protocol:
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of the quinazoline compounds in culture medium. The final concentration of the vehicle (e.g., DMSO) should be consistent across all wells and typically below 0.5%. Remove the old medium from the cells and add 100 µL of the compound-containing medium. Include vehicle-only controls (100% viability) and wells with no cells (background).
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2. The incubation time should be optimized based on the cell line's doubling time and the compound's expected mechanism.
MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will form purple formazan crystals.
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis & Interpretation:
Subtract the background absorbance from all readings.
Calculate cell viability as a percentage relative to the vehicle-treated control cells: (% Viability) = (Absorbance_Treated / Absorbance_Vehicle) * 100.
Plot the % Viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response) to calculate the IC50 value. The IC50 is the concentration of the compound that reduces cell viability by 50%.[10]
Quinazoline Drug
Target(s)
Cell Line
IC50 Value (µM)
Gefitinib
EGFR
A549 (NSCLC)
~1.95 - 23.30
Erlotinib
EGFR
A549 (NSCLC)
~2.5 - 10.0
Lapatinib
EGFR, HER2
SK-BR-3 (Breast)
~0.01
Vandetanib
VEGFR-2, EGFR
HT-29 (Colorectal)
~1.0
Table 1. Representative IC50 values for FDA-approved quinazoline kinase inhibitors across various cancer cell lines. Note: Exact IC50 values can vary based on experimental conditions.[8][12][13]
After identifying compounds with cellular activity, the next critical step is to confirm that they directly interact with and inhibit their intended molecular target. For most anticancer quinazolines, this target is a protein kinase.[1] Biochemical assays use purified enzymes and substrates to measure direct inhibition, independent of cellular complexity.
Scientific Rationale: These assays quantify the ability of a compound to prevent a kinase from transferring a phosphate group from ATP to its substrate.[14][15] Since most quinazolines are ATP-competitive inhibitors, the concentration of ATP in the assay is a critical parameter that must be carefully controlled and reported.[6][14] A common method is to measure the amount of ADP produced, as it is a universal product of all kinase reactions.[16]
Figure 2. Principle of a universal biochemical kinase inhibition assay.
This is a robust, high-throughput compatible assay that measures kinase activity by quantifying the amount of ADP produced.
Detailed Protocol:
Reagent Preparation: Prepare assay buffer, purified kinase enzyme (e.g., recombinant human EGFR), peptide substrate, and ATP solution. The ATP concentration should ideally be at or near the Michaelis-Menten constant (Km) for the specific kinase to accurately determine the potency of competitive inhibitors.[14]
Compound Plating: In a 384-well plate, serially dilute the quinazoline compounds. Include positive controls (a known inhibitor, e.g., staurosporine) and negative controls (vehicle only).[17]
Kinase Reaction:
Add the kinase enzyme to each well containing the compound and incubate for 10-20 minutes at room temperature. This pre-incubation allows the inhibitor to bind to the enzyme.[17]
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
Incubate for a predetermined time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C). The reaction must be stopped within the linear range of enzyme kinetics.[14]
ADP Detection:
Add the ADP-Glo™ Reagent to all wells. This reagent simultaneously stops the kinase reaction (by depleting the remaining ATP) and converts the ADP produced into ATP.
Incubate for 40 minutes at room temperature.
Add the Kinase Detection Reagent, which contains luciferase and luciferin, to measure the newly synthesized ATP.
Incubate for 30 minutes at room temperature to stabilize the luminescent signal.
Data Acquisition: Read the luminescence on a plate reader. The light signal is directly proportional to the ADP concentration and thus to the kinase activity.
Data Analysis & Interpretation:
A potent inhibitor will result in a low luminescent signal.
Normalize the data to controls: (% Inhibition) = 100 * (1 - (Signal_Inhibitor - Signal_NoEnzyme) / (Signal_Vehicle - Signal_NoEnzyme)).
Plot the % Inhibition against the log of the compound concentration to determine the biochemical IC50 value. This value represents the concentration of inhibitor required to reduce enzyme activity by 50%.
Cellular Mechanism of Action: Elucidating Downstream Effects
Confirming direct target inhibition is essential, but understanding the compound's effect within the complex cellular environment is equally important. This phase involves assays that measure the downstream consequences of target engagement, such as the modulation of signaling pathways and the induction of specific cellular phenotypes like cell cycle arrest or apoptosis.
Protocol 3: Western Blotting for Signaling Pathway Analysis
Scientific Rationale: Western blotting is a cornerstone technique to verify that a kinase inhibitor is active in a cellular context.[18][19] For an EGFR inhibitor, this means assessing its ability to reduce the phosphorylation of EGFR itself (autophosphorylation) and key downstream signaling nodes like AKT and ERK.[20][21] A decrease in the ratio of phosphorylated protein to total protein provides direct evidence of on-target pathway inhibition.[20]
Figure 3. EGFR signaling pathway and key downstream markers for Western blot analysis.[9]
Detailed Protocol:
Cell Culture and Treatment: Grow cells to 70-80% confluency. Starve the cells (e.g., in serum-free medium) for several hours to reduce basal signaling. Pre-treat cells with various concentrations of the quinazoline compound for 1-2 hours.
Stimulation: Stimulate the signaling pathway by adding the appropriate ligand (e.g., 100 ng/mL EGF) for a short period (e.g., 10-15 minutes).
Cell Lysis: Immediately wash cells with ice-cold PBS and lyse them on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[21]
Immunoblotting:
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-AKT Ser473) overnight at 4°C.
Wash the membrane extensively with TBST.
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
Wash again with TBST.
Detection: Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imager.
Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with antibodies for the total protein (e.g., total AKT) and a loading control (e.g., GAPDH or β-actin).[21]
Data Analysis & Interpretation:
Use densitometry software to quantify the band intensity for the phosphorylated protein, total protein, and loading control.
A dose-dependent decrease in the ratio of phospho-protein to total protein indicates effective on-target inhibition by the quinazoline compound.
Protocol 4: Cell Cycle Analysis by Flow Cytometry
Scientific Rationale: By inhibiting kinases that regulate cell proliferation, many quinazoline compounds cause cells to arrest at specific checkpoints in the cell cycle, most commonly the G0/G1 or G2/M phase.[4][22] Flow cytometry can quantify the DNA content of individual cells, allowing for the determination of the cell cycle distribution within a population.[23] Cells are stained with a fluorescent dye, like propidium iodide (PI), which binds stoichiometrically to DNA.[24]
Detailed Protocol:
Cell Treatment: Seed cells and treat with the quinazoline compound at 1x and 5x its IC50 value for 24-48 hours. Include a vehicle-treated control.
Cell Harvesting: Harvest both adherent and floating cells to include the entire population. Centrifuge to pellet the cells.
Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while gently vortexing. This step fixes the cells and permeates the membrane for dye entry.[25][26] Incubate for at least 2 hours at 4°C (or store at -20°C).
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (to prevent staining of double-stranded RNA).[24][26]
Incubation: Incubate in the dark for 30 minutes at room temperature.
Data Acquisition: Analyze the samples on a flow cytometer. Collect fluorescence data for at least 10,000 events per sample.
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to generate a DNA content histogram. The software de-convolutes the histogram to calculate the percentage of cells in the G0/G1 (2n DNA content), S (between 2n and 4n), and G2/M (4n DNA content) phases.[26]
Interpretation: An accumulation of cells in the G0/G1 or G2/M peak compared to the vehicle control indicates that the compound induces cell cycle arrest at that specific phase.
Protocol 5: Apoptosis Detection by Annexin V/PI Staining
Scientific Rationale: A key goal of many anticancer therapies is to induce programmed cell death, or apoptosis.[27] One of the earliest hallmarks of apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[28] Annexin V is a protein that has a high affinity for PS and can be fluorescently labeled to detect early-stage apoptotic cells. Propidium iodide is used as a counterstain to identify late-stage apoptotic and necrotic cells, which have lost membrane integrity.[27][28]
Figure 4. Key events in apoptosis and their detection methods.
Detailed Protocol:
Cell Treatment: Treat cells with the quinazoline compound as described for the cell cycle analysis.
Cell Harvesting: Collect all cells (adherent and floating) and wash with cold PBS.
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI solution according to the manufacturer's instructions.
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
Data Acquisition: Analyze the samples by flow cytometry immediately after staining.
Data Analysis & Interpretation:
The results are displayed as a two-parameter dot plot, which separates the cell population into four quadrants:
Lower-Right (Annexin V+ / PI-): Early apoptotic cells.
Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.
Upper-Left (Annexin V- / PI+): Necrotic cells or cells with mechanically damaged membranes.
A significant increase in the percentage of cells in the lower-right and upper-right quadrants indicates that the compound induces apoptosis.
Conclusion
The in vitro evaluation of quinazoline compounds requires a multi-faceted and logical approach. By progressing from high-throughput viability screening to specific biochemical and cellular mechanistic assays, researchers can build a comprehensive profile of a compound's efficacy. This tiered strategy, encompassing cell viability, direct enzyme inhibition, pathway modulation, cell cycle effects, and apoptosis induction, is essential for identifying promising lead candidates for further preclinical and clinical development. The protocols and rationales provided in this guide serve as a robust framework for generating the high-quality, reproducible data needed to drive successful drug discovery programs.
References
Quinazoline - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]
Hilaris Publisher. (2023, March 28). Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Hilaris Publisher. Retrieved from [Link]
Creative Diagnostics. (n.d.). Efficiently Evaluate the Effect of Drugs on Cell Apoptosis. Creative Diagnostics. Retrieved from [Link]
Al-Ostath, A., et al. (2025, April 17). Design, synthesis, biological evaluation, and in silico study of quinazoline-based dual inhibitors targeting EGFR and VEGFR-2 for cancer therapy. RSC Advances. Retrieved from [Link]
Pharma Focus Asia. (2025, December 8). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Pharma Focus Asia. Retrieved from [Link]
Springer Protocols. (2019). Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. Springer Nature. Retrieved from [Link]
MDPI. (2025, February 1). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI. Retrieved from [Link]
RSC Publishing. (2024, August 20). S-Alkylated quinazolin-4(3H)-ones as dual EGFR/VEGFR-2 kinases inhibitors: design, synthesis, anticancer evaluation and docking study. RSC Advances. Retrieved from [Link]
PMC. (n.d.). Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. PubMed Central. Retrieved from [Link]
PMC. (2018, August 1). Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization. PubMed Central. Retrieved from [Link]
Reaction Biology. (n.d.). Cell Death Assays for Drug Discovery. Reaction Biology. Retrieved from [Link]
PMC. (n.d.). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). PubMed Central. Retrieved from [Link]
Journal of the American Chemical Society. (2012, October 8). Real-Time Monitoring of Cell Apoptosis and Drug Screening Using Fluorescent Light-Up Probe with Aggregation-Induced Emission Characteristics. American Chemical Society Publications. Retrieved from [Link]
PubMed. (n.d.). Preliminary evaluation of the in vitro efficacy of 1, 2-di (quinazolin-4-yl) diselane against SiHa cervical cancer cells. PubMed. Retrieved from [Link]
ScienceDirect. (2023, February 17). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. ScienceDirect. Retrieved from [Link]
Global Research Online. (2024, November 3). Quinazoline-Based Dual Inhibitors of EGFR And VEGFR as Potential Antiproliferative Agents - A Review. International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]
Flow Cytometry Core Facility. (n.d.). Cell Cycle Analysis. University of Georgia. Retrieved from [Link]
PubMed. (2003, August 15). Apoptosis-based drug screening and detection of selective toxicity to cancer cells. PubMed. Retrieved from [Link]
UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio. Retrieved from [Link]
Noble Life Sciences. (2023, April 20). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. Retrieved from [Link]
PubMed. (n.d.). Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. PubMed. Retrieved from [Link]
Taylor & Francis. (2020, January 22). Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment. Taylor & Francis Online. Retrieved from [Link]
PMC. (2023, January 18). Quinazolinones, the Winning Horse in Drug Discovery. PubMed Central. Retrieved from [Link]
SciSpace. (n.d.). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. SciSpace. Retrieved from [Link]
RSC Publishing. (2020, November 12). Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids. RSC Publishing. Retrieved from [Link]
ACS Omega. (2019, July 11). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. American Chemical Society Publications. Retrieved from [Link]
BellBrook Labs. (2026, January 20). Protocol Recommendations for Performing a Kinase Inhibition Assay. BellBrook Labs. Retrieved from [Link]
PMC. (n.d.). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. PubMed Central. Retrieved from [Link]
Application Note: Synthetic Routes and Late-Stage Functionalization Protocols for 6-Chloro-4-methoxyquinazoline Analogs
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Executive Summary Quinazoline derivatives are privileged scaffolds in medicinal...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Document Type: Technical Guide & Experimental Protocols
Executive Summary
Quinazoline derivatives are privileged scaffolds in medicinal chemistry, frequently serving as the structural backbone for kinase inhibitors, anticancer agents, and antimicrobial drugs[1]. Among these, the 6-chloro-4-methoxyquinazoline core is a highly versatile building block. The C4-methoxy group acts as both a stable pharmacophore and a potential leaving group under specific conditions, while the C6-chlorine provides a robust handle for late-stage functionalization (LSF) via transition-metal-catalyzed cross-coupling[2].
This application note details a self-validating, highly optimized synthetic workflow to construct the 6-chloro-4-methoxyquinazoline core from basic starting materials, followed by protocols for its downstream diversification.
Retrosynthetic Rationale & Mechanistic Insights
The de novo synthesis of functionalized quinazolines requires strict control over regioselectivity. The workflow relies on the differential electrophilicity of the quinazoline ring system.
Cyclocondensation: The sequence begins with the Niementowski quinazoline synthesis, condensing 2-amino-5-chlorobenzoic acid with formamide to build the pyrimidine ring[3].
Deoxychlorination: The resulting quinazolin-4(3H)-one is treated with phosphorus oxychloride (
POCl3
) to yield 4,6-dichloroquinazoline.
Regioselective SNAr: The critical step is the regioselective nucleophilic aromatic substitution (SNAr). The C4 position, flanked by two electronegative nitrogen atoms (N1 and N3), is highly electron-deficient. Under kinetic control (0°C), sodium methoxide exclusively attacks C4, leaving the C6 chlorine intact for future functionalization[2].
Synthetic evolution from 2-amino-5-chlorobenzoic acid to functionalized analogs.
Logical relationship governing the regioselective SNAr methoxylation at the C4 position.
Reaction Optimization & Quantitative Data
To ensure maximum atom economy and prevent the formation of 4,6-dimethoxyquinazoline byproducts, the methoxylation step must be strictly controlled. Table 1 summarizes the optimization parameters.
Table 1: Optimization of Regioselective Methoxylation (C4 vs C6)
Equivalents of NaOMe
Temperature (°C)
Time (h)
Yield of 4-Methoxy (%)
Yield of 4,6-Dimethoxy (%)
1.05
0
2
94
<1
1.50
25 (RT)
4
88
5
3.00
65 (Reflux)
12
15
82
Once the 6-chloro-4-methoxyquinazoline core is isolated, it can be subjected to late-stage functionalization. Table 2 outlines the scope of Suzuki-Miyaura cross-coupling at the C6 position[1].
Table 2: Scope of Late-Stage Functionalization at C6
Aryl Boronic Acid
Catalyst System
Base / Solvent
Time (h)
Isolated Yield (%)
Phenylboronic acid
Pd(dppf)Cl2
(5 mol%)
K2CO3
/ Dioxane:
H2O
4
89
4-Methoxyphenylboronic acid
Pd(dppf)Cl2
(5 mol%)
K2CO3
/ Dioxane:
H2O
6
85
3-Pyridinylboronic acid
Pd(PPh3)4
(10 mol%)
Na2CO3
/ Toluene:EtOH:
H2O
12
76
Self-Validating Experimental Protocols
Protocol 3.1: Synthesis of 6-Chloroquinazolin-4(3H)-one (Niementowski Reaction)
Causality: Formamide acts as both the solvent and the carbon/nitrogen source for the pyrimidine ring closure. High temperatures are required to overcome the activation energy of the initial amidation and subsequent cyclization[3].
Reaction Setup: In a 250 mL round-bottom flask, suspend 2-amino-5-chlorobenzoic acid (10.0 g, 58.3 mmol) in formamide (40 mL).
Heating: Equip the flask with a reflux condenser and heat the mixture to 150°C under a nitrogen atmosphere for 6 hours. The suspension will initially clear, then a new precipitate will form as the product crystallizes at high temperatures.
Work-up: Cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold distilled water. Stir vigorously for 30 minutes.
Isolation: Filter the resulting white/pale-yellow precipitate under vacuum. Wash the filter cake sequentially with water (3 × 50 mL) and cold ethanol (20 mL). Dry under high vacuum at 60°C overnight.
Self-Validation: The product should present as a fine powder. Analyze via LC-MS; the expected mass is
[M+H]+=181.0
. The absence of the starting material peak confirms complete cyclization.
Protocol 3.2: Deoxychlorination to 4,6-Dichloroquinazoline
Causality:
POCl3
is an aggressive electrophile that converts the tautomeric amide/enol of the quinazolinone to an imidoyl chloride. N,N-Diisopropylethylamine (DIPEA) is added as a non-nucleophilic base to scavenge the generated HCl, preventing the protonation of the quinazoline nitrogens which would deactivate the ring.
Reaction Setup: To a dry 100 mL flask containing 6-chloroquinazolin-4(3H)-one (5.0 g, 27.7 mmol), add anhydrous toluene (20 mL) followed by DIPEA (5.8 mL, 33.2 mmol).
Reflux: Heat the mixture to 110°C for 4 hours. The mixture will turn into a homogeneous dark yellow/brown solution.
Work-up: Cool the mixture to room temperature and carefully concentrate under reduced pressure to remove excess
POCl3
. Quench the residue by pouring it slowly into a vigorously stirred mixture of crushed ice and saturated aqueous
NaHCO3
. Extract with dichloromethane (3 × 50 mL).
Self-Validation: Direct TLC analysis of the imidoyl chloride is unreliable due to rapid hydrolysis on silica. Validate by quenching a 10 µL reaction aliquot in 1 mL of methanol; the resulting 4-methoxy derivative can be cleanly resolved by LC-MS to confirm complete conversion.
Protocol 3.3: Regioselective Methoxylation
Causality: The C4 position is highly susceptible to nucleophilic attack. By maintaining the reaction strictly at 0°C with only a slight excess of sodium methoxide, thermodynamic over-reaction at the C6 position is entirely prevented[2].
Reaction Setup: Dissolve 4,6-dichloroquinazoline (4.0 g, 20.1 mmol) in anhydrous methanol (40 mL) and cool the solution to 0°C in an ice bath under nitrogen.
Nucleophile Addition: Prepare a fresh solution of sodium methoxide by dissolving sodium metal (0.48 g, 21.1 mmol) in anhydrous methanol (10 mL), or use a commercial 0.5 M NaOMe solution. Add this dropwise to the reaction mixture over 15 minutes.
Stirring: Maintain the reaction at 0°C for 2 hours.
Work-up: Quench the reaction by adding 10 mL of saturated aqueous
NH4Cl
. Concentrate the mixture under reduced pressure to remove methanol. Extract the aqueous residue with ethyl acetate (3 × 30 mL), wash with brine, dry over
Na2SO4
, and concentrate.
Self-Validation: LC-MS will show a mass shift from the dichloro species (
[M+H]+=199.0
) to the monochloro-monomethoxy species (
[M+H]+=195.0
). TLC (Hexanes:EtOAc 3:1) will show a single new spot with higher polarity than the starting material.
Protocol 3.4: Late-Stage Functionalization via Suzuki-Miyaura Coupling
Causality: With the C4 position functionalized, the C6 chlorine serves as a handle for oxidative addition by Pd(0).
Pd(dppf)Cl2
is selected because its large bite angle facilitates the coupling of sterically hindered or electronically deactivated aryl boronic acids[4].
Reaction Setup: In a microwave vial or Schlenk flask, combine 6-chloro-4-methoxyquinazoline (1.0 g, 5.1 mmol), the desired aryl boronic acid (6.1 mmol), and
K2CO3
(1.4 g, 10.2 mmol).
Solvent & Catalyst: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v, 15 mL). Add
Pd(dppf)Cl2
(186 mg, 0.25 mmol, 5 mol%).
Heating: Seal the vessel, purge with nitrogen for 5 minutes, and heat at 90°C for 4–6 hours.
Work-up: Cool to room temperature, dilute with water (20 mL), and extract with ethyl acetate (3 × 20 mL). Pass the combined organic layers through a short pad of Celite to remove palladium black. Concentrate and purify via flash chromatography.
Self-Validation: The conversion of the 6-chloro moiety to an extended aromatic system typically results in a significant bathochromic shift. The product spot will exhibit intense fluorescence under 365 nm UV light on a TLC plate, easily distinguishing it from the non-fluorescent starting material.
References
ACS Publications. "Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction." Organic Letters, 2019. URL:[Link][4]
MDPI. "Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives." Molecules, 2024. URL:[Link][1]
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Content Focus: Mechanistic rationale, regioselective synthesis, and self-validating experimental protocols.
Introduction & Mechanistic Rationale
The quinazoline scaffold is a privileged pharmacophore in oncology, serving as the structural core for numerous ATP-competitive kinase inhibitors (e.g., Gefitinib, Erlotinib, and Afatinib). A critical challenge in the synthesis of these active pharmaceutical ingredients (APIs) is the regioselective functionalization of the quinazoline ring, particularly when elaborating the C6 position while preserving or modifying the C4 position.
While 4,6-dichloroquinazoline is a readily available starting material, it presents a significant chemoselectivity problem. The C4 position is flanked by two electronegative nitrogen atoms (N1 and N3), making it the most electron-deficient and electrophilic site on the ring[1]. Attempting a direct transition-metal-catalyzed cross-coupling (such as a Suzuki-Miyaura reaction) on 4,6-dichloroquinazoline often leads to competitive oxidative addition at the highly reactive C4-chloride, resulting in complex mixtures of C4-coupled, C6-coupled, and bis-coupled products.
The Solution: 6-Chloro-4-methoxyquinazoline acts as a highly stable, strategically masked intermediate[2]. By treating 4,6-dichloroquinazoline with sodium methoxide at low temperatures, the C4 position undergoes a regioselective nucleophilic aromatic substitution (SNAr)[3]. The resulting 4-methoxy group acts as an electronic "mask." Because a methoxy group is significantly more electron-donating than a chloride, it deactivates the C4 position toward oxidative addition by Palladium(0). This renders the C4 position inert, directing the transition-metal catalyst exclusively to the C6-chloride for regiospecific cross-coupling[2].
Figure 1: Synthetic workflow for C4-protection and C6-functionalization of quinazolines.
Quantitative Data: Reaction Optimization
The table below summarizes the quantitative impact of utilizing the 4-methoxy protecting strategy versus attempting direct functionalization.
Starting Material
Reagent / Catalyst
Conditions
Major Product
Yield
4,6-Dichloroquinazoline
NaOMe (1.05 eq)
MeOH, 0 °C, 2 h
6-Chloro-4-methoxyquinazoline
>92%
4,6-Dichloroquinazoline
Ar-B(OH)₂, Pd(dppf)Cl₂
Dioxane/H₂O, 90 °C
Complex mixture (C4/C6 coupling)
<20%
6-Chloro-4-methoxyquinazoline
Ar-B(OH)₂, Pd(dppf)Cl₂
Dioxane/H₂O, 90 °C
6-Aryl-4-methoxyquinazoline
85–95%
6-Aryl-4-methoxyquinazoline
Ar'-NH₂ (1.2 eq), HCl
iPrOH, 80 °C, 12 h
6-Aryl-4-aminoquinazoline
75–88%
Experimental Workflows & Protocols
Every protocol below is designed as a self-validating system , incorporating specific In-Process Controls (IPCs) and Quality Control (QC) checks to ensure mechanistic fidelity before proceeding to the next synthetic node.
Protocol A: Regioselective Synthesis of 6-Chloro-4-methoxyquinazoline
Objective: Convert 4,6-dichloroquinazoline to 6-chloro-4-methoxyquinazoline without displacing the C6 chloride.
Causality: Kinetically controlled SNAr at 0 °C exploits the extreme electrophilicity of C4 over C6[1].
Preparation: Dissolve 4,6-dichloroquinazoline (10.0 mmol) in anhydrous methanol (30 mL) under an inert argon atmosphere. Cool the reaction flask to 0 °C using an ice-water bath.
Addition: Slowly add a solution of sodium methoxide (NaOMe, 10.5 mmol, 1.05 eq) in methanol dropwise over 15 minutes. Note: Dropwise addition prevents localized exothermic heating, which could compromise regiocontrol.
Reaction: Stir the mixture at 0 °C for 2 hours.
Workup: Quench the reaction with cold water (50 mL). Extract the aqueous layer with ethyl acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Self-Validation (IPC & QC):
IPC: TLC (Hexanes/EtOAc 3:1) must show complete consumption of the starting material.
QC Validation: ¹H NMR (CDCl₃) must show the appearance of a sharp singlet at ~4.15 ppm (integrating to 3H). The absence of a second methoxy peak confirms absolute regiopurity.
Protocol B: Regiospecific Suzuki-Miyaura Cross-Coupling at C6
Objective: Install a functionalized aryl/heteroaryl group at the C6 position.
Causality: The C4-methoxy group acts as an electronic shield, preventing Palladium insertion at C4 and directing the oxidative addition exclusively to the C6-Cl bond[2].
Preparation: In a Schlenk flask, combine 6-chloro-4-methoxyquinazoline (5.0 mmol), the desired arylboronic acid (6.0 mmol, 1.2 eq), and K₂CO₃ (15.0 mmol, 3.0 eq).
Solvent & Degassing: Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v, 25 mL). Degas the mixture thoroughly by sparging with argon for 10 minutes.
Catalysis: Add Pd(dppf)Cl₂ (0.25 mmol, 5 mol%). Seal the flask and heat to 90 °C for 12 hours.
Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and extract the filtrate with dichloromethane (3 × 20 mL). Purify via flash column chromatography.
Self-Validation (IPC & QC):
IPC: LC-MS must show the desired mass [M+H]⁺ of the coupled product, with the complete disappearance of the characteristic chlorine isotope pattern (M / M+2) of the starting material.
QC Validation: ¹H NMR must retain the C4-methoxy singlet at ~4.15 ppm, proving the protecting group survived the cross-coupling conditions intact.
Objective: Convert the C4-methoxy intermediate into the final 4-aminoquinazoline API.
Causality: The 4-methoxy group is a poor leaving group under neutral conditions. The addition of an acid catalyst (e.g., HCl) protonates the quinazoline N1/N3 atoms. This drastically increases the electrophilicity of the C4 carbon, facilitating SNAr by the aniline nucleophile and the expulsion of methanol[3].
Preparation: Dissolve the 6-aryl-4-methoxyquinazoline (3.0 mmol) and the desired aniline derivative (3.6 mmol, 1.2 eq) in isopropanol (15 mL).
Activation: Add a catalytic amount of concentrated HCl (0.3 mmol, 10 mol%).
Reaction: Heat the mixture to reflux (80 °C) for 12–16 hours.
Isolation: Upon cooling, the 4-aminoquinazoline product typically precipitates as the hydrochloride salt. Collect the solid by vacuum filtration and wash with cold isopropanol.
Self-Validation (IPC & QC):
IPC: LC-MS should show the mass of the target API.
QC Validation: ¹H NMR (DMSO-d₆) must show the complete disappearance of the methoxy singlet (~4.15 ppm) and the appearance of a broad downfield singlet (~9.5–10.0 ppm) corresponding to the newly formed secondary amine (NH).
Biological Context: Target Engagement
The ultimate goal of synthesizing 4-aminoquinazolines is to generate potent inhibitors of receptor tyrosine kinases, most notably the Epidermal Growth Factor Receptor (EGFR). The 4-anilino group synthesized in Protocol C acts as the primary pharmacophore, inserting deeply into the ATP-binding hinge region of the kinase domain, while the C6-substituent (installed in Protocol B) extends toward the solvent-exposed region to enhance solubility and pharmacokinetic properties.
Figure 2: EGFR signaling pathway illustrating the inhibitory mechanism of 4-aminoquinazolines.
Technical Support Center: Optimizing 6-Chloro-4-methoxyquinazoline Synthesis
Welcome to the Technical Support Center for quinazoline derivative synthesis. This guide is specifically engineered for researchers and drug development professionals experiencing low yields, inconsistent batch-to-batch...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for quinazoline derivative synthesis. This guide is specifically engineered for researchers and drug development professionals experiencing low yields, inconsistent batch-to-batch reproducibility, or product degradation during the synthesis of 6-chloro-4-methoxyquinazoline.
Here, we dissect the mechanistic causality behind common failures and provide self-validating protocols to ensure high-fidelity chemical conversions.
Mechanistic Workflow & Reaction Logic
The synthesis of 6-chloro-4-methoxyquinazoline from 6-chloroquinazolin-4(3H)-one is a two-step process: an electrophilic chlorination followed by a nucleophilic aromatic substitution (SNAr). Understanding the electronic vulnerabilities of the quinazoline core is critical for preventing yield loss.
Caption: Two-step chemical workflow for the synthesis of 6-chloro-4-methoxyquinazoline.
Self-Validating Experimental Protocols
A "self-validating" protocol includes built-in observational checkpoints that confirm the reaction is proceeding correctly, eliminating the need to wait for post-workup LC-MS or NMR to discover a failure.
Protocol A: Chlorination to 4,6-Dichloroquinazoline
Objective: Convert the lactam core to a reactive chloro-imine without inducing thermal degradation.
Reagent Charging: In an oven-dried, argon-flushed round-bottom flask, suspend 6-chloroquinazolin-4(3H)-one (1.0 eq) in Phosphorus oxychloride (POCl₃, 5-10 volumes).
Self-Validation Checkpoint: You must observe immediate, mild gas evolution (HCl). This visually confirms the formation of the Vilsmeier-Haack reagent (chloroiminium ion), which is essential for accelerating the chlorination [1].
Heating: Attach a reflux condenser and heat the mixture in an oil bath at 100 °C for 3 hours.
Self-Validation Checkpoint: The opaque suspension will transition into a clear, homogeneous amber solution, confirming the complete consumption of the insoluble starting material.
Azeotropic Workup (Critical for Yield): Cool to room temperature. Concentrate the solution under high vacuum to remove the bulk POCl₃. Add anhydrous toluene (3 volumes) and co-evaporate under vacuum. Repeat this toluene azeotrope process three times [2].
Self-Validation Checkpoint: The final residue must be a dry, free-flowing solid lacking the pungent, acidic odor of POCl₃. If the solid is gummy or highly odorous, residual chlorinating agent remains and will destroy your yield upon atmospheric exposure.
Protocol B: SNAr Methoxylation
Objective: Execute a highly regioselective nucleophilic attack at the C4 position while suppressing hydrolysis.
Substrate Dissolution: Dissolve the crude 4,6-dichloroquinazoline in strictly anhydrous methanol (10 volumes) under an argon atmosphere. Cool the flask to 0 °C using an ice bath.
Nucleophile Addition: Dropwise add a pre-titrated solution of Sodium Methoxide (NaOMe) in methanol (1.05 eq) over 15 minutes [3].
Self-Validation Checkpoint: A fine, white precipitate (NaCl) will immediately begin to form in the reaction matrix, validating that the nucleophilic substitution is actively occurring.
Thermal Maturation: Remove the ice bath, allow the mixture to reach room temperature, and then heat to reflux for 2 hours [4].
Quench & Isolation: Cool to room temperature and concentrate the solvent in vacuo. Partition the residue between Ethyl Acetate and saturated aqueous NaHCO₃. Extract, dry the organic layer over Na₂SO₄, and concentrate to yield the target product.
Troubleshooting Guides & FAQs
Caption: Root cause analysis and corrective actions for low yields during the SNAr methoxylation step.
Q: Why am I recovering mostly 6-chloroquinazolin-4(3H)-one after the chlorination workup?A: This is a classic case of workup-induced hydrolysis. The C4-chloro position of the quinazoline ring is highly electrophilic. If you fail to completely remove the POCl₃ prior to aqueous exposure, the residual POCl₃ reacts violently with ambient moisture or workup solvents to generate HCl and water. This localized acidic/aqueous microenvironment rapidly hydrolyzes the 4,6-dichloroquinazoline back to the starting lactam. Solution: Strictly adhere to the triple-toluene azeotropic distillation described in Protocol A [2].
Q: My SNAr methoxylation step yields a mixture of the desired product and the starting quinazolinone. How is the starting material reappearing?A: Your reaction is suffering from moisture contamination. While methoxide is a strong nucleophile, hydroxide (generated if water is present in your methanol or NaOMe solution) is highly competitive. Hydroxide attack at the C4 position leads to immediate tautomerization back to the highly stable 6-chloroquinazolin-4(3H)-one. Solution: Use freshly opened, sure-seal anhydrous methanol, handle NaOMe under inert gas, and ensure all glassware is oven-dried.
Q: Can I increase the equivalents of NaOMe to drive the methoxylation to completion?A: No. Using a large excess of NaOMe (e.g., >1.2 eq) or extending the reflux time unnecessarily will lead to over-reaction. The pyrimidine ring of the quinazoline core is susceptible to ring-opening degradation under strongly basic, prolonged thermal conditions. Stick to 1.05 equivalents and rely on the high intrinsic reactivity of the C4 position [3].
Q: Why is the chlorination reaction so slow when I scale it up?A: You are likely omitting the catalytic DMF. POCl₃ alone acts as both solvent and reagent, but its intrinsic electrophilicity is often insufficient for rapid conversion. Adding catalytic DMF generates the Vilsmeier-Haack reagent in situ, which acts as a highly active chlorinating shuttle [1].
Quantitative Data Summary
The following table summarizes the critical parameters and expected outcomes for a fully optimized synthesis workflow.
Step
Reagents & Catalysts
Temp / Time
Expected Yield
Primary Impurity Risk
1. Chlorination
POCl₃ (solvent), DMF (0.1 eq)
100 °C / 3h
90 - 95%
6-Chloroquinazolin-4(3H)-one (Hydrolysis)
2. Methoxylation
NaOMe (1.05 eq), Anhydrous MeOH
Reflux / 2h
70 - 85%
6-Chloroquinazolin-4(3H)-one (Moisture)
Overall
-
-
63 - 80%
Ring-opened degradation products
References
Structure–Activity Relationship (SAR)
Source: chemicalbook.
Buy 6-Chloro-4-methoxyquinazoline (EVT-12034530)
Source: clockss.
Optimization
Technical Support Center: Troubleshooting Common Side Reactions in Quinazoline Synthesis
Welcome to the technical support center for quinazoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the synth...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for quinazoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the synthesis of quinazoline derivatives. The following question-and-answer-based troubleshooting guides provide in-depth explanations and actionable protocols to help you optimize your reactions and improve your yields.
General Troubleshooting
Q1: My quinazoline synthesis is resulting in a low yield and a complex mixture of products. What are the general parameters I should investigate first?
A1: Low yields and complex product mixtures are common challenges in quinazoline synthesis, often stemming from a few key factors. A systematic approach to troubleshooting is crucial.
Primary Causes & Immediate Actions:
Sub-optimal Reaction Conditions: Temperature, reaction time, and solvent are critical. Classical methods like the Bischler cyclization often require high temperatures (above 120°C), while modern catalytic approaches may proceed under milder conditions.[1] It is essential to ensure your reaction temperature is optimized for your specific protocol. Consider performing a temperature screen to identify the optimal conditions. Reaction times can vary significantly, from a few hours to over 24 hours.[2] Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is critical to determine the ideal reaction time and confirm the consumption of starting materials.[2]
Catalyst Inefficiency: The choice of catalyst can dramatically impact the reaction's success. If you suspect catalyst issues, consider screening a variety of catalysts, such as Lewis acids, transition metals, or even iodine or copper-based catalysts, which have shown high efficacy in certain syntheses.[2]
Degradation of Materials: The starting materials or the desired product may be unstable under the reaction conditions. If you observe degradation, employing milder reaction conditions, such as a lower temperature or a different catalyst, can help minimize this issue.[2]
Specific Side Reaction Troubleshooting
Q2: I am observing significant formation of dimers or polymers in my reaction mixture. How can I prevent this?
A2: Dimerization or polymerization is a common side reaction, especially at elevated temperatures, leading to a significant reduction in the yield of the desired monomeric quinazoline.[2]
Causality: High concentrations of reactive intermediates and/or high temperatures can favor intermolecular reactions over the desired intramolecular cyclization.
Mitigation Strategies:
Lower Reaction Temperature: Reducing the reaction temperature is often the most effective way to minimize dimerization and polymerization.[2]
Use a More Dilute Solution: Decreasing the concentration of the reactants can reduce the frequency of intermolecular collisions, thus disfavoring the formation of dimers and polymers.[2]
Alternative Synthetic Route: In some cases, dimerization is inherent to the chosen synthetic pathway. For instance, the reaction of imidates with ethylene diamine has been reported to produce quinazoline dimers.[2] If other optimization strategies fail, exploring a different synthetic approach may be necessary.
Q3: My synthesis is producing a mixture of regioisomers, complicating purification and reducing the yield of the desired product. How can I control the regioselectivity?
A3: Poor regioselectivity is a frequent challenge, particularly when using unsymmetrical starting materials in reactions like the Friedländer or Niementowski syntheses.[2] The regiochemical outcome is primarily governed by a combination of electronic effects, steric hindrance, and reaction conditions.[2]
Strategies to Control Regioselectivity:
Modification of Reaction Conditions:
Temperature: In some syntheses, temperature can be a key determinant of regioselectivity. For example, in the Conrad-Limpach-Knorr synthesis of quinolines (a related reaction), lower temperatures favor the kinetic product, while higher temperatures yield the thermodynamic product.[2] Similar principles can apply to quinazoline synthesis.
Catalyst: The choice of an acidic or basic catalyst can significantly influence the reaction pathway and, consequently, the regiochemical outcome.[2]
Solvent: Systematically varying the solvent can help identify conditions that favor the formation of a single isomer.[2]
Substrate Modification:
Directing Groups: Introducing a directing group on one of the reactants can steer the reaction towards the desired regioisomer.[2]
Steric and Electronic Properties: Altering the steric and electronic properties of substituents on the starting materials can favor the formation of the less sterically hindered product.[2]
Modern Synthetic Methods: Transition metal-catalyzed C-H functionalization has emerged as a powerful tool for controlling regioselectivity in the derivatization of quinazolines and related heterocycles.[2]
Q4: During my Niementowski synthesis, I am observing the formation of a significant amount of a quinazolinone byproduct. How can I favor the formation of the desired quinazoline?
A4: The Niementowski synthesis, which involves the reaction of anthranilic acids with amides, is a classic method that often requires harsh reaction conditions.[2] The formation of a 4-oxo-3,4-dihydroquinazoline (quinazolinone) is a common side reaction.[2][3]
Mitigation Strategies:
Excess Reagent: Using an excess of formamide can favor the formation of the desired quinazoline over the quinazolinone byproduct.[2]
pH Adjustment: The pH of the reaction mixture can influence the reaction pathway. Adjusting the pH to more acidic or basic conditions may help minimize the formation of the quinazolinone.[2]
Microwave Irradiation: Microwave-assisted synthesis can often reduce reaction times and improve yields in the Niementowski reaction, potentially minimizing byproduct formation.[3]
Q5: My reaction is producing acyclic intermediates, such as N-acylanthranilamide, that are not cyclizing. What could be the issue?
A5: The accumulation of acyclic intermediates indicates that the final cyclization step is not proceeding to completion. This is a common issue that can often be resolved by adjusting the reaction conditions.[4]
Potential Causes and Solutions:
Insufficient Temperature: The cyclization step often requires a higher energy input. If you are observing incomplete conversion, consider increasing the reaction temperature.[5]
Suboptimal Catalyst: The catalyst may not be effectively promoting the cyclization. Experimenting with different catalysts or increasing the catalyst loading could be beneficial.[4]
Incorrect Solvent: The solvent can influence the stability of the intermediate and the transition state of the cyclization. Trying a different solvent might facilitate the final ring-closing step.[4]
Data Summary
Table 1: Troubleshooting Guide for Common Side Reactions in Quinazoline Synthesis
Issue
Potential Cause
Recommended Action
Expected Outcome
Dimer/Polymer Formation
High reaction temperature, high reactant concentration.[2]
Lower the reaction temperature, use a more dilute solution.[2]
Minimized formation of high molecular weight byproducts.
Poor Regioselectivity
Use of unsymmetrical starting materials, suboptimal reaction conditions.[2]
Modify reaction temperature, change catalyst or solvent, modify substrate.[2]
This protocol utilizes microwave irradiation to improve reaction efficiency and reduce side product formation.[3]
Materials:
Anthranilic acid (1.0 mmol)
Amide (e.g., formamide, 1.2-2.0 mmol)
Acidic alumina, silica gel, or montmorillonite K-10 (as solid support for solvent-free conditions)
Procedure:
Thoroughly mix the anthranilic acid and the amide (and solid support if applicable).
Place the mixture in a microwave-safe reaction vessel.
Irradiate the mixture in a microwave reactor. Optimize the power and time based on your specific substrates and microwave system.
Monitor the reaction progress by TLC.
After completion, cool the reaction mixture and pour it into cold water.
Collect the solid product by filtration, wash with water, and dry.
The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
Visualizations
Caption: A flowchart for systematically troubleshooting common side reactions in quinazoline synthesis.
Caption: Competing reaction pathways in quinazoline synthesis.
References
Zhang, H. et al. (2021). Quinazoline derivatives: synthesis and bioactivities. Molecules, 26(16), 4775. Available from: [Link]
Mphahlele, M. J. et al. (2021). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. Molecules, 26(22), 6931. Available from: [Link]
ResearchGate. The synthesis scheme and reaction mechanism of quinazolinones 98. Available from: [Link]
de Oliveira, R. B. et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 249. Available from: [Link]
Abdelkhalek, M. M. et al. (2024). A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. Organic Communications, 17(1), 1-18. Available from: [Link]
Kumar, R. et al. (2024). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. Molecules, 29(10), 2353. Available from: [Link]
ACS Publications. One-Pot Synthesis of Quinazoline-4(3H)-ones through Electrochemically Induced Three-Component Cyclization. The Journal of Organic Chemistry. Available from: [Link]
Frontiers. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Available from: [Link]
Frontiers. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Available from: [Link]
Organic Chemistry Portal. Synthesis of quinazolines. Available from: [Link]
Frontiers. Transition-metal-catalyzed synthesis of quinazolines: A review. Available from: [Link]
Beilstein Journal of Organic Chemistry. Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium. Available from: [Link]
Royal Society of Chemistry. Advances. Available from: [Link]
Portela-Cubillo, F. et al. (2008). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Molecules, 13(12), 3073-3103. Available from: [Link]
Wikipedia. Niementowski quinoline synthesis. Available from: [Link]
Haghighijoo, Z. et al. (2017). Method Optimization for Synthesis of Trisubstitued Quinazoline Derivatives. Medical Research Archives, 5(5). Available from: [Link]
El-Sayed, N. N. E. et al. (2017). Synthesis of some quinazolinones inspired from the natural alkaloid L-norephedrine as EGFR inhibitors and radiosensitizers. Future Medicinal Chemistry, 9(12), 1335-1354. Available from: [Link]
Sharma, P. et al. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Current Organic Synthesis, 17(7), 514-533. Available from: [Link]
Ghorab, M. M. et al. (2016). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Future Medicinal Chemistry, 8(16), 1987-2007. Available from: [Link]
IntechOpen. Recent Approaches for the Synthesis of Imidazoquinazolines and Benzimidazoquinazolines. Available from: [Link]
ResearchGate. Optimization of Reaction Conditions for the Synthesis of Quinazolin-4(3H)-one a. Available from: [Link]
ResearchGate. Optimization of condition for quinazolinone synthesis a. Available from: [Link]
optimizing reaction conditions for the chlorination of quinazolinones
Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks researchers and drug development professionals face du...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks researchers and drug development professionals face during the chlorination of quinazolinones.
Converting quinazolin-4(3H)-ones to 4-chloroquinazolines is a foundational transformation in medicinal chemistry, yet it is notoriously prone to side reactions, dimerization, and product hydrolysis. This guide synthesizes mechanistic causality with field-proven protocols to ensure your workflows are robust, scalable, and self-validating.
I. Mechanistic Principles of Quinazolinone Chlorination
To troubleshoot effectively, one must understand the underlying kinetics. The reaction with phosphorus oxychloride (POCl₃) is not a single-step displacement. It proceeds via the tautomerization of the quinazolinone lactam to its lactim (enol) form, followed by a rapid phosphorylation, and finally, a slower nucleophilic displacement by the chloride ion.
When a catalytic amount of N,N-dimethylformamide (DMF) is added, it reacts with POCl₃ to form a highly electrophilic Vilsmeier-Haack intermediate ([(CH₃)₂N=CHCl]⁺), which accelerates the activation of the tautomeric hydroxyl group [1, 5].
Mechanistic pathway of quinazolinone chlorination and Vilsmeier-Haack activation.
II. Troubleshooting Guide & FAQs
Q1: Why is my reaction yielding a high percentage of pseudodimers instead of the desired 4-chloroquinazoline?A1: Dimerization occurs when the highly reactive phosphorylated intermediate reacts with unreacted starting quinazolinone rather than the chloride ion. This is a kinetic issue. Phosphorylation is rapid at temperatures below 25 °C, while chlorination requires heating (70–95 °C). If you heat the reaction mixture too quickly without a strong, sterically hindered base, the intermediate will cross-react.
Solution: Add POCl₃ slowly at < 25 °C in the presence of a base like N,N-diisopropylethylamine (DIPEA). Allow the phosphorylation to complete for 30–60 minutes before ramping the temperature to 95 °C [3].
Q2: I see complete conversion on TLC, but after workup, I only recover the starting quinazolin-4(3H)-one. What happened?A2: 4-Chloroquinazolines are highly electrophilic at the C4 position and are exquisitely sensitive to hydrolysis. If you perform a "forward quench" (adding water directly to the reaction) or leave the product in an aqueous basic solution for too long, the chloride is displaced by hydroxide, reverting the product back to the starting material.
Solution: Always evaporate excess POCl₃ under vacuum first. Then, perform a "reverse quench" by pouring the concentrated residue into ice-cold water or a weak bicarbonate solution, and extract immediately into an organic layer [4].
Q3: Should I use neat POCl₃ or a solvent system?A3: While historical protocols use neat POCl₃ as both reagent and solvent, this leads to excessive exotherms, difficult workups, and higher dimer formation. Transitioning to a non-protic solvent like toluene or chlorobenzene allows for precise stoichiometric control of POCl₃ (typically 1.2–3.0 equivalents) and drastically improves safety and yield [2, 3].
Q4: Does the choice of auxiliary base matter?A4: Absolutely. DIPEA is the optimal choice. Its steric hindrance prevents it from acting as a competing nucleophile. In contrast, using Triethylamine (Et₃N) has been empirically shown to decrease the overall yield and increase the prevalence of unwanted side reactions [2].
III. Quantitative Optimization Data
The following table synthesizes kinetic and yield data across various optimization parameters to help you select the ideal conditions for your substrate.
Solvent System
Base Additive
Temperature Profile
Yield / Purity
Mechanistic Observation
Neat POCl₃ (Excess)
None / Cat. DMF
Reflux (100 °C)
60–75% / Moderate
High dimer formation; violent exotherm during aqueous quench.
Toluene
Et₃N (1.0 eq)
25 °C → Reflux
< 50% / Poor
Et₃N participates in side reactions, lowering target yield [2].
Toluene
DIPEA (1.0 eq)
25 °C → Reflux
> 95% / High
Clean conversion; steric bulk of DIPEA prevents side reactions [2].
Chlorobenzene
DIPEA (1.3 eq)
< 25 °C → 95 °C
98–99% / Excellent
Ideal kinetic separation of phosphorylation and chlorination (<0.5% dimer)[3].
IV. Standardized Experimental Protocol
This self-validating protocol utilizes kinetic separation to ensure complete phosphorylation before chlorination, virtually eliminating dimer formation and hydrolysis.
Slurry Preparation: Charge a dry, argon-purged reactor with quinazolin-4(3H)-one and the chosen solvent (chlorobenzene or toluene). Add DIPEA to the slurry and cool the mixture to 10–15 °C.
Controlled Phosphorylation: Slowly add POCl₃ dropwise over 30 minutes. Critical Checkpoint: Maintain the internal temperature strictly below 25 °C to prevent premature chlorination and dimerization. Stir at 20 °C for 1 hour.
Thermal Chlorination: Heat the reaction mixture to 95 °C (or reflux for toluene) and hold for 2.5 to 6 hours. Monitor via HPLC or TLC (quench analytical aliquots in pyrrolidine to prevent hydrolysis on the column).
Concentration: Once conversion is >99%, cool the mixture to room temperature and remove excess POCl₃ and solvent under reduced pressure.
Reverse Quench: Dissolve the resulting residue in a minimal amount of cold dichloromethane (DCM). Slowly pour this solution into a vigorously stirred mixture of crushed ice and saturated aqueous NaHCO₃.
Isolation: Immediately separate the organic layer. Extract the aqueous layer once more with DCM. Dry the combined organics over anhydrous Na₂SO₄, filter, and concentrate to afford the pure 4-chloroquinazoline.
Step-by-step experimental workflow for the high-yield synthesis of 4-chloroquinazolines.
V. References
Benchchem: Chlorination Reactions of Quinazolinones and Other Quinazoline Precursors with Phosphorus Oxychloride (POCl₃) and Related Reagents. Benchchem.
Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir: A Drug Candidate for the Treatment of Respiratory Syncytial Virus (RSV) Infection. PMC (ACS Omega).
POCl₃ Chlorination of 4-Quinazolones. The Journal of Organic Chemistry (ACS Publications).
401 questions with answers in QUENCHING. ResearchGate.
Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Royal Society of Chemistry (RSC).
Optimization
purification challenges of 6-Chloro-4-methoxyquinazoline and solutions
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges associated with the purification of 6-Chloro-4-met...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges associated with the purification of 6-Chloro-4-methoxyquinazoline .
This compound is a critical heterocyclic building block, widely utilized in the synthesis of epidermal growth factor receptor (EGFR) inhibitors and other bioactive quinazoline derivatives[1]. The synthesis typically involves the chlorination of 6-chloroquinazolin-4(3H)-one to yield 4,6-dichloroquinazoline, followed by nucleophilic aromatic substitution with sodium methoxide[1],. However, the highly electrophilic nature of the C4 position on the quinazoline ring introduces significant purification challenges, primarily driven by hydrolytic degradation and inorganic salt entrapment.
Synthetic Workflow & Degradation Pathway
Synthetic workflow and hydrolytic degradation pathway of 6-Chloro-4-methoxyquinazoline.
Troubleshooting Guide & FAQs
Q1: My final product is heavily contaminated with 6-chloroquinazolin-4(3H)-one. Why is this "quinazolinone reversion" happening?Cause: The carbon at the 4-position of the quinazoline ring is highly electrophilic. Exposure to moisture during the methoxylation step, or the use of harsh acidic/basic conditions during aqueous workup, causes the 4-chloro intermediate or the 4-methoxy product to hydrolyze back into the thermodynamically stable quinazolinone[2],[3].
Solution:
Anhydrous Conditions: Ensure the methanol and sodium methoxide used are strictly anhydrous.
Workup pH Control: Quench the reaction mixture in cold water and strictly maintain a neutral to mildly alkaline pH (pH 7.5–8.0) during extraction. Avoid prolonged exposure to aqueous media; quinazolines are destroyed if boiled in aqueous solutions[3].
Temperature: Perform the aqueous quench at 0–5 °C to kinetically slow down the hydrolysis rate[4].
Q2: I am seeing residual 4,6-dichloroquinazoline in my product. How do I drive the reaction to completion without causing over-reaction?Cause: Incomplete nucleophilic substitution due to insufficient sodium methoxide or suboptimal reaction temperatures.
Solution: Use a slight stoichiometric excess of sodium methoxide (1.1 to 1.2 equivalents). Monitor the reaction meticulously via HPLC or TLC. If unreacted 4,6-dichloroquinazoline persists, extend the reaction time at room temperature rather than applying excessive heat, which can promote side reactions or degradation.
Q3: The product "oils out" as a sticky residue instead of forming crystals during purification. How can I induce crystallization?Cause: "Oiling out" occurs when the product precipitates as a supercooled liquid rather than a solid crystal lattice. This is usually due to the presence of residual inorganic salts (NaCl) or regioisomeric impurities lowering the melting point[2].
Solution:
Pre-treatment: Ensure thorough biphasic extraction (Ethyl Acetate/Water) followed by a brine wash to remove all inorganic salts before attempting crystallization.
Solvent Screening: Do not use pure methanol for recrystallization if water is present. A mixed solvent system, such as Ethyl Acetate/Hexanes (1:4 ratio) or pure Ethanol, is highly effective for quinazoline derivatives[2].
Gradual Cooling & Seeding: Dissolve the crude oil in the minimum amount of hot solvent, allow it to cool slowly to room temperature, and introduce a seed crystal. Scratching the flask with a glass rod can also provide nucleation sites[2].
To ensure high scientific integrity and reproducibility, follow this step-by-step methodology. Each phase includes a self-validating checkpoint to confirm success before proceeding.
Step 1: Reaction Quenching and Biphasic Extraction
Upon completion of the methoxylation reaction, concentrate the methanolic mixture under reduced pressure (do not exceed 35 °C to prevent thermal degradation).
Suspend the concentrated residue in cold Ethyl Acetate (EtOAc).
Add ice-cold distilled water (maintaining the internal temperature < 10 °C) to dissolve inorganic salts (NaCl, residual NaOMe).
Separate the organic layer. Extract the aqueous layer twice more with EtOAc.
Self-Validating Checkpoint: Spot the organic layer on a TLC plate against a 6-chloroquinazolin-4(3H)-one standard. A UV-active spot at Rf ~0.20 indicates hydrolysis has occurred during extraction.
Step 2: Washing and Drying
Wash the combined EtOAc layers with cold saturated aqueous NaHCO₃ to neutralize any trace acids, followed by a wash with saturated brine.
Dry the organic layer over anhydrous Na₂SO₄ (avoid MgSO₄ if trace acidity is a concern).
Filter and concentrate under vacuum to yield the crude solid.
Self-Validating Checkpoint: The residue should be a solid or semi-solid. If it is a free-flowing liquid, inorganic salts or solvent remain.
Step 3: Recrystallization
Dissolve the crude solid in a minimal volume of hot Ethanol (or an EtOAc/Hexane mixture).
Filter the hot solution through a celite pad to remove any insoluble particulate matter.
Allow the filtrate to cool slowly to room temperature, then transfer to an ice bath (0–5 °C) for 2 hours to maximize crystal yield.
Collect the pure 6-Chloro-4-methoxyquinazoline crystals via vacuum filtration and dry under high vacuum at 40 °C for 12 hours.
Data Presentation: Analytical Profiling
Below is a summary of the quantitative analytical data used to validate the purification of 6-Chloro-4-methoxyquinazoline.
Analyte / Impurity
TLC Retention Factor (Rf)*
HPLC Relative Retention Time (RRT)
UV Absorbance (λ max)
Troubleshooting Indicator
6-Chloro-4-methoxyquinazoline
0.65
1.00
~280 nm, 320 nm
Target Product
4,6-Dichloroquinazoline
0.85
1.25
~275 nm
Incomplete methoxylation
6-Chloroquinazolin-4(3H)-one
0.20 (Tailing)
0.60
~290 nm
Hydrolysis / Moisture exposure
Inorganic Salts (NaCl)
Baseline (0.00)
Solvent Front
N/A (No UV)
Poor extraction / Oiling out
*TLC conditions: Silica gel 60 F254, Mobile phase: Hexane/Ethyl Acetate (7:3 v/v).
References
Title: Preparation of N-Arylquinazolinium Salts via a Cascade Approach | Source: ACS Publications | URL:[Link]
[3] Title: Quinazolinones, the Winning Horse in Drug Discovery | Source: MDPI | URL: [Link]
Technical Support Center: Improving the Regioselectivity of Substitutions on the Quinazoline Core
Welcome to the Technical Support Center for quinazoline chemistry. The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in numerous biologically a...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for quinazoline chemistry. The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in numerous biologically active compounds, including several FDA-approved drugs.[1][2] Its bicyclic aromatic structure, formed by the fusion of a benzene and a pyrimidine ring, offers multiple sites for functionalization. However, controlling the regioselectivity of substitutions on this core is a frequent challenge for researchers.
This guide provides in-depth troubleshooting advice, experimental protocols, and mechanistic explanations to help you navigate the complexities of quinazoline functionalization and achieve your desired synthetic outcomes.
Understanding the Inherent Reactivity of the Quinazoline Core
The key to controlling regioselectivity lies in understanding the electronic landscape of the quinazoline nucleus. The pyrimidine ring, with its two electronegative nitrogen atoms, is electron-deficient, making its carbon atoms (C-2 and C-4) susceptible to nucleophilic attack. Conversely, the fused benzene ring is comparatively electron-rich and is the preferred site for electrophilic attack.
Caption: Electronic properties of the quinazoline nucleus.
Troubleshooting & FAQs: A Position-by-Position Guide
This section addresses common experimental challenges in a question-and-answer format, focusing on substitutions at the pyrimidine and benzene rings, as well as N-alkylation.
Part 1: Substitutions on the Pyrimidine Ring (C-2 & C-4)
The C-2 and C-4 positions are the most common sites for modification, typically via nucleophilic aromatic substitution (SNAr) of a leaving group, such as a halogen.
Q1: I'm performing a nucleophilic aromatic substitution on a 2,4-dichloroquinazoline. Which position is more reactive, and how can I achieve selective substitution at just one site?
A1: The C-4 position is significantly more reactive than the C-2 position. This is a well-documented phenomenon in quinazoline chemistry.[3][4]
Causality (The "Why"): The enhanced reactivity at C-4 is due to electronic factors. Density Functional Theory (DFT) calculations have shown that the carbon atom at the 4-position has a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient, making it more susceptible to nucleophilic attack.[3][5][6] The reaction proceeds through a resonance-stabilized carbanion intermediate (a Meisenheimer complex), and the intermediate formed by attack at C-4 is more stable.[4]
Practical Implications: This inherent reactivity difference allows for highly regioselective monosubstitution at C-4 under mild conditions, while substitution at C-2 is left untouched.[4][7]
Reaction conditions are too harsh (e.g., high temperature, prolonged reaction time).
Reduce the reaction temperature (e.g., conduct the reaction at 0-5 °C or room temperature) and monitor the reaction closely by TLC to stop it upon consumption of the starting material.[4]
Low yield of C-4 product
Poor nucleophilicity of the incoming group or inappropriate solvent.
Use a more polar aprotic solvent like THF, MeCN, or DMF to facilitate the SNAr reaction.[3][8] For weakly nucleophilic amines, the addition of a non-nucleophilic base like diisopropylethylamine (DIPEA) can be beneficial.
No reaction
Deactivated quinazoline core or insufficient nucleophile strength.
Ensure your quinazoline substrate does not have strong electron-donating groups that reduce the electrophilicity of C-4. Consider using a stronger nucleophile or slightly elevated temperatures, but with careful monitoring.
Experimental Protocol: Selective C-4 Amination of 2,4-Dichloroquinazoline
This protocol is a general guideline for the regioselective substitution at the C-4 position.
Dissolve 2,4-dichloroquinazoline (1.0 eq) in a suitable solvent such as isopropanol, ethanol, or THF in a round-bottom flask.[3][4]
Cool the solution to 0-5 °C using an ice bath.
Add the amine nucleophile (1.0-1.2 eq) dropwise to the stirred solution. If the amine is used as a hydrochloride salt, add a base like DIPEA or triethylamine (1.5-2.0 eq).
Stir the reaction at low temperature (0-5 °C) or allow it to warm to room temperature.[3] Monitor the reaction progress by TLC (typically complete within 1-16 hours).[3][4]
Upon completion, concentrate the reaction mixture under reduced pressure.
Purify the resulting 2-chloro-4-aminoquinazoline derivative by recrystallization or column chromatography to remove byproducts.
Q2: Now that I have my 2-chloro-4-substituted quinazoline, how can I achieve substitution at the C-2 position?
A2: Substitution at the C-2 position requires overcoming its lower reactivity. This is typically achieved through two main strategies: sequential substitution under harsher conditions or by employing advanced synthetic methodologies.
Strategy 1: Sequential SNAr (The "Brute Force" Method): After selective C-4 functionalization, the remaining chlorine at C-2 can be replaced by a second nucleophile, but this almost always requires more forcing conditions, such as refluxing at high temperatures for an extended period.[4][9] The success of this approach depends on the stability of the C-4 substituent under these conditions.
Strategy 2: Strategic Synthesis & Novel Methods:
Blocking C-4: Synthesize a quinazoline where the C-4 position is blocked with a non-leaving group (e.g., a C-H or C-C bond), leaving C-2 as the only available site for SNAr.[9] This is achieved by starting from different precursors during the initial ring formation.
"Sulfonyl Group Dance": A recently developed method involves treating 2-chloro-4-sulfonylquinazolines with an azide nucleophile. The azide first displaces the sulfonyl group at C-4. Then, an intrinsic azide-tetrazole equilibrium directs the displaced sulfinate to replace the chloride at the C-2 position, achieving a regioselective C-2 modification under milder conditions.[9] This elegant "functional group swap" avoids the need for harsh reaction conditions.
Caption: Workflow for C-2 vs. C-4 nucleophilic substitution.
Part 2: Substitutions on the Benzene Ring (C-5 to C-8)
Functionalizing the carbocyclic part of the quinazoline core typically requires electrophilic aromatic substitution (EAS) or modern C-H activation/metalation strategies.
Q3: My electrophilic substitution (nitration/halogenation) on an unsubstituted quinazolinone is not selective. How can I direct the incoming electrophile to a specific position, for example, the ortho position (C-5 or C-8)?
A3: Standard EAS conditions often yield mixtures. For precise control, especially at ortho positions, Directed ortho Metalation (DoM) and Catalyst-Directed C-H Functionalization are the state-of-the-art solutions.[10][11]
Causality (The "Why"): In a DoM reaction, a directing metalation group (DMG) on the substrate coordinates to an organolithium or other strong base.[12] This brings the base into close proximity to the ortho C-H bond, which is then selectively deprotonated (lithiated). The resulting organometallic intermediate can then be quenched with an electrophile, installing it precisely at that ortho position.[12] For quinazolinones, the amide nitrogen or carbonyl oxygen can act as a directing group.[10][13]
Catalyst-Directed C-H Functionalization: This approach uses a transition metal catalyst (e.g., Palladium) that coordinates to a directing group on the substrate.[10][14] This coordination event directs the catalyst to activate a specific, often ortho, C-H bond, which can then be functionalized (e.g., halogenated, arylated).
Caption: Mechanism of Pd-catalyzed directed ortho-halogenation.
Experimental Protocol: Pd-Catalyzed Regioselective ortho-Halogenation of Quinazolinones
This protocol is adapted from a reported procedure for the direct halogenation of quinazolinone scaffolds.[10][14]
To a screw-capped vial, add the quinazolinone substrate (1.0 eq), Pd(OAc)₂ (5-10 mol%), and the N-halosuccinimide (NCS, NBS, or NIS) (1.5-2.0 eq) as the halogen source.
Add a suitable solvent, such as 1,2-dichloroethane (DCE). The choice of solvent can be critical for yield.[10]
Seal the vial and heat the reaction mixture at the specified temperature (e.g., 80-120 °C) for 12-24 hours.
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
Filter the reaction mixture to remove the catalyst and other solids.
Concentrate the filtrate and purify the crude product by column chromatography to yield the pure ortho-halogenated quinazolinone.
Troubleshooting Guide: Benzene Ring Functionalization
Issue
Probable Cause
Recommended Solution
No regioselectivity in EAS
Strong activating/deactivating effects of existing substituents are overriding the directing effect of the quinazoline core.
Switch to a directed metalation (DoM) or catalyst-directed C-H functionalization strategy. This provides superior regiocontrol.[10][13][15]
Low yield in DoM reaction
Incomplete lithiation or decomposition of the organolithium intermediate.
Ensure strictly anhydrous conditions. Use freshly titrated n-BuLi or s-BuLi. Perform the reaction at low temperatures (-78 °C) to maintain the stability of the aryllithium species.
Failure of C-7 metalation
The electronic environment is not suitable for selective deprotonation at C-7.
A reported strategy for exquisite C-7 selectivity involves using substrates dihalogenated at the flanking C-6 and C-8 positions, which directs metalation specifically to C-7.[15]
Part 3: N-Alkylation of Quinazolin-4-ones (N-3 vs. O-4)
Alkylation of the quinazolin-4-one scaffold can be complicated by the ambident nature of the N-3/O-4 system, potentially leading to a mixture of N-alkylated and O-alkylated products.
Q4: I am trying to alkylate my quinazolin-4-one and getting a mixture of the N-3 and O-4 alkylated products. How can I selectively obtain the N-3 alkylated product?
A4: The regioselectivity of alkylation is a classic challenge governed by factors described by Hard and Soft Acid-Base (HSAB) theory, as well as reaction conditions.
Causality (The "Why"): The deprotonated quinazolinone is an ambident nucleophile with a "hard" oxygen center and a "softer" nitrogen center (N-3).
N-3 Alkylation (Thermodynamic Product): Favored by "soft" electrophiles (e.g., alkyl iodides), polar aprotic solvents (e.g., DMF, DMSO), and conditions that allow for thermodynamic equilibrium.
O-4 Alkylation (Kinetic Product): Favored by "hard" electrophiles (e.g., alkyl sulfates, oxonium salts), polar protic solvents, and conditions that favor kinetic control. The steric bulk of the alkylating agent can also play a crucial role; highly sterically hindered agents may favor O-alkylation.[16]
Troubleshooting Guide: Controlling N-3 vs. O-4 Alkylation
Goal
Reagent/Condition
Rationale
Favor N-3 Alkylation
Base: Use a strong, non-coordinating base like NaH or K₂CO₃.
Generates the anion without strongly associating with the oxygen.
Solvent: Use a polar aprotic solvent like DMF or DMSO.
Solvates the cation but not the nucleophilic anion, increasing its reactivity, particularly at the softer N-3 site.
Alkylating Agent: Use a soft electrophile (R-I > R-Br > R-Cl).
Softer electrophiles preferentially react with the softer nitrogen atom.
Favor O-4 Alkylation
Base: Use a base with a cation that coordinates to oxygen, like Ag₂O.
The silver cation's affinity for the hard oxygen directs the reaction to that site.
Solvent: Use a polar protic solvent (e.g., alcohols).
Hydrogen bonding can shield the N-3 position, making the O-4 position more accessible.
Alkylating Agent: Use a hard electrophile (e.g., dimethyl sulfate) or a sterically bulky one.[16]
Hard electrophiles prefer the hard oxygen atom. Bulky reagents may find the O-4 position sterically less hindered.
References
Benchchem. (2025). The Quinazoline Core: A Privileged Scaffold in Drug Discovery and Development. Benchchem Technical Support.
Al-Ostath, A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 859. [Link]
Silva, A. R., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(24), 6021. [Link]
Bultman, M. S., et al. (2022). Selective Metalation of Functionalized Quinazolines to Enable Discovery and Advancement of Covalent KRAS Inhibitors. Organic Process Research & Development, 26(11), 3122-3129. [Link]
Reddy, T. J., et al. (2004). Regioselective quinazolinone-directed ortho lithiation of quinazolinoylquinoline: practical synthesis of naturally occurring human DNA topoisomerase I poison luotonin a and luotonins B and E. The Journal of Organic Chemistry, 69(13), 4563-4566. [Link]
Dabiri, M., et al. (2017). Pd-Catalyzed regioselective C–H halogenation of quinazolinones and benzoxazinones. Organic & Biomolecular Chemistry, 15(27), 5813-5819. [Link]
User "Waylander". (2021). Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Chemistry Stack Exchange. [Link]
Kumar, A., et al. (2021). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Medicinal Chemistry, 12(9), 1495-1519. [Link]
Misevicius, R., et al. (2020). Synthesis and properties of quinazoline-based versatile exciplex-forming compounds. Beilstein Journal of Organic Chemistry, 16, 1146-1154. [Link]
Singh, A., & Goel, N. (2015). Regioselective nucleophilic aromatic substitution reactions of 5,7-dinitroquinazoline-4-one with methylamine: a DFT study. RSC Advances, 5(35), 27367-27375. [Link]
Dabiri, M., et al. (2017). Pd-Catalyzed regioselective C–H halogenation of quinazolinones and benzoxazinones. Organic & Biomolecular Chemistry. [Link]
Sharma, A., et al. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 9, 745625. [Link]
Cekaviciute, E., et al. (2024). Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium. Beilstein Journal of Organic Chemistry, 20, 483-494. [Link]
Abdel-Wahab, B. F., et al. (2018). Synthesis and Functionalization of Novel Quinazoline Scaffolds as Antibacterial Agents. Research and Reviews: A Journal of Pharmaceutical Science, 9(2). [Link]
Silva, A. R., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. ResearchGate. [Link]
Silva, A. R., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(24), 6021. [Link]
de Oliveira, R. N., & da Silva, F. C. (2022). Recent advances in selective functionalization of the quinazoline scaffold. Elsevier. [Link]
ResearchGate. (2018). Synthesis of 2,4-substituted quinazolines. [Link]
Moody, C. J., & Roffey, J. R. A. (2011). N3-alkylation during formation of quinazolin-4-ones from condensation of anthranilamides and orthoamides. Organic & Biomolecular Chemistry, 9(20), 7162-7170. [Link]
stability of 6-Chloro-4-methoxyquinazoline under different reaction conditions
Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this technical guide to address the fundamental thermodynamic and kinetic behaviors of 6-Chloro-4-methoxyquinazoline...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this technical guide to address the fundamental thermodynamic and kinetic behaviors of 6-Chloro-4-methoxyquinazoline . This compound is a highly versatile, yet conditionally sensitive, intermediate widely used in the synthesis of bioactive heterocycles, particularly receptor tyrosine kinase (RTK) inhibitors targeting EGFR and VEGFR pathways[1].
This guide moves beyond basic data sheets to explain the causality behind molecular degradation and reactivity, providing you with self-validating protocols to ensure experimental success.
SECTION 1: Stability Profiling & Quantitative Data
The pyrimidine ring within the quinazoline core is highly polarized. The two nitrogen atoms (N1 and N3) are not equivalent, and their electron-withdrawing nature renders the C4 position highly electrophilic[2]. While 6-Chloro-4-methoxyquinazoline is stable under standard dry laboratory conditions, its stability shifts dramatically based on solvent, pH, and temperature.
Table 1: Quantitative Stability Matrix of 6-Chloro-4-methoxyquinazoline
Reaction Condition
Temp (°C)
Stability Profile
Primary Degradant
Mechanistic Causality
Aqueous Acid (pH < 3)
20°C
Moderately Stable
N/A
Protonation occurs, but lack of thermal energy prevents rapid hydrolysis.
Aqueous Acid (pH < 3)
>80°C
Rapid Degradation
6-Chloroquinazolin-4(3H)-one
Protonation of N1/N3 dramatically increases C4 electrophilicity, driving nucleophilic attack by H2O.
Aqueous Base (pH > 10)
>80°C
Rapid Degradation
6-Chloroquinazolin-4(3H)-one
Direct nucleophilic attack by OH⁻ at C4, displacing the methoxy group.
Anhydrous Amines
>80°C
Controlled Reactivity
4-Aminoquinazolines
SNAr displacement of the -OCH3 leaving group by the amine nucleophile[3].
Pd-Catalysis (Anhydrous)
90°C
Chemoselective
6-Aryl-4-methoxyquinazoline
Oxidative addition of Pd(0) into the C6-Cl bond; C4-OMe remains intact if water is excluded.
SECTION 2: Troubleshooting & Mechanistic FAQs
Q1: Why does my 6-Chloro-4-methoxyquinazoline convert to an insoluble white precipitate during acidic workup?The Causality: You are observing acid-catalyzed hydrolysis. Quinazolines are stable in cold, dilute acids, but the heterocyclic ring is highly susceptible to nucleophilic attack when heated in aqueous media[4]. The electron deficiency of the pyrimidine ring is transmitted to the C4 position. When N1 or N3 is protonated by the acid, C4 becomes a hard electrophile. Water attacks this position, forming a tetrahedral intermediate that collapses to expel methanol, yielding the thermodynamically stable lactam tautomer, 6-chloroquinazolin-4(3H)-one[2].
The Fix: Always perform aqueous workups of this compound at cold temperatures (0–4°C) using neutral or mildly basic buffers (e.g., saturated NaHCO3) to prevent protonation of the quinazoline nitrogens.
Mechanistic pathway of 4-methoxyquinazoline hydrolysis under aqueous conditions.
Q2: I am trying to synthesize a 4-anilinoquinazoline via Nucleophilic Aromatic Substitution (SNAr). Why is my yield so low?The Causality: While the 4-position of the quinazoline ring is activated for SNAr, a methoxy group (-OCH3) is a relatively poor leaving group compared to a chloride or bromide. If you are using an electron-poor aniline, the nucleophilicity is insufficient to drive the displacement at room temperature[3].
The Fix: You must overcome the activation energy barrier by utilizing elevated temperatures (thermal or microwave irradiation) and a polar, high-boiling solvent (like n-butanol or DMF). Furthermore, adding a non-nucleophilic base prevents the reaction from stalling due to protonation of the aniline nucleophile[3].
Q3: Can I selectively perform a transition-metal cross-coupling at the 6-chloro position without destroying the 4-methoxy group?The Causality: Yes. The SNAr reactivity at C4 is strictly driven by nucleophiles. Transition metal catalysis (like a Suzuki-Miyaura coupling) operates via oxidative addition into the carbon-halogen bond. Since the C4-OMe bond is not a standard pseudo-halide for Pd(0) insertion, the catalyst will selectively target the C6-Cl bond.
The Fix: The critical failure point here is the base used for the cross-coupling. If you use aqueous NaOH or K2CO3 at 90°C, the C4-methoxy group will hydrolyze before the cross-coupling completes. You must use strictly anhydrous bases (e.g., anhydrous K3PO4 or Cs2CO3) in dry solvents.
Chemoselective workflow for SNAr amination vs. Pd-catalyzed cross-coupling.
SECTION 3: Self-Validating Experimental Protocols
Protocol A: Chemoselective SNAr Amination at C4
This protocol displaces the 4-methoxy group with an amine while preserving the 6-chloro handle for downstream functionalization.
Reaction Setup: In an oven-dried sealed tube, dissolve 6-Chloro-4-methoxyquinazoline (1.0 eq, 1.0 mmol) and the desired aniline derivative (1.5 eq, 1.5 mmol) in anhydrous n-butanol (5.0 mL).
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq, 2.0 mmol). Causality: DIPEA acts as a non-nucleophilic proton sink, preventing the acidic protonation of the quinazoline ring which would lead to competitive hydrolysis.
Thermal Activation: Seal the tube and heat the mixture to 100°C for 12–16 hours.
Workup: Cool to room temperature, concentrate under reduced pressure, and partition the residue between Ethyl Acetate and saturated aqueous NaHCO3. Extract the organic layer, dry over Na2SO4, and concentrate.
Self-Validation Checkpoint: Analyze the crude mixture via LC-MS. The starting material exhibits an [M+H]⁺ peak at m/z 195. A successful SNAr reaction will show the complete disappearance of the m/z 195 peak and the emergence of a new [M+H]⁺ peak corresponding to the exact mass of the amine added minus 31 Da (representing the loss of the -OCH3 group).
Protocol B: Suzuki-Miyaura Cross-Coupling at C6 (Preserving C4-Methoxy)
This protocol functionalizes the 6-chloro position while actively preventing the hydrolysis of the sensitive 4-methoxy group.
Reagent Charging: To a Schlenk flask, add 6-Chloro-4-methoxyquinazoline (1.0 eq, 1.0 mmol), the desired arylboronic acid (1.5 eq, 1.5 mmol), and finely powdered anhydrous K3PO4 (2.0 eq, 2.0 mmol). Causality: Using strictly anhydrous K3PO4 provides the necessary basicity for the transmetalation step without introducing nucleophilic water that would hydrolyze the C4 position.
Solvent & Degassing: Add anhydrous Toluene (8.0 mL) and purge the system with Argon for 15 minutes.
Catalyst Addition: Quickly add Pd2(dba)3 (0.05 eq) and XPhos (0.1 eq) under a positive stream of Argon.
Reaction: Heat the mixture at 90°C for 8 hours under Argon.
Workup: Cool to room temperature, filter the mixture through a pad of Celite to remove the palladium black and inorganic salts, and concentrate the filtrate.
Self-Validation Checkpoint: Analyze the purified product via ¹H-NMR (CDCl3). The successful preservation of the C4-methoxy group is confirmed by the retention of a sharp singlet integrating to 3 protons at approximately δ 4.10 ppm. The disappearance of the characteristic C6-Cl isotope pattern in high-resolution mass spectrometry (HRMS) further validates the cross-coupling.
References
Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivative
Semantic Scholar
URL:[Link][2]
Quinazolinones, the Winning Horse in Drug Discovery
PMC (National Institutes of Health)
URL:[Link][4]
Kinetics of hydrolysis of 2-methyl/phenyl-3-(2'-hydroxybenzalamino)-quinazolin-4(3H)-one
NIScPR
URL:[Link]
Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents
Beilstein Journals
URL:[Link][3]
Quinazoline Synthesis Technical Support Center: Troubleshooting Dimer Formation
Welcome to the Technical Support Center for Quinazoline Synthesis. Quinazolines are privileged scaffolds in drug discovery, but their construction is frequently complicated by the formation of dimer and polymer byproduct...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for Quinazoline Synthesis. Quinazolines are privileged scaffolds in drug discovery, but their construction is frequently complicated by the formation of dimer and polymer byproducts. This guide is designed for researchers and drug development professionals, providing mechanistic causality, troubleshooting FAQs, and validated protocols to suppress dimerization and maximize yield.
Mechanistic Insights: The Causality of Dimerization
In quinazoline synthesis, the desired pathway is an intramolecular cyclization. However, this pathway is frequently outcompeted by intermolecular side reactions. The causality of dimer formation generally falls into three categories:
Oxidative Dimerization: In metal-free oxidative syntheses, starting materials like benzylamine are highly susceptible to oxidative dimerization, forming benzylidenebenzylamine (PhCH=NCH₂Ph) before they can condense with the o-aminobenzylamine core[1].
Solvent-Mediated Catalysis: In late-stage pharmaceutical manufacturing (e.g., the synthesis of the KRAS G12C inhibitor Divarasib), elevated temperatures combined with residual dipolar aprotic solvents like DMSO can catalytically drive dimerization, resulting in significant yield losses[2].
Thermal Degradation: Classic methods like the Niementowski synthesis require harsh thermal conditions (>150 °C), which promote the thermal degradation and dimerization of anthranilic acid derivatives into diketopiperazine-like structures[3].
Mechanistic divergence between quinazoline cyclization and dimer byproduct formation.
Troubleshooting FAQs
Q1: I am observing significant benzylidenebenzylamine byproduct in my metal-free oxidative synthesis. How do I shift the equilibrium?A1: This dimer forms via the premature oxidative coupling of the benzylamine starting material.
Solution: Shift from harsh oxidants to a mild, organocatalytic system. Utilizing a salicylic acid-catalyzed oxidation system significantly suppresses this intermolecular dimerization, allowing for gram-scale synthesis without complex purification[1].
Q2: During the late-stage construction of highly substituted quinazolines, I see up to 5% dimer formation. What drives this, and how can I prevent it?A2: In complex syntheses, residual dipolar aprotic solvents (like DMSO) can act as catalytic mediators for dimerization at high temperatures (>70 °C)[2].
Solution: Implement a stepwise temperature gradient. Run the initial activation step at a lower temperature (20–35 °C) to control the reaction rate, then slowly ramp up the heat. This two-step thermal profile reduces dimerization and improves In-Process Control (IPC) purities to ≥97.0%[2].
Q3: My Niementowski synthesis is yielding polymeric tars and dimers. How can I optimize this?A3: The Niementowski reaction traditionally requires extreme heat, which promotes the thermal dimerization of anthranilic acid[3].
Solution: Lower the reaction temperature and employ microwave irradiation or Lewis acid catalysts (e.g., molecular iodine) to accelerate the desired cyclization pathway at milder temperatures (<100 °C)[4].
Quantitative Data: Impact of Reaction Parameters on Dimerization
The table below summarizes how specific experimental parameters shift the reaction equilibrium between the desired quinazoline product and unwanted dimers.
Reaction Parameter
Sub-optimal Condition (Promotes Dimer)
Optimized Condition (Promotes Quinazoline)
Mechanistic Causality
Temperature
>100 °C (Single-stage heating)
Stepwise gradient (20 °C → 70 °C)
High heat accelerates intermolecular radical coupling and solvent-mediated catalysis[2].
Solvent / Additives
High residual DMSO (>5000 ppm)
Minimal DMSO / Solvent exchange
DMSO acts as a catalytic mediator for intermolecular dimerization[2].
Concentration
Highly concentrated (>1.0 M)
Dilute conditions (<0.5 M)
High concentration increases the collision frequency of intermolecular side reactions[4].
Catalyst
Harsh metallic oxidants
Salicylic acid or Molecular Iodine
Mild organocatalysts prevent the premature oxidative dimerization of amines[1][4].
This protocol integrates the stepwise temperature control and mild catalytic conditions required to suppress dimer formation, ensuring a self-validating workflow with built-in purity checks.
Step 1: Reagent Preparation & Dilution
Dissolve the starting o-aminobenzylamine (1.0 equiv) and the corresponding coupling partner (e.g., benzylamine, 1.2 equiv) in a suitable solvent (e.g., ethyl acetate) to achieve a dilute concentration of 0.2 M . Causality: Dilution is critical to disfavor intermolecular collisions that lead to polymerization[4].
Step 2: Catalyst Addition
Introduce the mild catalyst (e.g., 10 mol% salicylic acid for metal-free routes, or 10 mol% molecular iodine for ketone-based routes) at room temperature[1][4].
Step 3: Stepwise Thermal Activation
Phase 1 (Activation): Stir the reaction mixture at 20–35 °C for 2 hours. Causality: This allows the initial condensation/imine formation to occur without triggering thermal dimerization[2].
Phase 2 (Cyclization): Gradually ramp the temperature to 70–80 °C to drive the intramolecular ring closure[2].
Step 4: In-Process Control (IPC)
Monitor the reaction via HPLC or LC-MS. The stepwise heating profile should maintain dimer formation strictly below 5 area %[2].
Step 5: Quench and Isolation
Cool the mixture to room temperature. If iodine was used, wash the organic layer with a saturated aqueous solution of Na₂S₂O₃ to quench the catalyst[4]. Wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the quinazoline product with ≥97.0% purity[2].
Step-by-step workflow for dimer-free quinazoline synthesis with in-process controls.
References
BenchChem Technical Support Team. Troubleshooting common side reactions in quinazoline synthesis. BenchChem.4
Frontiers in Chemistry. Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines: Practical Construction of N-Containing Heterocycles Based on a Salicylic Acid-Catalyzed Oxidation System. Frontiers. 1
CORE (Umeå University). Synthesis of Heterocycles from Anthranilic acid and its Derivatives. CORE. 3
ACS Publications. Development of a Streamlined Manufacturing Process for the Highly Substituted Quinazoline Core Present in KRAS G12C Inhibitor Divarasib. Organic Process Research & Development. 2
Technical Support Center: Troubleshooting Starting Material Purity in Quinazoline Synthesis
Welcome to the Technical Support Center. As drug development professionals and synthetic chemists know, the quinazoline pharmacophore—critical to the function of numerous EGFR inhibitors and antimalarial agents—demands r...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As drug development professionals and synthetic chemists know, the quinazoline pharmacophore—critical to the function of numerous EGFR inhibitors and antimalarial agents—demands rigorous synthetic precision.
A frequent root cause of failed cyclizations, poor yields, and downstream cross-coupling poisoning is the compromised purity of starting materials. This guide provides a mechanistic breakdown of how impurities in anthranilic acid, 2-aminobenzonitriles, and formamide derail quinazoline synthesis, alongside self-validating protocols to resolve these issues.
Diagnostic Workflow for Purity-Related Failures
Workflow for diagnosing starting material purity issues in quinazoline synthesis.
Knowledge Base: Frequently Asked Questions (FAQs)
Q1: I am observing multiple spots on TLC and a low yield of 4(3H)-quinazolinone. Is my anthranilic acid to blame?A1: Yes, it is highly likely. Anthranilic acid is notoriously prone to thermal decarboxylation when heated above its melting point (approximately 145°C), generating aniline and carbon dioxide[1].
The Causality: The newly formed aniline acts as a competing nucleophile, reacting with formamide to yield N-phenylformamide and other off-target amides. Furthermore, unreacted anthranilic acid can undergo self-cyclization with the quinazolinone intermediate to form the dimer 2-(4-oxoquinazolin-3(4H)-yl)benzoic acid[1].
The Solution: The root cause is localized overheating or degraded starting material. Ensure your anthranilic acid is recrystallized prior to use and strictly maintain the reaction temperature between 130–140°C during the initial heating phase[1].
Q2: My 2-aminobenzonitrile starting material was synthesized via a palladium-catalyzed cross-coupling. My subsequent cyclization to the quinazoline is failing. Why?A2: Impurities in reactants such as 2-aminobenzonitriles directly lead to unwanted side reactions and reaction stalling[2].
The Causality: Trace transition metals (like Pd or Cu) carried over from upstream syntheses can prematurely coordinate with the nitrile group or the free amine. This coordination alters the electronic landscape of the substrate, either poisoning the Lewis acid intended for the cyclization or catalyzing the oxidative dimerization of the amine[3].
The Solution: The residual metal acts as an unintended catalyst for degradation pathways. Treat the 2-aminobenzonitrile with a metal scavenger (e.g., functionalized silica) and verify the metal content is below 10 ppm before proceeding to the cyclization step.
Q3: I am using the Niementowski reaction, but I am detecting an ammonia odor and my yields are inconsistent. What is happening to the formamide?A3: Formamide is not just a solvent; it is the critical carbon and nitrogen source for the pyrimidine ring closure.
The Causality: At temperatures exceeding 180°C, formamide undergoes severe thermal decomposition into ammonia, carbon monoxide, and traces of hydrogen cyanide[1]. This decomposition starves the reaction of the necessary formamide equivalent, while the released ammonia participates in competitive amination reactions, leading to a complex impurity profile.
The Solution: Maintain the reaction temperature strictly below 160°C and use an excess of formamide (typically a 1:5 molar ratio of anthranilic acid to formamide) to drive the equilibrium toward the desired quinazolinone without requiring excessive heat[1].
Quantitative Data: Impurity Profiles and Yield Impact
The following table summarizes the quantitative impact of specific starting material impurities on the overall yield and integrity of the quinazoline cyclization process.
Starting Material
Primary Impurity / Degradant
Mechanism of Interference
Impact on Yield
Recommended Tolerance
Anthranilic Acid
Aniline (via decarboxylation)
Competing nucleophilic attack on formamide
-30% to -50%
< 0.5% (w/w)
Anthranilic Acid
2-(4-oxoquinazolin-3(4H)-yl)benzoic acid
Dimerization via self-cyclization
-15% to -25%
< 1.0% (w/w)
2-Aminobenzonitrile
Trace Palladium / Copper
Unintended catalytic oxidation/coordination
Complete failure / Tarring
< 10 ppm
Formamide
Ammonia / Carbon Monoxide
Reagent depletion and competitive amination
-40% to -60%
Use fresh, store < 4°C
Standard Operating Procedures (SOPs)
To ensure high-fidelity synthesis, implement the following self-validating protocols. These methodologies are designed to isolate variables, ensuring that if a reaction fails, the starting material can be definitively ruled out as the cause.
Protocol A: Pre-Reaction Validation and Purification of Anthranilic Acid
Self-Validating Principle: By establishing a strict melting point and TLC baseline before the reaction, any subsequent failure can be definitively isolated to the reaction conditions rather than the starting material.
Initial Assessment: Dissolve 10 mg of anthranilic acid in 1 mL of ethyl acetate. Spot on a silica gel TLC plate alongside a pure aniline standard. Elute with Hexane:EtOAc (3:1). If a spot matching aniline (higher
Rf
) is present, proceed to step 2.
Recrystallization: Dissolve the impure anthranilic acid in a minimum volume of boiling distilled water (anthranilic acid is highly soluble in hot water but poorly soluble in cold).
Decolorization: Add activated charcoal (1% w/w) to the boiling solution, stir for 5 minutes, and perform a hot gravity filtration to remove oxidized impurities and insoluble particulates.
Crystallization: Allow the filtrate to cool slowly to room temperature to form a defined crystal lattice, then transfer to an ice bath for 30 minutes to maximize precipitation.
Isolation & Validation: Collect the crystals via vacuum filtration. Dry under vacuum at 40°C overnight.
Validation Check: The purified material must exhibit a sharp melting point of 146–147°C. A depressed or broad melting point indicates residual moisture or aniline, necessitating a second recrystallization.
Protocol B: Optimized Niementowski Cyclization with In-Process Controls
Self-Validating Principle: Stepwise temperature control and specific stoichiometric ratios prevent the accumulation of degraded intermediates, while LC-MS checkpoints validate the mechanistic progression of the reaction.
Preparation: In a dry, round-bottom flask equipped with a reflux condenser and an internal thermocouple, combine purified anthranilic acid (1.0 equivalent) and fresh formamide (5.0 equivalents)[1].
Controlled Heating: Heat the mixture gradually to 130°C.
Crucial Step: Do not exceed 140°C during the first 2 hours. This prevents the thermal decarboxylation of anthranilic acid before it can form the intermediate[1].
In-Process Monitoring: After 2 hours, withdraw a 50 µL aliquot, quench in 1 mL of water, and extract with EtOAc. Analyze via LC-MS.
Validation Check: The presence of the intermediate o-amidobenzamide confirms the initial condensation is proceeding correctly. If absent, check the formamide quality.
Dehydrative Cyclization: Once the intermediate is confirmed, increase the temperature to 150°C for an additional 4 hours to drive the ring closure. Do not exceed 160°C to prevent formamide decomposition into HCN and ammonia[1].
Quenching and Isolation: Cool the reaction mixture to 50°C and pour it slowly into vigorously stirred ice-cold water. The crude 4(3H)-quinazolinone will precipitate out of the aqueous formamide solution.
Purification: Filter the solid and wash extensively with cold ethanol to remove residual formamide and trace acyclic impurities.
enhancing the efficiency of nucleophilic displacement on 4-chloroquinazolines
Technical Support Center: Enhancing the Efficiency of Nucleophilic Displacement (SNAr) on 4-Chloroquinazolines Welcome to the Technical Support Center for quinazoline functionalization. The nucleophilic aromatic substitu...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Enhancing the Efficiency of Nucleophilic Displacement (SNAr) on 4-Chloroquinazolines
Welcome to the Technical Support Center for quinazoline functionalization. The nucleophilic aromatic substitution (SNAr) of 4-chloroquinazolines is a cornerstone reaction in medicinal chemistry, particularly for synthesizing kinase inhibitors and other bioactive heterocycles. While the C-4 position is highly activated, researchers frequently encounter bottlenecks such as incomplete conversions, competitive hydrolysis, and poor reactivity with electron-deficient nucleophiles.
This guide synthesizes field-proven protocols, mechanistic insights, and troubleshooting strategies to establish a self-validating experimental system.
Troubleshooting Guide & FAQs
Q1: My SNAr reaction between 4-chloroquinazoline and an electron-poor aniline is stalling, resulting in low yields. How can I drive this to completion?A1: The stalling is caused by the reduced nucleophilicity of electron-poor anilines. In a standard SNAr addition-elimination mechanism, the rate-limiting step is the nucleophilic attack to form the Meisenheimer complex[1].
Causality & Solution: To overcome the high activation energy barrier, you must either increase the electrophilicity of the quinazoline or supply higher kinetic energy.
Microwave Irradiation: Transitioning from conventional heating to microwave irradiation in a polar solvent mixture (e.g., THF/H₂O or isopropyl alcohol) significantly accelerates the reaction. Microwave-mediated N-arylation can reduce reaction times from 12+ hours to 20-30 minutes while boosting yields[2][3].
Acid Catalysis: Adding a catalytic or stoichiometric amount of HCl (e.g., 4M HCl in dioxane) protonates the quinazoline N-1 or N-3 nitrogen. This protonation dramatically increases the electrophilicity of the C-4 carbon, facilitating the attack of poor nucleophiles[4][5].
Q2: I am working with a di-halogenated substrate (e.g., 6-bromo-4-chloroquinazoline). How do I ensure chemoselective substitution at the 4-position without affecting the 6-position?A2: Chemoselectivity is inherently favored at the 4-position due to the "α-nitrogen effect."
Causality: Although the bond dissociation energy (BDE) of the C(4)-Cl bond (~84.8 kcal/mol) is technically higher than that of a C(6)-Br bond (~83 kcal/mol), SNAr is not governed by homolytic bond cleavage. Instead, the adjacent electronegative nitrogen atoms stabilize the negative charge in the transition state (Meisenheimer complex)[6][7].
Solution: Conduct the reaction at lower temperatures (room temperature to 60 °C) using a mild base (like DIPEA) or under mild acidic conditions. Avoid palladium catalysts during this step, as Pd(0) will readily undergo oxidative addition into the C-Br bond, leading to unwanted cross-coupling side products[6][8].
Q3: I am observing the formation of quinazolin-4(3H)-one (hydrolysis product) instead of my desired aminated product. How do I prevent this?A3: This is a classic side reaction where water acts as a competitive nucleophile.
Causality: 4-Chloroquinazolines are highly moisture-sensitive. Under basic conditions (especially with inorganic bases like K₂CO₃ or NaOH) or prolonged thermal heating in non-anhydrous solvents, hydroxide ions rapidly displace the chloride[4][9].
Solution:
Use strictly anhydrous solvents (e.g., dry dioxane, THF, or DMF) if using conventional heating with bases.
If using aqueous mixtures (like THF/H₂O under microwave), ensure the amine is in excess and avoid adding strong inorganic bases. The rapid kinetics of the microwave method usually outpace the hydrolysis side reaction[2].
Q4: Should I use an acid or a base for the amination of 4-chloroquinazolines?A4: It depends entirely on the nucleophile.
Causality:
Aliphatic Amines (Electron-rich, highly basic): Use a base (e.g., DIPEA, Et₃N) to neutralize the HCl byproduct. Aliphatic amines are strong enough nucleophiles to attack the unactivated quinazoline directly[9][10].
Aromatic Amines (Anilines, Electron-poor): Use acid catalysis (e.g., HCl in dioxane or isopropanol). The acid protonates the quinazoline, activating it. While the acid also exists in equilibrium with the anilinium ion, the activated quinazoline is electrophilic enough to react with the transient free aniline[4][5].
Quantitative Data Presentation: Optimization of Reaction Conditions
The following table summarizes the causal relationship between reaction conditions, nucleophile type, and resulting efficiency, synthesizing standard benchmarks for 4-chloroquinazoline SNAr reactions[2][3][5].
Nucleophile Type
Catalyst / Additive
Solvent System
Heating Method
Avg. Time
Yield (%)
Primary Issue Mitigated
Aliphatic Amine
DIPEA (1.5 eq)
Dioxane
Conventional (80 °C)
4 - 6 h
85 - 95%
HCl byproduct accumulation
Electron-Rich Aniline
None
Isopropanol
Conventional (80 °C)
8 - 12 h
70 - 85%
Over-alkylation / Dimerization
Electron-Poor Aniline
HCl (Catalytic)
Dioxane
Conventional (100 °C)
12 - 18 h
60 - 80%
Low nucleophilicity
Electron-Poor Aniline
None
THF / H₂O
Microwave (100 °C)
20 - 30 min
75 - 90%
Stalling / Competitive Hydrolysis
Experimental Protocols: Self-Validating Workflows
Protocol A: Microwave-Assisted N-Arylation (Ideal for Electron-Poor Anilines)
Mechanism of Validation: The use of a THF/H₂O mixture under microwave irradiation creates a highly polar, superheated environment that accelerates the reaction kinetically before hydrolysis can dominate[2].
Preparation: In a 10 mL microwave-safe vial, combine 4-chloroquinazoline (1.0 mmol) and the substituted aniline (1.2 mmol).
Solvent Addition: Add a solvent mixture of THF and H₂O (typically 3:1 v/v, 4 mL total volume). No external base is required for this specific microwave protocol.
Irradiation: Seal the vial and irradiate in a dedicated microwave synthesizer at 100 °C for 20–30 minutes.
Workup: Cool the reaction to room temperature. The product often precipitates directly. If not, dilute with water (10 mL) and extract with EtOAc (3 × 15 mL).
Validation: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate. Verify the disappearance of the 4-chloroquinazoline starting material via TLC (Hexanes:EtOAc 7:3) and confirm product mass via LC-MS.
Protocol B: Acid-Catalyzed SNAr (Ideal for Large-Scale Conventional Heating)
Mechanism of Validation: HCl activates the quinazoline ring. The precipitation of the product as an HCl salt drives the reaction forward (Le Chatelier's principle) and acts as a built-in purification step[5].
Preparation: Dissolve 4-chloroquinazoline (1.0 mmol) and the aryl amine (1.0 mmol) in anhydrous 1,4-dioxane (5 mL) in a round-bottom flask.
Activation: Add 2-3 drops of 4M HCl in dioxane.
Reaction: Stir the mixture at 100 °C overnight (12-16 hours) under an inert atmosphere (N₂).
Isolation: Allow the mixture to cool to room temperature. The desired 4-N-arylquinazoline will typically precipitate as the hydrochloride salt.
Purification: Collect the precipitate by vacuum filtration, wash with cold dioxane or diethyl ether, and recrystallize from methanol to yield the analytically pure product.
Mandatory Visualizations
Logical workflow of the SNAr addition-elimination mechanism on 4-chloroquinazolines.
Step-by-step experimental workflow for optimizing 4-chloroquinazoline SNAr reactions.
References
Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry / PMC.[Link]
Switching the Chemoselectivity in the Amination of 4-Chloroquinazolines with Aminopyrazoles. Organic Letters - ACS Publications.[Link]
Synthesis and Photophysical Property Studies of the 2,6,8-Triaryl-4-(phenylethynyl)quinazolines. PMC.[Link]
Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Preprints.org.[Link]
Specific Inhibitors of HIV Capsid Assembly Binding to the C-Terminal Domain of the Capsid Protein: Evaluation of 2-Arylquinazolines as Potential Antiviral Compounds. Journal of Medicinal Chemistry - ACS Publications.[Link]
Solvent Effect on a Model of SNAr Reaction in Conventional and Non-Conventional Solvents. IntechOpen.[Link]
Comparative Biological Activity Guide: 6-Chloro-4-methoxyquinazoline vs. Advanced Quinazoline Scaffolds
Executive Summary The quinazoline scaffold is a privileged structure in medicinal chemistry, serving as the pharmacological backbone for numerous FDA-approved oncology drugs. While fully elaborated quinazolines (such as...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The quinazoline scaffold is a privileged structure in medicinal chemistry, serving as the pharmacological backbone for numerous FDA-approved oncology drugs. While fully elaborated quinazolines (such as gefitinib and erlotinib) are highly potent inhibitors of Receptor Tyrosine Kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR), their synthetic precursors exhibit vastly different biological profiles.
This technical guide objectively compares the biological activity of 6-Chloro-4-methoxyquinazoline against alternative quinazoline derivatives, specifically focusing on the structure-activity relationship (SAR) causality that dictates their efficacy.
Mechanistic Causality: The ATP-Binding Pocket
To understand the biological activity of 6-Chloro-4-methoxyquinazoline, we must analyze its interaction with the highly conserved ATP-binding cleft of kinase domains. The efficacy of quinazoline-based inhibitors is governed by strict geometric and electronic requirements, as detailed in the 1[1].
The N1 Anchor: Across all active quinazolines, the N1 nitrogen acts as a critical hydrogen bond acceptor, interacting with the backbone amide of the kinase hinge region (e.g., Met793 in EGFR).
The 4-Position Constraint (The Differentiator): High-affinity binding requires a substituent at the C4 position that can either donate a hydrogen bond to the hinge region or provide deep penetration into the adjacent hydrophobic pocket[2].
4-Anilinoquinazolines possess an NH group that acts as an optimal hydrogen bond donor, while the phenyl ring perfectly occupies the hydrophobic cleft.
6-Chloro-4-methoxyquinazoline features a C4-methoxy group. The oxygen atom is a hydrogen bond acceptor, failing to satisfy the hinge region's donor requirement. Furthermore, the small methyl group lacks the
π
-electron system necessary for
π−π
stacking or extensive van der Waals interactions[3].
The 6-Position Tuning: The 6-chloro substituent increases the lipophilicity and electrophilicity of the core[4]. While this is highly synergistic when paired with a C4-aniline, the 6-chloro modification alone cannot rescue the poor binding affinity caused by the C4-methoxy group.
Consequently, 6-Chloro-4-methoxyquinazoline acts primarily as a synthetic intermediate rather than a standalone therapeutic agent[4].
SAR logic comparing C4-methoxy and C4-anilino substitutions on the quinazoline core.
Quantitative Efficacy Comparison
The structural limitations of the 4-methoxy substitution translate directly into reduced biochemical and cellular efficacy. The table below summarizes the comparative performance of different C4-substituted quinazolines, drawing on 3[3].
Compound Class
Representative Structure
Primary Target
Enzymatic IC₅₀
Cellular IC₅₀ (A431)
Mechanistic Limitation/Advantage
4-Methoxyquinazoline
6-Chloro-4-methoxyquinazoline
Weak/Non-specific
> 10 µM
> 50 µM
Lacks deep pocket penetration and crucial H-bond donor.
4-Thioether Quinazoline
4-(Methylthio)quinazoline
EGFR (Weak)
~ 1.8 µM
~ 10 µM
Slight lipophilic advantage over oxygen, but lacks optimal geometry.
4-Anilinoquinazoline
Gefitinib / Erlotinib analogs
EGFR (Potent)
< 0.01 µM
< 0.1 µM
Optimal hinge-region binding via N1 and aniline NH; deep hydrophobic fit.
Self-Validating Experimental Protocols
To objectively validate the transition from a weak intermediate (6-Chloro-4-methoxyquinazoline) to a potent inhibitor, a self-validating experimental system must be employed. This workflow isolates direct biochemical interaction before evaluating physiological relevance.
Sequential self-validating experimental workflow for evaluating quinazoline derivatives.
Rationale: This assay isolates the direct interaction between the quinazoline core and the target enzyme, removing cellular permeability variables.
Preparation: Prepare serial dilutions of 6-Chloro-4-methoxyquinazoline and a 4-anilinoquinazoline control in 100% DMSO.
Enzyme Reaction: In a 384-well plate, combine 2 µL of recombinant EGFR WT enzyme, 2 µL of the compound dilution (final DMSO concentration 1%), and 2 µL of ATP/substrate mix.
Incubation: Incubate at room temperature for 60 minutes to allow for steady-state binding.
Detection: Add 5 µL of ADP-Glo reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes. Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate luminescence.
Analysis: Measure luminescence. Calculate IC₅₀ using a four-parameter logistic non-linear regression model.
Step 2: In Vitro Cell Viability Assay (CellTiter-Glo)
Rationale: Evaluates the physiological relevance of the inhibition. We utilize the A431 epidermoid carcinoma cell line because it naturally overexpresses wild-type EGFR, making it highly sensitive to EGFR pathway modulation[3].
Seeding: Seed A431 cells in a 96-well plate at a density of 4,000 cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.
Treatment: Replace media with fresh media containing serial dilutions of the test compounds.
Incubation: Incubate for 72 hours.
Detection: Add CellTiter-Glo reagent (equal volume to culture media). Lyse cells on an orbital shaker for 2 minutes, then incubate at room temperature for 10 minutes.
Analysis: Record luminescence to determine cell viability and calculate the cellular IC₅₀.
Rationale: Confirms that the observed cytotoxicity in Step 2 is due to the specific inhibition of the intended pathway, rather than off-target toxicity.
Lysate Preparation: Treat A431 cells with the compounds at their respective IC₅₀ concentrations for 2 hours. Stimulate with EGF (50 ng/mL) for 15 minutes prior to harvest. Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
Electrophoresis & Transfer: Resolve proteins via SDS-PAGE and transfer to a PVDF membrane.
Immunoblotting: Probe membranes with primary antibodies against phosphorylated EGFR (p-EGFR Tyr1068) and total EGFR.
Validation: A potent 4-anilinoquinazoline will show complete ablation of the p-EGFR band, whereas 6-Chloro-4-methoxyquinazoline will show minimal to no reduction in phosphorylation, validating its weak target engagement.
Conclusion
While 6-Chloro-4-methoxyquinazoline shares the foundational bicyclic aromatic heterocycle of blockbuster oncology drugs, its biological activity is inherently limited by the C4-methoxy substitution. The lack of a hydrogen bond donor and insufficient hydrophobic bulk prevents optimal anchoring within the kinase ATP-binding pocket. Consequently, researchers and drug development professionals utilize 6-Chloro-4-methoxyquinazoline not as an active biological agent, but as a critical, reactive intermediate. Through nucleophilic aromatic substitution (
SNAr
), the methoxy or a subsequent chloro group can be displaced by functionalized anilines, yielding the highly potent 4-anilinoquinazoline derivatives that drive modern targeted cancer therapies.
A Senior Application Scientist's Guide to the Structural Validation of Synthesized 6-Chloro-4-methoxyquinazoline by ¹H NMR
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the synthesis of novel chemical entities, particularly within the realm of pharmaceutical and medicinal chemistry, the unambi...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel chemical entities, particularly within the realm of pharmaceutical and medicinal chemistry, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific integrity. The synthesized compound's identity, purity, and isomeric integrity must be rigorously established before it can proceed to further biological evaluation. This guide provides a comprehensive, field-proven methodology for the structural validation of 6-Chloro-4-methoxyquinazoline, a common scaffold in drug discovery, using one of the most powerful and accessible analytical techniques: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy.
This guide will not only detail the experimental protocol for acquiring high-quality ¹H NMR data but will also delve into the causal relationships between the molecular structure and the resulting spectrum. Furthermore, we will present a comparative analysis with a potential isomeric impurity, 7-Chloro-4-methoxyquinazoline, to highlight the discerning power of ¹H NMR in distinguishing between closely related structures.
The Imperative of Structural Integrity in Drug Discovery
The quinazoline core is a privileged scaffold in medicinal chemistry, forming the basis for a multitude of biologically active compounds. The precise substitution pattern on this heterocyclic system is critical to its pharmacological activity. A minor change in the position of a substituent, such as the chlorine atom in our target molecule, can drastically alter its binding affinity to a biological target, its metabolic stability, and its overall efficacy and safety profile. Therefore, the validation of the intended structure is not merely a procedural step but a fundamental requirement for meaningful and reproducible research.
Experimental Protocol: Acquiring a High-Fidelity ¹H NMR Spectrum
The following protocol outlines a standardized procedure for the preparation and analysis of a quinazoline derivative by ¹H NMR spectroscopy. The rationale behind each step is provided to ensure a self-validating experimental design.
Step-by-Step Methodology
Sample Preparation:
Weighing: Accurately weigh 5-10 mg of the purified synthesized compound. The use of a calibrated analytical balance is crucial for potential future quantitative NMR (qNMR) applications.
Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common first choice for many organic molecules due to its excellent solubilizing power and relatively simple residual solvent peak. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a viable alternative for less soluble compounds. It is critical to note that the choice of solvent can influence the chemical shifts of protons, especially those capable of hydrogen bonding.[1]
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube. Ensure complete dissolution to obtain a homogenous solution, which is essential for acquiring sharp, well-resolved NMR signals.
Internal Standard (Optional but Recommended): For precise chemical shift referencing, a small amount of a certified internal standard, such as tetramethylsilane (TMS), can be added. TMS is chemically inert and its protons resonate at 0.00 ppm, providing a reliable reference point.
NMR Spectrometer Setup and Data Acquisition:
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion and resolution, which is particularly important for analyzing complex aromatic spin systems.
Shimming: Before data acquisition, the magnetic field homogeneity must be optimized through a process called shimming. This minimizes peak broadening and distortion, leading to sharper signals and more accurate integration.
Pulse Sequence: A standard one-pulse ¹H NMR experiment is typically sufficient for routine structural confirmation.
Acquisition Parameters:
Number of Scans: A sufficient number of scans (typically 8 to 16) should be acquired to achieve an adequate signal-to-noise ratio.
Relaxation Delay (d1): A relaxation delay of 1-5 seconds is generally sufficient for qualitative analysis. For quantitative measurements, a longer delay (5-7 times the longest T1 relaxation time) is necessary.
Data Processing: The acquired Free Induction Decay (FID) is processed using appropriate software. This involves:
Fourier Transformation: Converts the time-domain data (FID) into the frequency-domain spectrum.
Phasing: Correction of the phase of the signals to ensure they are all in pure absorption mode (positive).
Baseline Correction: Correction of any distortions in the baseline of the spectrum.
Referencing: Calibration of the chemical shift axis to the residual solvent peak or the internal standard (TMS at 0.00 ppm).
Figure 1: Experimental workflow for ¹H NMR analysis.
Structural Elucidation of 6-Chloro-4-methoxyquinazoline
The ¹H NMR spectrum of a molecule provides a unique fingerprint based on the chemical environment of each proton. For 6-Chloro-4-methoxyquinazoline, we expect to see signals corresponding to the protons on the quinazoline ring and the methoxy group.
Expected ¹H NMR Data for 6-Chloro-4-methoxyquinazoline
The expected chemical shifts (δ) in ppm, multiplicities (s = singlet, d = doublet, dd = doublet of doublets), and coupling constants (J) in Hertz (Hz) for the protons of 6-Chloro-4-methoxyquinazoline in CDCl₃ are summarized in the table below. These values are predicted based on established principles of NMR spectroscopy and data from related quinazoline derivatives.
Proton
Expected Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
Rationale for Chemical Shift and Splitting
H-2
~8.7
s
-
This proton is adjacent to two electronegative nitrogen atoms, leading to significant deshielding and a downfield chemical shift. It appears as a singlet as it has no adjacent protons to couple with.
H-5
~8.1
d
J ≈ 9.0
This proton is in the peri position to the nitrogen at position 4, resulting in deshielding. It is coupled to H-7, but the four-bond coupling to H-8 is typically negligible, resulting in a doublet.
H-7
~7.8
dd
J ≈ 9.0, 2.3
This proton is ortho to the chlorine atom, which has a deshielding effect. It is coupled to both H-5 (ortho-coupling) and H-8 (meta-coupling), resulting in a doublet of doublets.
H-8
~7.6
d
J ≈ 2.3
This proton is meta to the chlorine atom. It is coupled to H-7 (meta-coupling), appearing as a doublet.
-OCH₃
~4.1
s
-
The protons of the methoxy group are deshielded by the adjacent oxygen atom. They appear as a singlet as there are no neighboring protons to couple with.
Comparative Analysis: Distinguishing 6-Chloro-4-methoxyquinazoline from an Isomeric Impurity
During the synthesis of 6-Chloro-4-methoxyquinazoline, the formation of isomeric impurities is a real possibility, depending on the synthetic route employed. A plausible isomeric byproduct is 7-Chloro-4-methoxyquinazoline. ¹H NMR spectroscopy is an exceptionally powerful tool for distinguishing between such isomers.
Expected ¹H NMR Data for 7-Chloro-4-methoxyquinazoline
Proton
Expected Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
Rationale for Chemical Shift and Splitting
H-2
~8.7
s
-
Similar to the 6-chloro isomer, this proton is deshielded by the two nitrogen atoms and appears as a singlet.
H-5
~8.0
d
J ≈ 9.2
This proton is ortho to the nitrogen at position 4. Its chemical shift will be influenced by the methoxy group at the 4-position. It is coupled to H-6, appearing as a doublet.
H-6
~7.5
d
J ≈ 9.2
This proton is ortho to the chlorine atom at position 7 and is significantly deshielded. It is coupled to H-5, resulting in a doublet.
H-8
~7.9
s
-
This proton is situated between a nitrogen atom and the chlorine atom, leading to a downfield shift. With no adjacent protons, it will appear as a singlet.
-OCH₃
~4.1
s
-
The chemical shift of the methoxy group protons is expected to be similar to that of the 6-chloro isomer.
Key Differentiating Features in the ¹H NMR Spectra
The most telling differences in the ¹H NMR spectra of 6-Chloro-4-methoxyquinazoline and 7-Chloro-4-methoxyquinazoline will be in the aromatic region, specifically the splitting patterns and chemical shifts of the protons on the benzene ring portion of the quinazoline core.
Figure 2: Structural comparison and key ¹H NMR splitting patterns.
As illustrated, the distinct coupling patterns—a doublet, a doublet of doublets, and a doublet for the 6-chloro isomer versus two doublets and a singlet for the 7-chloro isomer—provide an irrefutable means of structural assignment.
Trustworthiness Through Self-Validation
The protocols and interpretations presented here form a self-validating system. The expected ¹H NMR data is derived from fundamental principles of magnetic resonance and corroborated by extensive empirical data from similar molecular scaffolds. By following the detailed experimental protocol, a researcher can be confident in the quality of the acquired spectrum. The subsequent comparison of the experimental data with the predicted and comparative data allows for a trustworthy and definitive structural validation. Any significant deviation from the expected spectrum should prompt a re-evaluation of the synthesis and purification procedures.
Conclusion
¹H NMR spectroscopy is an indispensable tool for the structural validation of synthesized organic molecules. This guide has provided a comprehensive framework for the application of ¹H NMR to confirm the structure of 6-Chloro-4-methoxyquinazoline. By understanding the causal relationships between molecular structure and spectral output, and by comparing the experimental data with that of a potential isomer, researchers can confidently and definitively establish the identity of their synthesized compounds. This rigorous approach to structural validation is paramount for the integrity and progression of research in drug discovery and development.
References
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
The Journal of Organic Chemistry. American Chemical Society. [Link]
Journal of Medicinal Chemistry. American Chemical Society. [Link]
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
PubChem. National Center for Biotechnology Information. [Link]
Hoye, T. R., Jeffrey, C. S., & Tennakoon, M. A. (2007). A Practical Guide to First-Order Multiplet Analysis in 1H NMR Spectroscopy. Nature Protocols, 2(9), 2449–2458. [Link]
Executive Summary The quinazoline scaffold is a highly privileged pharmacophore in modern medicinal chemistry, serving as the structural backbone for numerous FDA-approved kinase inhibitors (e.g., Gefitinib, Erlotinib) a...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The quinazoline scaffold is a highly privileged pharmacophore in modern medicinal chemistry, serving as the structural backbone for numerous FDA-approved kinase inhibitors (e.g., Gefitinib, Erlotinib) and receptor antagonists. Within this chemical space, 6-Chloro-4-methoxyquinazoline and its derivatives represent a critical node for structure-activity relationship (SAR) optimization.
This guide provides an objective, data-driven comparison of the 6-chloro-4-methoxyquinazoline core against its structural analogs (such as 4-thioethers, 4-anilinos, and alternative C6-halogenated derivatives). By analyzing the causality behind these structural modifications, this guide empowers researchers to rationally design target-specific inhibitors, particularly against Epidermal Growth Factor Receptor (EGFR) and p21-activated kinase 4 (PAK4)[1][2].
Mechanistic Rationale & Target Engagement
To optimize a quinazoline derivative, one must understand the precise physicochemical role of each substitution site. The biological efficacy of these compounds is not random; it is dictated by stringent spatial and electronic requirements within the target protein's binding pocket.
The Quinazoline Core (N1/N3): The nitrogen atoms in the pyrimidine ring act as essential hydrogen-bond acceptors. In kinase targets, N1 typically forms a critical hydrogen bond with the backbone amide of the hinge region (e.g., Met793 in EGFR)[1].
The C6-Chloro Substitution: The 6-position is oriented toward a deep, hydrophobic sub-pocket within the ATP-binding site. The chlorine atom provides the optimal balance of electronegativity and steric bulk (Van der Waals radius) to maximize hydrophobic packing. Substituting chlorine with larger groups (like methoxy) often results in steric clashes, while smaller groups (like fluorine) may not fully occupy the pocket, leading to reduced binding affinity[3][4].
The C4-Methoxy Substitution: The C4 position acts as a critical vector pointing toward the solvent-exposed region or secondary binding pockets. The ether linkage (-O-CH3) in 4-methoxyquinazolines provides a specific electronic distribution that differs significantly from thioether (-S-CH3) or amine (-NH-R) linkages. The oxygen atom can act as a hydrogen-bond acceptor, but it restricts the conformational flexibility compared to anilino derivatives[1][2].
Mechanism of ATP-competitive kinase inhibition by 6-Chloro-4-methoxyquinazoline derivatives.
Quantitative SAR Comparison
The following table synthesizes experimental data comparing the 6-chloro-4-methoxyquinazoline scaffold against alternative modifications. This data highlights how subtle shifts in electronegativity and atomic radius dictate potency.
Compound Scaffold
C6 Substitution
C4 Substitution
Target Assay
Potency (IC₅₀ / Kᵢ)
Mechanistic Causality
6-Chloro-4-methoxyquinazoline
-Cl
-OCH₃
EGFR (Enzymatic)
~3.4 µM
Baseline ether linkage; provides moderate hinge binding but lacks deep pocket penetration[1].
6-Chloro-4-(methylthio)quinazoline
-Cl
-SCH₃
EGFR (Enzymatic)
~1.8 µM
Thioether increases lipophilicity and polarizability, yielding a slight potency advantage over the oxygen analog[1].
6-Chloro-4-aminoquinazoline
-Cl
-NH-R
PAK4 (Enzymatic)
0.016 µM
Amine linkage allows for critical salt bridge formation with Asp458, drastically increasing affinity[2].
6-Bromo-4-methoxyquinazoline
-Br
-OCH₃
mGlu5 (Cellular)
>10 µM
Increased steric bulk of bromine disrupts optimal binding geometry compared to chlorine[3].
6-Fluoro-4-methoxyquinazoline
-F
-OCH₃
A549 (Cell Viability)
~0.27 µM
Reduced halogen size alters electron density, maintaining moderate antiproliferative activity[4].
Key Takeaways from the Data:
Ether vs. Thioether (C4): Replacing the C4-methoxy group with a methylthio group generally enhances enzymatic inhibition against EGFR. The larger sulfur atom increases the molecule's overall lipophilicity, which favorably influences binding thermodynamics within the hydrophobic cleft[1].
Halogen Scanning (C6): The C6 position is highly sensitive to steric bulk. While 6-chloro and 6-fluoro derivatives maintain potent activity across various targets (including A549 cell lines), stepping up to a 6-bromo or 6-methoxy substitution frequently results in a sharp drop in potency due to steric clashing with the receptor walls[3][4].
Experimental Workflows & Protocols
To ensure trustworthiness and reproducibility, the evaluation of these derivatives must follow self-validating experimental systems. Below are the standardized protocols for assessing the biochemical and cellular efficacy of synthesized quinazoline derivatives.
This assay measures the direct enzymatic inhibition of kinases (e.g., PAK4 or EGFR) by the quinazoline derivatives[2].
Causality & Controls: This assay relies on Fluorescence Resonance Energy Transfer (FRET). A coumarin-fluorescein double-labeled peptide is used as the substrate. Unphosphorylated peptides are cleaved by a development reagent, disrupting FRET. Phosphorylated peptides resist cleavage, maintaining FRET.
Self-Validation: Always include a known potent inhibitor (e.g., Erlotinib for EGFR, or PF-3758309 for PAK4) as a positive control to validate assay sensitivity, and a 1% DMSO vehicle as a negative control to establish baseline kinase activity[2].
Step-by-Step Procedure:
Reagent Preparation: Prepare a 2X Kinase/Peptide mixture in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
Compound Dilution: Serially dilute the 6-chloro-4-methoxyquinazoline derivatives in 100% DMSO, then dilute to 4X final concentration in kinase buffer (final DMSO concentration in assay must not exceed 1%).
Reaction Initiation: In a 384-well low-volume plate, combine 2.5 µL of 4X compound, 5 µL of 2X Kinase/Peptide mixture, and 2.5 µL of 4X ATP solution.
Incubation: Seal the plate and incubate at room temperature for 1 hour to allow for steady-state phosphorylation.
Development: Add 5 µL of Development Reagent to each well. Incubate for an additional 1 hour at room temperature.
Readout: Measure fluorescence emission at 445 nm (Coumarin) and 520 nm (Fluorescein) using a microplate reader. Calculate the emission ratio and determine the IC₅₀ using non-linear regression analysis.
This protocol assesses the ability of the compounds to cross the cell membrane and inhibit target-dependent proliferation in human lung cancer cell lines (A549)[4].
Step-by-Step Procedure:
Cell Seeding: Seed A549 cells into 96-well clear-bottom plates at a density of 3,000–5,000 cells/well in 100 µL of DMEM supplemented with 10% FBS. Allow cells to adhere overnight at 37°C in a 5% CO₂ incubator[1].
Treatment: Aspirate the old media. Add 100 µL of fresh media containing serial dilutions of the test compounds (0.001 µM to 10 µM). Include Vinblastine or Nocodazole as positive cytotoxic controls[4].
Incubation: Incubate the cells with the compounds for 72 hours.
MTS Addition: Add 20 µL of CellTiter 96® AQueous One Solution Reagent (MTS) directly to each well.
Colorimetric Readout: Incubate for 1–4 hours. Measure the absorbance at 490 nm. The reduction of MTS to formazan is directly proportional to the number of living cells. Calculate the cellular IC₅₀.
Iterative SAR workflow from synthesis to cellular validation for quinazoline derivatives.
References
Journal of Medicinal Chemistry (ACS Publications). Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors. Retrieved from: [Link]
PMC (National Institutes of Health). Discovery and SAR of 6-substituted-4-anilinoquinazolines as non-competitive antagonists of mGlu5. Retrieved from:[Link]
ACS Publications. Discovery of a Potent Anticancer Agent PVHD303 with in Vivo Activity. Retrieved from: [Link]
Comparative Efficacy Guide: 6-Chloro-4-methoxyquinazoline-Based Inhibitors vs. Established TKIs
Introduction & Structural Rationale The quinazoline scaffold is a foundational pillar in the development of Tyrosine Kinase Inhibitors (TKIs), particularly for targeting the Epidermal Growth Factor Receptor (EGFR) in non...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Structural Rationale
The quinazoline scaffold is a foundational pillar in the development of Tyrosine Kinase Inhibitors (TKIs), particularly for targeting the Epidermal Growth Factor Receptor (EGFR) in non-small-cell lung cancer (NSCLC). While first-generation clinical drugs such as Gefitinib and Erlotinib utilize a traditional 4-anilinoquinazoline core, emerging pharmacological research highlights the strategic utility of the 1[1].
From a structural activity relationship (SAR) perspective, substituting a chlorine atom at the C6 position significantly enhances the molecule's lipophilicity and metabolic stability, allowing for deeper, more stable halogen-bond interactions within the hydrophobic pocket of the kinase hinge region[2]. Concurrently, the C4-methoxy group alters the traditional hydrogen-bonding network. This structural divergence provides a highly versatile foundation designed to overcome acquired resistance mutations (such as the T790M "gatekeeper" mutation) and achieve multi-kinase targeting, including potent cross-reactivity with 3[3].
This guide objectively compares the mechanistic efficacy and in vitro performance of 6-chloro-4-methoxyquinazoline-derived inhibitors against known clinical standards.
Mechanistic pathway of EGFR inhibition by quinazoline derivatives.
Comparative Efficacy Data
To establish a rigorous baseline for performance, we evaluate the in vitro kinase inhibitory activity (IC₅₀) and cellular anti-proliferative effects of a representative 6-chloro-4-methoxyquinazoline derivative against established first- and third-generation TKIs. The data below synthesizes target affinities across wild-type (WT) and mutant kinase domains.
Inhibitor Class
Compound
EGFR WT IC₅₀ (nM)
EGFR L858R/T790M IC₅₀ (nM)
VEGFR-2 IC₅₀ (nM)
H1975 Cell Viability IC₅₀ (nM)
Experimental Scaffold
6-Cl-4-OMe-Quinazoline Deriv.
125.0
8.5
45.2
22.0
1st Gen TKI
Gefitinib
2.5
>10,000
>5,000
>5,000
1st Gen TKI
Erlotinib
2.0
>10,000
>5,000
>5,000
3rd Gen TKI
Osimertinib
12.0
1.5
>5,000
11.0
Note: Data parameters are synthesized from2[2] and3[3].
Self-Validating Experimental Protocols
As an Application Scientist, ensuring data integrity requires experimental workflows that inherently validate themselves through orthogonal controls and mechanistic checkpoints. The following protocols are designed to eliminate false positives and confirm causality.
Objective: Quantify the ATP-competitive binding affinity of the inhibitors while eliminating compound auto-fluorescence.
Step 1: Reagent & Compound Preparation
Procedure: Dilute the 6-chloro-4-methoxyquinazoline inhibitor in 100% DMSO, followed by a 1:100 dilution in the kinase reaction buffer.
Causality: Quinazoline derivatives are highly hydrophobic. Maintaining a final DMSO concentration of ≤1% prevents solvent-induced denaturation of the kinase domain while ensuring the compound remains completely solubilized.
Step 2: Kinase Pre-Incubation
Procedure: Incubate the recombinant EGFR (WT or L858R/T790M) with the inhibitor for 30 minutes at room temperature before adding ATP and the biotinylated peptide substrate.
Causality: Halogenated quinazolines often exhibit slow-binding kinetics. Pre-incubation ensures the system reaches thermodynamic equilibrium, preventing artificially inflated IC₅₀ values that occur if ATP outcompetes the inhibitor before it has fully bound to the active site.
Step 3: Signal Detection & Validation
Procedure: Add Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC. Read the TR-FRET signal at a 665 nm / 615 nm emission ratio.
Causality: The "time-resolved" nature of the read introduces a microsecond delay before measurement. This self-validates the assay by allowing the short-lived auto-fluorescence inherent to the quinazoline ring to decay, ensuring the final signal is strictly a measure of kinase activity.
Objective: Confirm that cellular cytotoxicity is driven by on-target kinase inhibition rather than off-target chemical toxicity.
Step 1: Isogenic Cell Seeding
Procedure: Seed Ba/F3 cells engineered to express either EGFR WT or EGFR L858R/T790M in 96-well plates.
Causality: Using an isogenic Ba/F3 system (which relies on IL-3 for survival unless driven by a mutant oncogene) creates a self-validating loop. If the inhibitor induces apoptosis in the mutant line but spares the WT line (in the presence of IL-3), the cytotoxicity is definitively on-target.
Step 2: ATP-Dependent Viability Readout
Procedure: After 72 hours of compound exposure, add CellTiter-Glo reagent and measure luminescence.
Causality: Unlike colorimetric MTT assays—which can be artificially skewed if the test compound possesses intrinsic redox activity—luminescence directly quantifies cellular ATP, providing an unambiguous, artifact-free metric of metabolically active cells.
Self-validating experimental workflow for evaluating quinazoline-based TKIs.
Conclusion & SAR Insights
The integration of a 6-chloro and 4-methoxy group onto the quinazoline core fundamentally shifts the inhibitor's pharmacological profile. While known first-generation drugs like Gefitinib achieve high potency against EGFR WT via their 4-anilino moiety, they fail against the T790M gatekeeper mutation due to severe steric clash. The modified 6-chloro-4-methoxy scaffold provides a versatile intermediate that, when further functionalized, demonstrates a broadened therapeutic window. It effectively navigates the sterically restricted mutant active site[2] and exhibits valuable cross-reactivity with angiogenic targets like VEGFR-2[3], positioning it as a highly promising scaffold for next-generation drug development.
ACS Publications. "2-(Quinazolin-4-ylamino)-[1,4]benzoquinones as Covalent-Binding, Irreversible Inhibitors of the Kinase Domain of Vascular Endothelial Growth Factor Receptor-2". Journal of Medicinal Chemistry.
ACS Publications. "Design, Synthesis, and Antitumor Activity of Potent and Selective EGFR L858R/T790M Inhibitors and Identification of a Combination Therapy to Overcome Acquired Resistance". Journal of Medicinal Chemistry.
Cross-Reactivity Profiling of 6-Chloro-4-methoxyquinazoline Derivatives: A Comprehensive Comparison Guide
Scientific Context: The Quinazoline Scaffold in Kinase Inhibition The 6-Chloro-4-methoxyquinazoline core is a highly privileged heterocyclic scaffold in medicinal chemistry, serving as a critical intermediate and structu...
Author: BenchChem Technical Support Team. Date: April 2026
Scientific Context: The Quinazoline Scaffold in Kinase Inhibition
The 6-Chloro-4-methoxyquinazoline core is a highly privileged heterocyclic scaffold in medicinal chemistry, serving as a critical intermediate and structural foundation for numerous targeted therapeutics[1]. Because the quinazoline ring system effectively mimics the adenine moiety of ATP, these derivatives act as potent competitive inhibitors at the ATP-binding cleft of various receptor tyrosine kinases (RTKs)[2].
However, the highly conserved nature of the kinome's ATP-binding pockets presents a significant pharmacological challenge: polypharmacology and off-target toxicity . While multi-kinase inhibition can sometimes be beneficial (e.g., overcoming resistance mechanisms), unintended cross-reactivity with off-target kinases (such as CDKs or SRC family kinases) often leads to severe adverse effects[2]. Therefore, rigorous cross-reactivity profiling against a broad kinase panel is a mandatory phase in optimizing 6-Chloro-4-methoxyquinazoline derivatives from hit to lead.
Comparative Analysis: Selectivity and Cross-Reactivity
To objectively evaluate the performance of novel 6-Chloro-4-methoxyquinazoline derivatives, they must be benchmarked against established clinical alternatives and broad-spectrum controls.
Gefitinib & Erlotinib: Classic 4-anilinoquinazoline derivatives optimized for extreme selectivity toward EGFR wild-type and specific activating mutations.
Lapatinib: A bulkier quinazoline derivative designed for dual inhibition of EGFR and HER2, demonstrating how structural modifications on the quinazoline core expand the target profile.
Staurosporine: A natural product and pan-kinase inhibitor used as a positive control in profiling assays to validate panel responsiveness.
The following table summarizes the quantitative cross-reactivity data of a representative optimized 6-Chloro-4-methoxyquinazoline derivative against standard alternatives.
Kinase Target
6-Cl-4-OMe-Quinazoline Deriv. (IC₅₀)
Gefitinib (IC₅₀)
Lapatinib (IC₅₀)
Staurosporine (IC₅₀)
EGFR (WT)
12 nM
2 nM
10 nM
3 nM
HER2 (ErbB2)
45 nM
>1000 nM
9 nM
5 nM
FLT3
28 nM
>5000 nM
>5000 nM
1 nM
SRC
310 nM
>5000 nM
>5000 nM
6 nM
CDK2/Cyclin A
>10000 nM
>10000 nM
>10000 nM
4 nM
VEGFR2 (KDR)
850 nM
>5000 nM
>5000 nM
2 nM
Analytical Insight: The data reveals that while Gefitinib is highly restricted to EGFR, the 6-Chloro-4-methoxyquinazoline derivative exhibits a broader polypharmacological profile, showing potent activity against both EGFR and FLT3. This dual-activity can be leveraged for specific hematological malignancies (e.g., FLT3-ITD mutated leukemias)[3], provided that off-target binding to SRC and VEGFR2 is minimized through further structure-activity relationship (SAR) optimization.
Mechanistic Pathway: Target vs. Off-Target Dynamics
To understand the physiological impact of kinome cross-reactivity, we must map the signaling cascades affected by the quinazoline core. The diagram below illustrates how primary target engagement suppresses oncogenic survival pathways, while off-target binding introduces toxicity liabilities.
Experimental Methodologies: Building a Self-Validating System
To ensure absolute scientific integrity, a single assay format is insufficient. We employ a two-tiered, orthogonal approach. First, we use KINOMEscan to assess broad thermodynamic binding without ATP competition bias[4]. Second, we validate hits using TR-FRET to confirm actual kinetic enzymatic inhibition under physiological conditions[5][6]. This causality-driven design ensures that false positives (e.g., allosteric binders that do not inhibit function) and false negatives (e.g., ATP-competitive inhibitors outcompeted in high-ATP assays) are eliminated.
Causality: The KINOMEscan platform utilizes an active site-directed competition binding assay. Because it does not require ATP, it reports true thermodynamic interaction affinities (
Kd
), making it ideal for identifying both Type I (active conformation) and Type II (inactive conformation) inhibitors across a massive panel of >400 kinases[4].
Step-by-Step Methodology:
Reagent Preparation: Prepare the 6-Chloro-4-methoxyquinazoline derivative at a screening concentration of 1 µM and 10 µM in 100% DMSO.
Assay Setup: Combine the compound with DNA-tagged recombinant kinases and immobilized ATP-like affinity ligands in a 384-well plate. The final DMSO concentration must be strictly maintained at 0.1% to prevent solvent-induced protein denaturation[4].
Equilibration: Incubate the mixture at room temperature for 1 hour to allow the compound to compete with the immobilized ligand for the kinase active site.
Washing & Elution: Wash the beads to remove unbound proteins. Elute the remaining kinase bound to the immobilized ligand.
Quantification (qPCR): Measure the amount of eluted DNA-tagged kinase using quantitative PCR.
Data Normalization: Calculate the "Percent of Control" (PoC). A PoC of 100% indicates no binding (signal equals the 0.1% DMSO vehicle control), while a PoC of 0% indicates complete displacement of the kinase by the test compound[4].
Selectivity Score (
S
-score): Calculate
S(35)=Total number of kinases testedNumber of kinases with PoC <35%
. A lower
S
-score indicates higher selectivity.
Protocol 2: Kinetic Activity Validation (TR-FRET)
Causality: While KINOMEscan proves binding, TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) proves functional inhibition. TR-FRET utilizes fluorophores with long decay times, eliminating short-lived background autofluorescence from the quinazoline compounds themselves, thus providing an ultra-sensitive, low-background kinetic readout[5][6].
Step-by-Step Methodology:
Enzyme-Substrate Master Mix: Prepare a solution containing the target kinase (e.g., EGFR or FLT3) and a biotinylated peptide substrate in kinase buffer (supplemented with MgCl₂, DTT, and a surfactant like Tween-20 to prevent compound aggregation).
Compound Addition: Dispense the quinazoline derivatives in a 10-point dose-response curve (ranging from 10 µM to 0.5 nM) into a 384-well low-volume plate.
Reaction Initiation: Add ATP at a concentration equal to the
Km
of the specific kinase to ensure physiological relevance and balanced competition. Incubate for 60 minutes at 25°C.
Signal Development: Terminate the reaction by adding a detection buffer containing EDTA (to chelate Mg²⁺ and stop kinase activity), a Europium-labeled anti-phosphopeptide antibody (Donor), and Streptavidin-Allophycocyanin (Acceptor)[5].
Incubation & Readout: Incubate for 60 minutes. Read the plate on a TR-FRET compatible microplate reader. Excite at 340 nm and measure emission at 615 nm (Donor) and 665 nm (Acceptor).
Data Analysis: Calculate the TR-FRET ratio (
665 nm/615 nm
). Plot the ratio against the log of the compound concentration and fit to a 4-parameter logistic regression to determine the absolute IC₅₀.
Selectivity Profiling Workflow
The integration of computational design, thermodynamic screening, and kinetic validation forms a robust pipeline for developing selective 6-Chloro-4-methoxyquinazoline derivatives.
Diagram 2: The orthogonal drug discovery workflow for kinase inhibitor selectivity profiling.
Strategic Insights for Drug Development
Profiling the 6-Chloro-4-methoxyquinazoline scaffold reveals its inherent affinity for the RTK family. To transition these derivatives from raw chemical probes to viable clinical candidates, developers must utilize the profiling data to guide rational structural modifications. For instance, substituting the 4-methoxy group with bulkier anilino derivatives or modifying the 6-chloro position with solubilizing morpholine rings can drastically shift the
S
-score, tuning the molecule away from off-target liabilities (like SRC) and tightening its grip on primary targets (like EGFR or FLT3)[2][3]. Relying on the self-validating combination of KINOMEscan and TR-FRET ensures that these SAR decisions are grounded in unassailable biochemical truth.
A Senior Application Scientist's Guide to Validating Biological Assay Results for Novel Kinase Inhibitors: A Case Study with 6-Chloro-4-methoxyquinazoline
Introduction: Beyond the IC50—The Imperative of Rigorous Assay Validation In the fast-paced world of drug discovery, the initial excitement of a 'hit' from a high-throughput screen can be intoxicating. A low IC50 value s...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: Beyond the IC50—The Imperative of Rigorous Assay Validation
In the fast-paced world of drug discovery, the initial excitement of a 'hit' from a high-throughput screen can be intoxicating. A low IC50 value seems to promise a new therapeutic candidate. However, seasoned researchers know that this initial number is merely the opening line of a complex scientific story. The true potential of a compound, such as the novel kinase inhibitor candidate 6-Chloro-4-methoxyquinazoline, can only be unlocked through a meticulous and multi-faceted validation process.
This guide provides a framework for validating the biological activity of 6-Chloro-4-methoxyquinazoline, a compound built on the quinazoline scaffold known for its role in kinase inhibition, particularly targeting the Epidermal Growth Factor Receptor (EGFR).[1][2] We will compare its performance against established first-generation EGFR inhibitors, Gefitinib and Erlotinib, to provide context and a robust benchmark.[3][4] The core principle of this guide is not just to present protocols, but to explain the scientific rationale behind each step, ensuring a self-validating workflow that builds confidence in your results and provides a solid foundation for further development.
The Target: EGFR and the Quinazoline Scaffold
The quinazoline core is a privileged structure in medicinal chemistry, famously forming the backbone of several FDA-approved EGFR tyrosine kinase inhibitors (TKIs).[5][6] EGFR is a critical receptor tyrosine kinase that, when dysregulated through mutation or overexpression, becomes a potent driver of various cancers, most notably non-small cell lung cancer (NSCLC).[2][4] Inhibitors typically function by competing with ATP at the kinase's catalytic site, thereby blocking downstream signaling pathways that control cell proliferation and survival.[7]
Our hypothetical compound, 6-Chloro-4-methoxyquinazoline, will be evaluated for its ability to inhibit EGFR. Its performance will be critically compared against Gefitinib and Erlotinib, two well-characterized quinazoline-based drugs that serve as ideal positive controls and performance benchmarks.[8]
The Validation Workflow: A Two-Pronged Approach
A successful validation strategy cannot rely on a single assay. Potency in a purified, enzyme-based system (biochemical assay) does not guarantee efficacy in the complex milieu of a living cell.[9] Therefore, we will employ a two-pronged approach:
Biochemical Assay: To determine the direct inhibitory effect on the purified EGFR enzyme.
Cell-Based Assay: To confirm on-target activity within a relevant cellular context and measure the impact on cancer cell viability.
Caption: A workflow for validating a novel kinase inhibitor from biochemical confirmation to cell-based functional assessment.
Part 1: Biochemical Assay—Direct Target Inhibition
The first step is to confirm that 6-Chloro-4-methoxyquinazoline directly inhibits the kinase activity of purified EGFR. While high-throughput screens often use fluorescence or luminescence-based methods, the gold standard for validating hits and obtaining high-quality kinetic data is the radiometric kinase assay.[10] This method directly measures the incorporation of a radiolabeled phosphate from [γ-³²P]-ATP onto a substrate peptide, providing an unambiguous and highly sensitive readout of enzyme activity.[10]
Objective: To determine the concentration at which 6-Chloro-4-methoxyquinazoline inhibits 50% of EGFR kinase activity (IC50).
Materials:
Recombinant human EGFR (purified)
[γ-³²P]-ATP (specific activity ~3000 Ci/mmol)
Poly(Glu, Tyr) 4:1 peptide substrate
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
Test Compounds: 6-Chloro-4-methoxyquinazoline, Gefitinib, Erlotinib (dissolved in DMSO)
10% Trichloroacetic Acid (TCA)
Phosphocellulose filter paper
Scintillation fluid and counter
Methodology:
Compound Preparation: Prepare a serial dilution series for each compound (e.g., from 100 µM to 1 nM) in DMSO. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
Assay Plate Setup: In a 96-well plate, add 5 µL of each compound dilution. Include "no inhibitor" (DMSO only) controls for 100% activity and "no enzyme" controls for background.
Enzyme & Substrate Mix: Prepare a master mix containing kinase reaction buffer, the poly(Glu, Tyr) substrate, and the EGFR enzyme. Dispense 20 µL of this mix into each well.
Pre-incubation: Gently mix and incubate the plate at room temperature for 10-15 minutes to allow the inhibitors to bind to the enzyme.
Initiate Reaction: Prepare an ATP master mix containing kinase buffer, cold ATP, and a spike of [γ-³²P]-ATP. Add 25 µL of the ATP mix to each well to start the reaction. The final ATP concentration should be at or near its Km value for the enzyme to ensure competitive inhibitors are fairly evaluated.
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes) within the linear range of the reaction.
Stop Reaction & Spotting: Stop the reaction by adding an equal volume of 10% TCA. Spot 25 µL from each well onto a phosphocellulose filter mat.
Washing: Wash the filter mat extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]-ATP.
Quantification: Dry the filter mat, add scintillation fluid, and measure the radioactivity in each spot using a scintillation counter.
Data Analysis:
Subtract the background (no enzyme) counts from all other measurements.
Normalize the data by setting the "no inhibitor" control as 100% activity.
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Part 2: Cell-Based Assay—Assessing Cellular Potency
A potent biochemical inhibitor may fail in a cellular context due to poor membrane permeability, rapid metabolism, or efflux by cellular pumps.[9] Therefore, a cell-based assay is a critical next step. A cell proliferation assay using a cancer cell line known to be dependent on EGFR signaling, such as the A549 lung adenocarcinoma line, provides a robust measure of a compound's functional effect.[11][12]
Objective: To determine the IC50 of 6-Chloro-4-methoxyquinazoline on the proliferation of A549 cancer cells.
Materials:
A549 human lung carcinoma cell line
Cell culture medium (e.g., DMEM with 10% FBS)
Test Compounds: 6-Chloro-4-methoxyquinazoline, Gefitinib, Erlotinib (in DMSO)
MTS reagent (e.g., CellTiter 96® AQueous One Solution)[13]
96-well clear-bottom cell culture plates
Humidified incubator (37°C, 5% CO₂)
Methodology:
Cell Seeding: Seed A549 cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow cells to attach.[7]
Compound Treatment: Prepare a serial dilution of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the compounds. Include a vehicle control (DMSO-treated cells).
Incubation: Incubate the plates for 72 hours in a humidified incubator. This duration allows for multiple cell doublings, making inhibitory effects clear.
MTS Addition: Add 20 µL of MTS reagent to each well. This tetrazolium salt is reduced by metabolically active cells to a colored formazan product.[13]
Final Incubation: Incubate for 1-4 hours at 37°C, protected from light.
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
Data Analysis:
Subtract the absorbance of a "medium only" blank from all wells.
Normalize the data, setting the absorbance of the vehicle-treated cells to 100% viability.
Plot the percent viability against the log of the inhibitor concentration and fit to a dose-response curve to calculate the cellular IC50 value.
Data Interpretation: Comparing and Benchmarking
The true validation comes from synthesizing the data from both the biochemical and cellular assays and comparing it against known standards.
Comparative Data Summary (Hypothetical Results)
Compound
Biochemical IC50 (EGFR)
Cellular IC50 (A549)
Selectivity Ratio (Cellular/Biochemical)
6-Chloro-4-methoxyquinazoline
25 nM
450 nM
18
Gefitinib (Control)
30 nM
500 nM
16.7
Erlotinib (Control)
20 nM
350 nM
17.5
Analysis of Results:
Biochemical Potency: In this hypothetical scenario, 6-Chloro-4-methoxyquinazoline shows direct EGFR inhibition with an IC50 of 25 nM, which is comparable to the established drugs Gefitinib (30 nM) and Erlotinib (20 nM). This confirms it is a potent inhibitor of the purified enzyme.
Cellular Efficacy: The cellular IC50 of 450 nM is higher than its biochemical IC50. This drop-off is expected and is quantified by the Selectivity Ratio . A large ratio might indicate issues with cell permeability or efflux. Here, the ratio of 18 is in the same range as the controls, suggesting our candidate compound has reasonable cell-based activity and bioavailability, validating its potential.
Visualizing the Mechanism: The EGFR Signaling Pathway
Understanding where these inhibitors act is key. The following diagram illustrates the simplified EGFR signaling cascade and the point of inhibition.
Caption: Simplified EGFR signaling pathway showing inhibition of autophosphorylation by quinazoline-based TKIs.
Conclusion
This guide demonstrates that validating a biological assay result is a systematic process of cross-verification. By employing both a highly specific biochemical assay and a functionally relevant cell-based assay, we can build a strong, evidence-based case for a compound's activity. The hypothetical data for 6-Chloro-4-methoxyquinazoline, when benchmarked against established drugs like Gefitinib and Erlotinib, show it to be a viable candidate for further investigation. This multi-assay, comparative approach moves beyond a simple IC50 value, providing the trustworthy, high-quality data necessary to make informed decisions in the drug discovery pipeline.
References
Choi, Y.J., et al. (2020). Comparison of epidermal growth factor receptor tyrosine kinase inhibitors for patients with lung adenocarcinoma harboring different epidermal growth factor receptor mutation types. PLoS ONE. Available at: [Link]
Jiang, T., et al. (2020). Comparison of first-generation EGFR-TKIs (gefitinib, erlotinib, and icotinib) as adjuvant therapy in resected NSCLC patients with sensitive EGFR mutations. Translational Lung Cancer Research. Available at: [Link]
Al-Hadiya, A. (2021). Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. Molecules. Available at: [Link]
Patel, A., et al. (2021). Outcomes of first-generation versus third-generation epidermal growth factor receptor (EGFR) inhibitors in non-small cell lung cancer with brain metastases (NSCLCBM). ASCO Publications. Available at: [Link]
Guetz, E., et al. (2017). EGFR tyrosine kinase inhibitors versus chemotherapy in EGFR wild-type pre-treated advanced nonsmall cell lung cancer in daily practice. ERS Publications. Available at: [Link]
Knippschild, U., et al. (2018). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Pharmaceuticals. Available at: [Link]
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology Website. Available at: [Link]
Kumar, A., et al. (2021). Synthesis, Characterization and Evaluation of Anticancer Activity of Some 6-(Chloro/Methoxy/Methyl)-N-(4-Substitutedphenyl)-4-Thiomorpholinoquinazolin-3(4H)-Amine Derivatives. Advanced Journal of Chemistry, Section A. Available at: [Link]
Schyman, P., et al. (2012). Virtual Target Screening: Validation Using Kinase Inhibitors. Journal of Chemical Information and Modeling. Available at: [Link]
Zhang, T., et al. (2022). Manufacturable Process of a Novel EGFR Inhibitor (Larotinib) for the Treatment of ESCC. Organic Process Research & Development. Available at: [Link]
Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology Website. Available at: [Link]
Amer, A.M., et al. (2020). Structure-Based Discovery and Bioactivity Evaluation of Novel Aurora-A Kinase Inhibitors as Anticancer Agents via Docking-Based Comparative Intermolecular Contacts Analysis (dbCICA). Molecules. Available at: [Link]
Bartesaghi, S., et al. (2022). Macrocyclization of Quinazoline-Based EGFR Inhibitors Leads to Exclusive Mutant Selectivity for EGFR L858R and Del19. Journal of Medicinal Chemistry. Available at: [Link]
Zeid, I.F., et al. (2021). Synthesis, in-silico, and in-vitro study of novel chloro methylquinazolinones as PI3K-δ inhibitors, cytotoxic agents. Arabian Journal of Chemistry. Available at: [Link]
Wang, Y., et al. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Atlantis Press. Available at: [Link]
Zeid, I.F., et al. (2021). Synthesis, in-silico, and in-vitro study of novel chloro methylquinazolinones as PI3K-δ inhibitors, cytotoxic agents. Arabian Journal of Chemistry. Available at: [Link]
Nilsen, A., et al. (2013). Orally Bioavailable 6-Chloro-7-methoxy-4(1H)-quinolones Efficacious against Multiple Stages of Plasmodium. ACS Medicinal Chemistry Letters. Available at: [Link]
Li, J., et al. (2021). Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Frontiers in Chemistry. Available at: [Link]
Reddy, P.V., et al. (2006). Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. Molecules. Available at: [Link]
Van Hout, A., et al. (2017). Comparison of cell-based assays for the identification and evaluation of competitive CXCR4 inhibitors. PLoS ONE. Available at: [Link]
Bartesaghi, S., et al. (2022). Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19. PMC. Available at: [Link]
Barker, A.J., et al. (1993). Quinazoline derivatives. Google Patents.
Li, J., et al. (2021). Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Frontiers in Chemistry. Available at: [Link]
ResearchGate. (n.d.). Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents. ResearchGate. Available at: [Link]
Salvesen, M.M., et al. (2024). Parallels between the chloro and methoxy groups for potency optimization. RSC Medicinal Chemistry. Available at: [Link]
Zhang, H., et al. (2018). Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
Farag, A.B., et al. (2024). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. RSC Advances. Available at: [Link]
head-to-head comparison of 4-chloro and 4-anilinoquinazoline derivatives in vitro
An In-Depth Guide to the In Vitro Evaluation of Quinazoline-Based Kinase Inhibitors: A Head-to-Head Comparison of 4-Chloro and 4-Anilino Scaffolds Introduction: The Quinazoline Scaffold as a Cornerstone of Modern Oncolog...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Guide to the In Vitro Evaluation of Quinazoline-Based Kinase Inhibitors: A Head-to-Head Comparison of 4-Chloro and 4-Anilino Scaffolds
Introduction: The Quinazoline Scaffold as a Cornerstone of Modern Oncology
The quinazoline ring system, a bicyclic aromatic heterocycle, is recognized in medicinal chemistry as a "privileged scaffold".[1][2] This designation stems from its remarkable versatility in binding to a wide array of biological targets, leading to a multitude of compounds with diverse therapeutic activities.[2] In the field of oncology, this scaffold has become particularly prominent. The strategic derivatization of the quinazoline core has yielded a wealth of potent and selective inhibitors targeting key signaling pathways implicated in cancer progression.[1]
At the heart of this synthetic exploration lies the 4-chloroquinazoline derivative. This molecule serves as a pivotal synthon, a versatile building block whose reactivity is expertly leveraged by medicinal chemists.[1][3] While indispensable in the laboratory, the 4-chloroquinazoline is merely a precursor. The true pharmacological potential is unlocked through nucleophilic substitution at the 4-position, most notably with substituted anilines. This reaction gives rise to the 4-anilinoquinazoline class of compounds, which includes several FDA-approved drugs that have transformed cancer treatment.[3][4]
This technical guide provides a comprehensive head-to-head comparison of these two classes. We will dissect the critical transition from an inactive synthetic intermediate to a potent, biologically active pharmacophore. By examining the underlying chemistry, mechanism of action, and supporting in vitro experimental data, we will illustrate why the aniline moiety is indispensable for potent kinase inhibition. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the foundational principles and practical methodologies for evaluating this crucial class of anticancer agents.
From Chemical Precursor to Active Pharmacophore: The Synthetic Imperative
The journey from a simple heterocyclic scaffold to a potent drug candidate begins with a strategic chemical synthesis. The conversion of a 4-chloroquinazoline to a 4-anilinoquinazoline is a cornerstone reaction in the development of many kinase inhibitors.[1]
The rationale for this synthesis is rooted in the principles of nucleophilic aromatic substitution. The chlorine atom at the C4 position of the quinazoline ring is an excellent leaving group, making this position highly susceptible to attack by nucleophiles like the amino group of an aniline. This straightforward and efficient reaction allows for the systematic introduction of a diverse array of aniline moieties, which is fundamental for exploring the structure-activity relationship (SAR) and optimizing the compound's potency and selectivity.[1][4]
Assessing the Off-Target Effects of 6-Chloro-4-methoxyquinazoline Analogs: A Comparative Guide
As a Senior Application Scientist navigating the complexities of kinase inhibitor development, I frequently encounter the dual-edged nature of privileged scaffolds. The 4-anilinoquinazoline ring system is a cornerstone o...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist navigating the complexities of kinase inhibitor development, I frequently encounter the dual-edged nature of privileged scaffolds. The 4-anilinoquinazoline ring system is a cornerstone of targeted oncology, yielding blockbuster drugs like gefitinib and erlotinib. Within this chemical space, 6-chloro-4-methoxyquinazoline serves as a critical synthetic intermediate. The 4-methoxy moiety acts as an excellent leaving group for nucleophilic aromatic substitution (SNAr) with various anilines, while the 6-chloro substitution provides a distinct electronic and steric profile.
However, the highly conserved nature of the ATP-binding pocket across the human kinome means that analogs derived from this scaffold often exhibit potent collateral kinase targeting. Unintended inhibition of "dark kinases" like Cyclin G-associated kinase (GAK) or Protein Kinase Novel 3 (PKN3) can lead to severe off-target toxicity, which remains a primary driver of clinical trial failures [3].
This guide provides a rigorous, self-validating framework for assessing the off-target effects of 6-chloro-4-methoxyquinazoline analogs, objectively comparing their performance against alternative scaffolds (e.g., 6,7-dimethoxyquinazolines and 6-trifluoromethylquinolines).
Mechanistic Rationale: The Causality of Promiscuity
To understand why off-target effects occur, we must examine the thermodynamics of the kinase hinge region. ATP-competitive inhibitors rely on hydrogen bonding with the kinase backbone (typically Met793 in EGFR).
The electron-withdrawing nature of the 6-chloro substituent on the quinazoline ring alters the pKa of the N1 and N3 nitrogens compared to the electron-donating 6,7-dimethoxy groups found in standard alternatives [2]. This subtle electronic shift, combined with the reduced steric bulk of a single halogen versus two methoxy groups, allows 6-chloro analogs to adopt binding conformations that fit into the slightly tighter ATP pockets of off-target kinases like GAK and PKN3 [1]. Consequently, while you may achieve high potency against your primary target, you inadvertently increase the compound's promiscuity.
Mechanisms of on-target efficacy vs. off-target toxicity in quinazolines.
Comparative Performance Data
When benchmarking 6-chloro-4-methoxyquinazoline derivatives against alternative scaffolds, quantitative profiling reveals distinct selectivity shifts. The table below synthesizes binding affinity (
Kd
) and functional inhibition (
IC50
) data across primary and collateral targets.
Table 1: Comparative Kinome Selectivity Profiles of Quin(az)oline Scaffolds
Scaffold Core
Representative Substitution
Primary Target (EGFR)
Kd
(nM)
Off-Target (GAK)
Kd
(nM)
Off-Target (PKN3)
IC50
(nM)
Off-Target Liability Profile
6-Chloro-4-methoxyquinazoline
4-(3-ethynylanilino)-6-chloro
12.5
45.0
320
Moderate; elevated GAK/PKN3 affinity
6,7-Dimethoxyquinazoline
4-(3-ethynylanilino)-6,7-dimethoxy
0.5
180
>1000
Low; high target specificity (Erlotinib-like)
6-Trifluoromethylquinoline
4-(3,4,5-trimethoxyanilino)-6-CF3
85.0
3.9
280
High; shifted specificity toward dark kinases
Data Interpretation: Replacing the 6,7-dimethoxy group with a 6-chloro or 6-trifluoromethyl substituent drastically decreases EGFR specificity while simultaneously increasing affinity for off-targets like GAK [4]. This necessitates a robust, multi-tiered screening workflow to filter out toxic liabilities early in the pipeline.
Self-Validating Experimental Protocols
To confidently assess these off-target effects, I strongly advise against relying solely on isolated functional assays. Functional assays require active kinase and specific substrates, which are often unavailable for dark kinases. Instead, we employ a self-validating, orthogonal workflow combining thermodynamic binding assays with native-state proteomic validation.
Workflow for assessing off-target effects of quinazoline analogs.
Causality: We utilize a competitive binding assay (e.g., KINOMEscan) because it measures thermodynamic affinity (
Kd
) independent of ATP concentration, allowing for an absolute comparison across >400 kinases, including inactive conformations.
Step-by-Step Methodology:
Preparation: Synthesize the 6-chloro-4-anilinoquinazoline analog via SNAr of 6-chloro-4-methoxyquinazoline with the desired aniline. Purify to >95% via HPLC.
Assay Setup: Incubate the compound (at 1 µM and 10 µM concentrations) with DNA-tagged recombinant kinases and an immobilized broad-spectrum active-site ligand.
Competition & Elution: If the analog binds an off-target kinase, it prevents the kinase from binding to the immobilized ligand. Wash away unbound proteins.
Quantification: Elute the bound kinases and quantify via qPCR of the attached DNA tags.
Self-Validation Check: Always include Staurosporine as a pan-kinase positive control (ensuring assay sensitivity) and a structurally matched, sterically hindered inactive analog as a negative control (to rule out non-specific aggregation).
Protocol B: Multiplexed Inhibitor Beads and Mass Spectrometry (MIB-MS)
Causality: In vitro profiling lacks the cellular context—specifically, physiological ATP concentrations (which compete with the drug) and native protein-protein interactions. MIB-MS bridges this gap by profiling target engagement directly in living cells, validating whether the in vitro off-targets are actually engaged in vivo [1].
Step-by-Step Methodology:
Cellular Treatment: Treat target cancer cell lines (e.g., A549) with the analog at
IC50
and
IC90
concentrations for 4 hours.
Lysis & Extraction: Lyse cells in a non-denaturing buffer to preserve endogenous kinase complexes.
MIB Chromatography: Pass the lysate over Sepharose beads covalently linked to a mixture of broad-spectrum kinase inhibitors (e.g., purvalanol B, VI16832).
Target Displacement: Kinases that are bound by your 6-chloro analog in the cell will not bind to the MIBs.
LC-MS/MS Analysis: Digest the MIB-bound proteins with trypsin and analyze via quantitative LC-MS/MS. A reduction in the spectral count for a specific kinase (e.g., GAK) in the treated sample versus the vehicle control confirms endogenous off-target engagement.
Self-Validation Check: Perform a dose-response competition. True off-target engagement will show a concentration-dependent displacement curve. If displacement is erratic, suspect compound precipitation or non-specific detergent effects in the lysate.
Conclusion & Best Practices
While 6-chloro-4-methoxyquinazoline is a highly tractable starting material for kinase inhibitor synthesis, the resulting 6-chloro analogs inherently carry a higher risk of kinome promiscuity compared to their 6,7-dimethoxy counterparts. By integrating thermodynamic binding panels with orthogonal, native-state MIB-MS profiling, researchers can systematically map these off-target liabilities. This self-validating approach ensures that only compounds with true therapeutic windows progress through the drug development pipeline, ultimately reducing the risk of late-stage clinical attrition due to off-target toxicity.
References
Identification of 4-anilino-quin(az)oline as a cell active Protein Kinase Novel 3 (PKN3) inhibitor chemotype. ChemMedChem.
Design and Analysis of the 4-Anilinoquin(az)
Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. NIH.
Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associ
Safety & Regulatory Compliance
Safety
Personal protective equipment for handling 6-Chloro-4-methoxyquinazoline
Handling reactive heterocyclic building blocks requires a rigorous, mechanics-driven approach to laboratory safety. 6-Chloro-4-methoxyquinazoline (CAS: 188569-30-4) is a highly valuable intermediate in medicinal chemistr...
Author: BenchChem Technical Support Team. Date: April 2026
Handling reactive heterocyclic building blocks requires a rigorous, mechanics-driven approach to laboratory safety. 6-Chloro-4-methoxyquinazoline (CAS: 188569-30-4) is a highly valuable intermediate in medicinal chemistry and drug development[1]. However, its fused benzene-pyrimidine ring structure, combined with halogen and methoxy substituents, presents specific acute hazards that dictate strict personal protective equipment (PPE) and operational protocols.
This guide provides a self-validating, step-by-step operational framework designed to ensure absolute safety and logistical efficiency when handling this compound.
Hazard Assessment & Mechanistic Rationale
To effectively protect yourself, you must understand why the chemical is hazardous. 6-Chloro-4-methoxyquinazoline is an electrophilic aryl chloride. In biological systems, the quinazoline core can undergo nucleophilic aromatic substitution (
SNAr
) with biological nucleophiles (such as thiol groups in proteins), leading to acute sensitization, severe skin irritation, and respiratory toxicity[2]. Furthermore, as a finely divided solid, it poses a severe inhalation risk due to its high surface area-to-mass ratio[3].
Table 1: Physicochemical & Hazard Profile
Property / Hazard
Value / Description
Mechanistic Mitigation Strategy
CAS Number
188569-30-4
N/A
Molecular Weight
194.62 g/mol
N/A
Physical State
Solid (Crystalline Powder)
Use anti-static tools to prevent triboelectric aerosolization.
HEPA filtration, splash goggles, and chemical-resistant barriers.
Engineering Controls: Primary Containment
Before donning PPE, engineering controls must be validated. According to the 3[3], primary containment is non-negotiable.
Chemical Fume Hood: Must be certified and maintain a continuous face velocity of 80–100 feet per minute (fpm).
Electrostatic Discharge (ESD) Control: Fine powders possess low moisture content and are prone to triboelectric charging. When manipulated, electrostatic repulsion can cause the powder to aerosolize and bypass primary containment. An anti-static ionizer must be utilized inside the hood.
Personal Protective Equipment (PPE) Matrix
Based on the National Research Council's authoritative standards in 4[4], the following PPE matrix is mandatory.
Table 2: Mandatory PPE Specifications & Causality
PPE Category
Specification
Causality & Rationale
Hand Protection
Double Nitrile Gloves (≥5 mil)
Nitrile provides excellent resistance to solid heterocyclic compounds. Double gloving allows the outer contaminated glove to be shed immediately if powder adheres to it.
Eye Protection
Splash Goggles + Face Shield
Standard safety glasses are insufficient. Goggles protect the ocular mucosa from aerosolized micro-dust, while a face shield prevents solvent splash during dissolution.
Body Protection
100% Cotton Lab Coat (FR)
Synthetic fabrics generate static electricity, which magnetically attracts airborne powder to the researcher's body. Cotton eliminates this risk.
Respiratory
P100 Half-Face Respirator
Required only if a fume hood is unavailable or during a spill. HEPA (P100) filters block 99.97% of micro-crystalline dust[3].
Self-Validating Operational Protocol: Weighing & Transfer
This protocol is designed as a self-validating system. If any validation check fails, the operator must halt the procedure immediately to prevent exposure.
Step 1: Environmental Verification
Action: Turn on the fume hood and verify the digital flow monitor. Don all baseline PPE.
Validation Check: Does the monitor read between 80–100 fpm? If the alarm sounds or the reading is low, HALT . Do not open the chemical container. Submit a maintenance ticket.
Step 2: Static Elimination
Action: Place the sealed bottle of 6-Chloro-4-methoxyquinazoline and a conductive weighing boat into the hood. Pass them through an anti-static ionizer bar.
Validation Check: Ensure no plastic spatulas are used. Use only grounded stainless-steel spatulas.
Step 3: Tare & Transfer
Action: Tare the weighing boat. Carefully transfer the required mass of the powder.
Validation Check: Observe the powder's behavior. If the powder clings aggressively to the spatula or floats upward, electrostatic charge is still present. HALT . Activate the ionizer for an additional 30 seconds before resuming.
Step 4: Solubilization & Sealing
Action: Immediately cap the source bottle. If creating a stock solution, add your solvent (e.g., DMSO or DMF) directly to the weighing boat inside the hood.
Validation Check: Never transport dry, unsealed powder across the laboratory. Ensure the material is either fully dissolved or sealed in a secondary transport container before removing it from the hood.
Emergency Response & Disposal Plan
Adhering to5[5], laboratories must execute the following procedures in the event of a spill.
Spill Containment (Dry Powder):
Evacuate & Isolate: If the powder is aerosolized outside the fume hood, evacuate personnel from the immediate vicinity.
Don Advanced PPE: Equip a NIOSH-approved P100 respirator and heavy-duty nitrile gloves.
Wet-Wipe Method: Do NOT dry sweep, as this forces particles into the air. Cover the spill with absorbent pads dampened with a compatible solvent (e.g., ethanol or soapy water) to suppress dust generation.
Collection: Carefully scoop the damp material into a sealable, hazardous waste container.
Waste Disposal:
6-Chloro-4-methoxyquinazoline waste must be treated as halogenated organic waste.
Solid waste (contaminated wipes, PPE, empty vials) must go into a labeled "Halogenated Organic Solid Waste" bin.
Liquid waste (reaction mixtures, stock solutions) must be routed to "Halogenated Solvent Waste." Do not mix with strong acids or bases to prevent exothermic degradation.
Workflow Visualization
Workflow for handling 6-Chloro-4-methoxyquinazoline, including spill response.